Gaviscon
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
66220-44-8 |
|---|---|
Molecular Formula |
CH4AlMgNaO7Si |
Molecular Weight |
230.4 g/mol |
InChI |
InChI=1S/CH2O3.Al.Mg.Na.3H2O.O.Si/c2-1(3)4;;;;;;;;/h(H2,2,3,4);;;;3*1H2;;/q;+3;+2;+1;;;;-2;/p-4 |
InChI Key |
LCWAOCHOPBSGMU-UHFFFAOYSA-J |
SMILES |
C(=O)(O)[O-].[OH-].[OH-].[OH-].[O-2].[Na+].[Mg+2].[Al+3].[Si] |
Canonical SMILES |
C(=O)(O)[O-].[OH-].[OH-].[OH-].[O-2].[Na+].[Mg+2].[Al+3].[Si] |
Synonyms |
alginate - aluminium hydroxide - magnesium trisilicate - sodium bicarbonate alginate, aluminium hydroxide, magnesium trisilicate, sodium bicarbonate drug combination Gastrocote Gaviscon Quigel |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Biophysical Mechanism of Gaviscon Raft Formation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a detailed examination of the core biophysical and chemical mechanisms that underpin the formation of the therapeutic raft produced by Gaviscon upon contact with gastric acid. It consolidates quantitative data, outlines experimental protocols for raft characterization, and visually represents the key processes involved.
Introduction: The Therapeutic Raft Concept
This compound is an alginate-based formulation designed for the symptomatic relief of gastroesophageal reflux disease (GERD).[1][2][3] Its therapeutic effect is primarily mechanical, relying on the rapid formation of a viscous, low-density gel, or "raft," that floats on top of the stomach contents.[4][5][6] This raft acts as a physical barrier, preventing the reflux of gastric acid and other stomach contents into the esophagus.[7][8] In instances of reflux, the raft itself may be refluxed preferentially, exerting a demulcent effect on the esophageal mucosa.[3][9]
Core Components and Their Biophysical Roles
The formation and characteristics of the this compound raft are a result of the synergistic action of its key active ingredients: sodium alginate, sodium bicarbonate, and calcium carbonate.[4][10]
-
Sodium Alginate: A natural polysaccharide extracted from brown seaweed, sodium alginate is the primary structural component of the raft.[5][8] It is a linear polymer composed of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[11] Upon contact with the acidic environment of the stomach, the soluble sodium alginate is converted into insoluble alginic acid, forming a viscous gel.[1][2][12]
-
Sodium Bicarbonate (NaHCO₃): This effervescent agent reacts with gastric acid (HCl) to produce carbon dioxide (CO₂) gas.[2][4][5] The CO₂ bubbles become entrapped within the forming alginate gel, reducing the density of the raft and causing it to float on the surface of the gastric contents.[1][4][6][8]
-
Calcium Carbonate (CaCO₃): This component serves a dual purpose. Firstly, it acts as an antacid, neutralizing a portion of the stomach acid and contributing to the production of CO₂ gas.[4][7] Secondly, and more critically for the raft's integrity, it provides a source of divalent calcium ions (Ca²⁺).[9][13] These calcium ions cross-link the alginic acid polymer chains, significantly strengthening the gel matrix and enhancing the raft's cohesiveness and resilience.[5][14][15] The "egg-box" model describes how Ca²⁺ ions interact with the G-blocks of the alginate chains to form a stable, three-dimensional network.[16]
The Biophysical Cascade of Raft Formation
The formation of the this compound raft is a multi-step process initiated upon ingestion and contact with gastric acid.
-
Acid-Induced Gelation: The low pH of the stomach protonates the carboxylate groups on the alginate polymer, converting sodium alginate into the less soluble alginic acid. This leads to the formation of a viscous hydrogel.[12][17]
-
Carbon Dioxide Entrapment: Simultaneously, sodium bicarbonate and calcium carbonate react with gastric HCl, releasing CO₂ gas. These gas bubbles are trapped within the newly formed alginic acid gel.
-
Flotation: The entrapped CO₂ lowers the overall density of the gel matrix to below that of the gastric fluid (approximately 1.004 g/cm³), causing the raft to float.[1][2]
-
Calcium-Mediated Strengthening: Calcium ions released from the calcium carbonate cross-link the alginate polymer chains, particularly at the guluronic acid (G-block) regions. This ionic cross-linking significantly increases the strength, cohesiveness, and durability of the raft.[5][14][16]
The resulting structure is a cohesive, buoyant, and relatively pH-neutral foam-like barrier that can persist in the stomach for up to four hours.[5]
Quantitative Analysis of Raft Properties
The efficacy of a this compound raft is determined by several key physical parameters, including its strength, volume, and resilience. These properties are influenced by the specific formulation, including the concentration and type of alginate and the presence of cross-linking ions like calcium.
Table 1: Quantitative Data on this compound Raft Properties from In-Vitro Studies
| Parameter | This compound Formulation | Value | pH/Conditions | Source |
| Raft Strength (Elastic Modulus, G') | This compound Extra Strength Liquid | ~500 Pa (un-aged) | pH 1.1 | [18] |
| This compound Extra Strength Liquid | ~21.5 kPa (0.5h aged) | pH 1.1 | [18] | |
| This compound Extra Strength Liquid | ~60 Pa (un-aged) | pH 1.4 | [18] | |
| This compound Extra Strength Liquid | ~42 Pa (un-aged) | pH 1.7 | [18] | |
| Raft Strength (Force) | This compound Liquid (L. hyperborea stem alginate) | 12.1 g | 0.1 M HCl | [19] |
| This compound Liquid (L. hyperborea leaf alginate) | 4.3 g | 0.1 M HCl | [19] | |
| Digeraft Plus® | ~20.5 g | Not specified | [19] | |
| This compound Double Action | Significantly superior to competitors | pH 1.0 | [9] | |
| Duration of Neutralization | This compound Double Action | 93 minutes | pH 1.0 | [9] |
| Rennie Duo | 27 minutes | pH 1.0 | [9] |
Note: Direct comparison of raft strength values should be done with caution due to variations in measurement techniques (rheometry vs. texture analysis) and experimental conditions across different studies.
Experimental Protocols for Raft Characterization
Standardized in-vitro models are crucial for evaluating and comparing the performance of different alginate-based raft-forming formulations.
In-Vitro Raft Formation
A common protocol for forming a raft in a laboratory setting involves the following steps:
-
Medium Preparation: Prepare 150 mL of 0.1 M hydrochloric acid (HCl) to simulate gastric acid.[11] Some protocols may include pepsin and sodium chloride to more closely mimic in-vivo conditions.[9]
-
Temperature Control: Equilibrate the acidic medium to 37°C in a water bath to simulate body temperature.[20]
-
Dosing: Add a single dose of the liquid this compound formulation to the surface of the acidic medium.[11]
-
Incubation: Allow the raft to form and mature for a specified period, typically 30 minutes, at 37°C.[15]
Measurement of Raft Strength
Raft strength, a measure of its cohesiveness and resistance to breakage, can be quantified using a texture analyzer.
-
Apparatus: A texture analyzer equipped with a load cell (e.g., 5.0 kg) and a specific probe, such as an L-shaped stainless steel wire probe, is used.[20]
-
Procedure:
-
The raft is formed in a beaker with the L-shaped probe positioned within the acidic medium before the addition of the this compound.[11]
-
After the raft has matured, the texture analyzer pulls the probe upwards at a constant speed (e.g., 5 mm/s).[20]
-
The probe must break through the raft to exit the medium.
-
The force required to break the raft is recorded as the raft strength, typically measured in grams.[7][20]
-
Measurement of Raft Volume
The volume of the raft can be determined using a displacement method.
-
Initial Weighing: Weigh a beaker containing the acidic medium (W1) and a separate empty beaker (W2).
-
Raft Formation: Form the raft in the first beaker.
-
Raft Isolation: Carefully remove the formed raft and place it in the empty beaker (W2). Weigh the beaker with the raft (W3).
-
Final Weighing: Reweigh the original beaker with the remaining liquid (W4).
-
Calculation: The raft volume (in mL, assuming a density of 1 g/mL for the liquid) can be calculated using the formula: Raft Volume = (W4 - W1) - (W2 - W1 - W3).[11]
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key processes in this compound raft formation and characterization.
Caption: Chemical and physical cascade of this compound raft formation.
Caption: Experimental workflow for in-vitro raft characterization.
Caption: Logical relationships of biophysical principles in raft efficacy.
Conclusion
The biophysical mechanism of this compound raft formation is a well-orchestrated sequence of chemical and physical events. The process, initiated by gastric acid, transforms the liquid formulation into a structured, buoyant, and resilient barrier. The interplay between the acid-triggered gelation of alginate, CO₂-driven flotation, and calcium-mediated cross-linking is critical to the raft's therapeutic efficacy. Understanding these core mechanisms and employing robust in-vitro characterization methods are essential for the continued development and optimization of raft-forming technologies in the management of GERD.
References
- 1. Raft Formation of Sodium Alginate in the Stomach [jnmjournal.org]
- 2. Raft Formation of Sodium Alginate in the Stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: alginate‐raft formulations in the treatment of heartburn and acid reflux | Semantic Scholar [semanticscholar.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. An alginate-antacid formulation (this compound Double Action Liquid®) can eliminate the postprandial “acid pocket” in symptomatic GERD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. peptest.co.uk [peptest.co.uk]
- 10. Stuff That Works [stuffthatworks.health]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A comparative study on the raft chemical properties of various alginate antacid raft-forming products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Rheological investigation of the shear strength, durability, and recovery of alginate rafts formed by antacid medication in varying pH environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. brookfieldengineering.com [brookfieldengineering.com]
A Technical Guide to the Physicochemical Properties of Sodium Alginate in Gaviscon Formulations
Audience: Researchers, scientists, and drug development professionals.
Abstract: Sodium alginate, a natural polysaccharide derived from brown seaweed, is the principal active ingredient in Gaviscon, responsible for its unique raft-forming mechanism of action in treating gastroesophageal reflux disease (GERD). This technical guide provides an in-depth examination of the core physicochemical properties of sodium alginate that are critical to its function within this compound. It details the compound's chemical structure, molecular weight, viscosity, and gelation properties, linking them directly to the therapeutic effect. Furthermore, this document outlines the experimental protocols used to characterize these properties and presents quantitative data in a structured format for clarity and comparison.
Introduction: Sodium Alginate as a Bioactive Polymer
Sodium alginate is the sodium salt of alginic acid, a linear anionic polysaccharide found in the cell walls of brown algae (Phaeophyceae).[1][2] Its biocompatibility, biodegradability, and unique gelling properties make it a valuable polymer in the pharmaceutical, food, and biomedical fields.[1][2][3] In the context of this compound, sodium alginate is not merely an excipient but an active pharmaceutical ingredient (API) that functions via a physical mechanism.[1][4] Upon contact with gastric acid, it forms a viscous, low-density gel barrier, or "raft," that floats on top of the stomach contents, physically impeding the reflux of acid into the esophagus.[5][6][7]
Core Physicochemical Properties of Sodium Alginate
The efficacy of the alginate raft is dictated by the intrinsic physicochemical properties of the sodium alginate polymer used in the formulation.
Chemical Structure
Sodium alginate is a linear block copolymer composed of two distinct uronic acid monomers: (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G).[2][8] These monomers are arranged in blocks of consecutive G residues (G-blocks), consecutive M residues (M-blocks), and alternating M and G residues (MG-blocks).[8] The ratio and distribution of these blocks depend on the seaweed source from which the alginate is extracted and significantly influence its gelling properties.[2] The gelation and cross-linking essential for raft formation are primarily mediated by the G-block regions.[9]
Molecular Weight
The molecular weight of sodium alginate is a critical parameter influencing the viscosity of its solutions and the mechanical strength of the resulting gel. Pharmaceutical-grade sodium alginate typically has a high molecular weight, though the exact range can vary.[2][10]
Viscosity
Sodium alginate dissolves in water to form viscous colloidal solutions.[1][8] This high viscosity is fundamental to the initial formation of the alginic acid gel in the stomach. The viscosity of an alginate solution is dependent on several factors, including polymer concentration, molecular weight, temperature, and pH.[2] Viscosity increases with higher concentrations and molecular weights.[11] It is also pH-sensitive, reaching a maximum viscosity around pH 3-3.5 as the carboxyl groups become protonated, leading to increased hydrogen bonding.[2]
Gelation and Raft Formation
The defining characteristic of sodium alginate in this compound is its ability to undergo rapid gelation in the acidic environment of the stomach. This process, which results in the formation of the therapeutic raft, is a multi-step physicochemical event.[12]
-
Acid-Induced Precipitation: Upon ingestion, the soluble sodium alginate reacts with gastric acid (HCl). The sodium salt is converted to the insoluble protonated form, alginic acid, which precipitates out of the solution to form a viscous gel.[5][7]
-
Gas Entrapment: this compound formulations contain sodium bicarbonate. This reacts with gastric acid to produce carbon dioxide gas (CO₂). The CO₂ bubbles become entrapped within the precipitating alginic acid gel, reducing the density of the mass and conferring buoyancy.[4][13][14]
-
Ionic Cross-Linking: The formulation also includes a source of divalent cations, typically calcium carbonate. The calcium carbonate neutralizes some stomach acid and, crucially, releases calcium ions (Ca²⁺).[5] These Ca²⁺ ions interact with the guluronic acid (G-block) segments of adjacent alginate polymer chains, forming strong ionic cross-links. This "egg-box" junction model describes how Ca²⁺ ions coordinate between the carboxyl groups of the G-blocks, significantly strengthening the gel matrix into a cohesive and resilient raft.[5][9]
This raft possesses a near-neutral pH and acts as a physical barrier, floating on the postprandial "acid pocket" and preventing its reflux into the esophagus.[4][13][15]
Quantitative Data and Formulation
The precise composition of this compound is optimized to ensure rapid and robust raft formation. The tables below summarize the key properties of sodium alginate and a representative formulation.
Table 1: Summary of Physicochemical Properties of Pharmaceutical-Grade Sodium Alginate
| Property | Description | Typical Value / Range | Citation |
| Chemical Formula | (C₆H₇NaO₆)ₙ | - | [1] |
| Monomer MW | Molecular weight of the sodium mannuronate repeating unit. | ~216.12 g/mol | [1][2] |
| Polymer MW | Molecular weight of the polymer chain. | 32,000 - 400,000 g/mol | [2] |
| Appearance | Physical form. | White to yellowish-brown powder or granules. | [1][8] |
| Solubility | Behavior in various solvents. | Soluble in water; insoluble in alcohol, ether. | [8] |
| Pharmacopeial Standard | Compliance with regulatory standards. | Must meet USP/NF or Ph. Eur. specifications. | [1][16] |
Table 2: Representative Composition of this compound Double Action Liquid (per 20 mL dose)
| Ingredient | Quantity | Purpose | Citation |
| Sodium Alginate | 1000 mg | Raft-forming polymer | [4][17] |
| Sodium Bicarbonate | 426 mg | Gas generation for raft buoyancy | [4][17] |
| Calcium Carbonate | 650 mg | Antacid and source of Ca²⁺ for cross-linking | [4][17] |
Experimental Protocols for Characterization
The evaluation of sodium alginate's properties and the performance of the this compound raft requires specialized in-vitro methodologies.
Rheological Analysis of Raft Mechanical Properties
This protocol quantifies the strength and ductility of the alginate raft.
-
Objective: To measure the viscoelastic properties (Storage Modulus G', Loss Modulus G'') of the in-vitro formed raft.
-
Apparatus: Oscillatory parallel-plate rheometer.
-
Methodology:
-
Sample Preparation: this compound liquid is added to a simulated gastric fluid (e.g., 0.1 M HCl) at 37°C to initiate raft formation. The solution pH can be varied to simulate different physiological conditions.[18]
-
Raft Loading: The formed raft is carefully transferred onto the lower plate of the rheometer.
-
Measurement: An oscillatory strain sweep is performed (e.g., from 0.1% to 100% strain at a constant angular frequency of 10 rad/s).[18]
-
Data Analysis: The storage modulus (G') represents the elastic component (strength) of the raft, while the critical strain (γc) at which the structure breaks down indicates its ductility. Stronger rafts exhibit a higher G', while more ductile rafts withstand higher strain before failure.[18]
-
In-Vitro Raft Strength Measurement
This method provides a direct measure of the raft's mechanical resistance.
-
Objective: To determine the force required to break the alginate raft.
-
Apparatus: Texture analyzer or similar force measurement device.
-
Methodology:
-
A known dose of the product is added to 150 mL of 0.1 M HCl in a beaker to form the raft.[19]
-
After a set formation time (e.g., 30 minutes), a probe is lowered at a constant speed, penetrating the raft.
-
The instrument records the force (in grams) as a function of distance.
-
The peak force recorded during penetration is defined as the raft strength. The British Pharmacopoeia specifies a minimum raft strength of 7.5 g for certain products.[20]
-
HPLC Analysis of Alginate Content
This protocol quantifies the amount of sodium alginate in a formulation.
-
Objective: To verify the concentration of sodium alginate.
-
Apparatus: High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18).[20]
-
Methodology:
-
Standard Preparation: Prepare standard solutions of known concentrations of sodium alginate.
-
Sample Preparation: Accurately weigh and dissolve the product in an appropriate solvent system.
-
Chromatography: Inject the standard and sample solutions into the HPLC system. A gradient elution with a mobile phase (e.g., acetonitrile and phosphate buffer) is typically used.[20]
-
Quantification: The alginate content is determined by comparing the peak area of the sample to the calibration curve generated from the standards.
-
Visualizations of Key Processes
Mechanism of this compound Raft Formation
The following diagram illustrates the logical sequence of physicochemical reactions leading to the formation of the therapeutic raft.
Caption: Logical workflow of this compound's raft formation mechanism.
Experimental Workflow for Raft Characterization
This diagram outlines the typical steps involved in the in-vitro analysis of an alginate raft's physical properties.
Caption: Experimental workflow for in-vitro raft characterization.
Regulatory and Quality Aspects
For pharmaceutical use, sodium alginate must comply with the monographs of major pharmacopeias, such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.).[16] These standards define requirements for identification, purity, assay, and microbial limits. Given that alginate is a natural product, inter-batch variability in molecular weight and M/G ratio can occur, potentially affecting raft properties.[10][21] Therefore, robust quality control and sourcing from qualified vendors are critical for ensuring consistent product performance.
Conclusion
The therapeutic efficacy of this compound is fundamentally rooted in the specific physicochemical properties of its key ingredient, sodium alginate. Its ability to form a viscous solution, precipitate in acid, and form strong, cross-linked gels in the presence of calcium ions—all while entrapping carbon dioxide for buoyancy—creates a unique physical barrier against gastroesophageal reflux. A thorough understanding and rigorous characterization of these properties, using methodologies such as rheology and mechanical testing, are essential for the development, quality control, and optimization of raft-forming anti-reflux formulations.
References
- 1. vistartglobal.com [vistartglobal.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. capecrystalbrands.com [capecrystalbrands.com]
- 4. An alginate-antacid formulation (this compound Double Action Liquid®) can eliminate the postprandial “acid pocket” in symptomatic GERD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edu.rsc.org [edu.rsc.org]
- 6. This compound.com.au [this compound.com.au]
- 7. Review article: alginate-raft formulations in the treatment of heartburn and acid reflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sodium alginate | 9005-38-3 [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. Sodium Alginate's Role in Controlled Release Formulations [eureka.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. peptest.co.uk [peptest.co.uk]
- 13. droracle.ai [droracle.ai]
- 14. Raft Formation of Sodium Alginate in the Stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. This compound Double Action Liquid (antacid & alginate) is more effective than antacid in controlling postprandial esophageal acid exposure in GERD patients; a double-blind crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. static1.squarespace.com [static1.squarespace.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Inter-Grade and Inter-Batch Variability of Sodium Alginate Used in Alginate-Based Matrix Tablets - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Interactions in Gaviscon's Alginate Gel Matrix
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core molecular interactions that underpin the therapeutic efficacy of Gaviscon's alginate-based formulations. We will delve into the intricate physicochemical processes that lead to the formation of a buoyant and resilient gel matrix, a critical feature for its application in managing gastroesophageal reflux disease (GERD). This document summarizes key quantitative data, outlines experimental protocols for characterization, and provides visual representations of the underlying mechanisms.
Core Molecular Interactions: The Trifecta of Action
The formation of the this compound alginate raft is a rapid, multi-step process initiated upon contact with gastric acid. This process is driven by the interplay of three key ingredients: sodium alginate, calcium carbonate, and sodium bicarbonate.
-
Sodium Alginate: A natural polysaccharide extracted from brown seaweed, sodium alginate is the primary structural component of the raft.[1][2][3][4][5] It is a linear copolymer composed of (1-4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues.[6] The arrangement of these monomers influences the properties of the resulting gel.[6]
-
Calcium Carbonate: This component serves a dual purpose. Firstly, it acts as an antacid, neutralizing stomach acid.[3][7][8] Secondly, and more critically for the raft's integrity, it provides a source of divalent calcium ions (Ca²⁺).[7][9]
-
Sodium Bicarbonate: Reacting with gastric acid, sodium bicarbonate generates carbon dioxide (CO₂) gas.[1][2][7][10] These gas bubbles are entrapped within the forming alginate gel, imparting buoyancy and allowing the raft to float on top of the stomach contents.[1][2][7][10][11]
The sequence of events unfolds as follows: upon ingestion, the sodium alginate in this compound comes into contact with the acidic environment of the stomach. The low pH causes the alginate to precipitate out of solution as insoluble alginic acid.[1][10][11] Simultaneously, the calcium carbonate and sodium bicarbonate react with the stomach acid. The released calcium ions then interact with the guluronic acid blocks of the alginic acid chains, creating ionic cross-links.[9][12][13][14][15] This "egg-box" model of cross-linking is fundamental to the formation of a cohesive and strong three-dimensional gel network.[12][13][15] The carbon dioxide bubbles generated from the sodium bicarbonate become trapped within this cross-linked matrix, reducing the density of the gel and causing it to float, forming a "raft" on the surface of the gastric contents.[1][2][7][10][11] This physical barrier prevents the reflux of gastric acid into the esophagus.[2][10][16]
Quantitative Data Summary
The physical and chemical properties of the this compound alginate raft have been quantified in numerous studies. The following tables summarize key data points for easy comparison.
Table 1: Raft Strength and Thickness
| Formulation/Study Condition | Raft Strength (g) | Raft Thickness (mm) | Reference |
| This compound Double Action Liquid | Not specified | Not specified | [1] |
| This compound (generic) - BP minimum | ≥ 7.5 | Not specified | [17] |
| RanRaft® | 7.5 | 25 | [17] |
| Ranidom® RAFT | 8.9 | Not specified | [17] |
| GaviRaft® | Not specified | 25 | [17] |
| Digeraft Plus® | ~20.5 | Not specified | [18] |
| This compound Liquid (L. hyperborea stem) | 12.1 | Not specified | [18] |
| This compound Liquid (L. hyperborea leaf) | 4.3 | Not specified | [18] |
Table 2: Physicochemical Properties
| Parameter | Value/Range | Formulation/Condition | Reference |
| Viscosity of Gel Matrix | Up to 1400 times that of water | This compound Double Action Liquid | [1] |
| Acid Neutralizing Capacity | ~18.1 mEq H⁺ per 20 ml | This compound Double Action Liquid | [1][19] |
| Raft Formation Time | Within seconds to a few minutes | General alginate formulations | [1][10][11] |
| Raft Duration in Stomach | Up to 4 hours | This compound | [1][2] |
| Raft pH | Near neutral | General alginate formulations | [1] |
Experimental Protocols
The characterization of this compound's alginate raft involves a variety of in vitro tests to assess its physical and chemical properties. Below are detailed methodologies for key experiments.
Raft Strength Measurement
This protocol, adapted from the British Pharmacopoeia and other studies, quantifies the force required to disrupt the alginate raft.[17][20]
Objective: To measure the mechanical strength of the formed alginate raft.
Apparatus:
-
Texture Analyzer (e.g., TA.XTplus) with an L-shaped hook probe.[20]
-
250 mL glass beakers.
-
Water bath maintained at 37°C.
-
0.1 M Hydrochloric acid (HCl) solution.
Procedure:
-
Add 150 mL of 0.1 M HCl to a 250 mL beaker and equilibrate to 37°C in a water bath to simulate gastric conditions.[20]
-
Add a specified dose (e.g., 10 mL or 20 mL) of the this compound formulation to the surface of the acid.[20]
-
Allow the raft to form and mature for a specified period (e.g., 30 minutes).[21]
-
Position the L-shaped probe of the texture analyzer just above the surface of the raft.
-
Initiate the test, moving the probe downwards at a constant speed through the raft.
-
Record the maximum force (in grams) required to break through the raft. This value represents the raft strength.[20][22]
Rheological Characterization
Rheometry is used to evaluate the viscoelastic properties of the alginate gel, providing insights into its structure and stability.[23][24][25][26][27]
Objective: To determine the storage modulus (G') and loss modulus (G'') of the alginate raft.
Apparatus:
Procedure:
-
Prepare the alginate raft in vitro as described in the raft strength measurement protocol.
-
Carefully transfer the formed raft onto the lower plate of the rheometer.
-
Lower the upper plate to a defined gap, ensuring complete filling without overloading.
-
To identify the linear viscoelastic region (LVR), perform an oscillatory strain sweep at a constant frequency (e.g., 1 Hz) over a range of strain values (e.g., 0.01% to 10%).[25]
-
Within the LVR, conduct a frequency sweep at a constant strain to measure the storage modulus (G') and loss modulus (G'') as a function of frequency.[25]
-
A higher G' relative to G'' indicates a more solid-like, elastic behavior, which is characteristic of a strong gel.[25]
Raft Thickness Measurement
This simple protocol provides a quantitative measure of the physical dimensions of the raft.[17]
Objective: To measure the thickness of the formed alginate raft.
Apparatus:
-
Calibrated Vernier caliper.[17]
-
250 mL glass beaker.
-
0.1 M HCl solution.
Procedure:
-
Form the raft in a 250 mL beaker as previously described.
-
After the maturation period, carefully use a Vernier caliper to measure the thickness of the raft at multiple points (e.g., four corners of the beaker).[17]
-
Record the average thickness in millimeters (mm).
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the key processes in the formation and action of the this compound alginate raft.
Caption: Molecular interactions leading to the formation of the buoyant alginate raft.
Caption: The overall workflow of this compound's physical mode of action for reflux suppression.
Conclusion
The therapeutic efficacy of this compound is rooted in a series of well-defined molecular interactions that result in the formation of a buoyant, resilient alginate gel matrix. The synergistic action of sodium alginate, calcium carbonate, and sodium bicarbonate in the acidic environment of the stomach creates a physical barrier that effectively prevents gastroesophageal reflux. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued research and development of alginate-based formulations for the management of GERD. The visualizations offer a clear depiction of the fundamental mechanisms, serving as a valuable educational and research tool.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. STERIS PHARMA [sterisonline.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. This compound.co.uk [this compound.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. verification.fda.gov.ph [verification.fda.gov.ph]
- 9. edu.rsc.org [edu.rsc.org]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. Raft Formation of Sodium Alginate in the Stomach [jnmjournal.org]
- 12. researchgate.net [researchgate.net]
- 13. edu.rsc.org [edu.rsc.org]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Science of Alginate Therapy for GERD | Reflux Gourmet [refluxgourmet.com]
- 17. impactfactor.org [impactfactor.org]
- 18. researchgate.net [researchgate.net]
- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. peptest.co.uk [peptest.co.uk]
- 22. youtube.com [youtube.com]
- 23. Rheological properties and failure of alginate hydrogels with ionic and covalent crosslinks - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 24. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 25. par.nsf.gov [par.nsf.gov]
- 26. pubs.rsc.org [pubs.rsc.org]
- 27. static1.squarespace.com [static1.squarespace.com]
An In-depth Technical Guide to the In-Vitro Analysis of Gaviscon's Raft-Forming Capabilities
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro methodologies used to characterize the raft-forming capabilities of Gaviscon, an alginate-based formulation designed for the management of gastroesophageal reflux disease (GERD). The document details the experimental protocols for key analytical tests, presents quantitative data in a structured format, and visualizes the underlying mechanisms and workflows.
Mechanism of Action: Raft Formation
Upon contact with gastric acid, this compound's active ingredient, sodium alginate, undergoes a chemical reaction. The acidic environment causes the sodium alginate to precipitate, forming a viscous gel. Concurrently, the sodium bicarbonate present in the formulation reacts with the gastric acid to produce carbon dioxide gas. These gas bubbles are entrapped within the gel matrix, creating a buoyant, foam-like structure known as a "raft" that floats on top of the stomach contents. This raft acts as a physical barrier, preventing the reflux of gastric acid into the esophagus.[1][2] The strength and stability of this raft are influenced by factors such as the molecular weight of the alginate and the presence of divalent cations like calcium, which can cross-link the alginate chains, reinforcing the gel structure.[1]
Caption: Mechanism of this compound raft formation in the stomach.
Quantitative Analysis of Raft Properties
The efficacy of this compound's raft is determined by several key physical and chemical properties. These are quantified using a variety of in-vitro tests.
Raft strength is a critical parameter that indicates the cohesiveness and structural integrity of the raft. It is often measured as the force required to break or displace the formed raft.
Table 1: Summary of In-Vitro Raft Strength Data for this compound Formulations
| This compound Formulation | Raft Strength (g) | Reference |
| This compound Liquid (L. hyperborea stem alginate) | 12.1 | [3] |
| This compound Liquid (L. hyperborea leaf alginate) | 4.3 | [3] |
| This compound Double Action Liquid | Similar to this compound Liquid | [4] |
| This compound Advance | >7 | [5] |
| This compound Liquid | >7 | [5] |
While the primary mechanism is physical, many this compound formulations also contain antacids. The Acid Neutralizing Capacity (ANC) measures the amount of acid that can be neutralized by a single dose.
Table 2: Summary of In-Vitro Acid Neutralizing Capacity (ANC) Data
| This compound Formulation | Acid Neutralizing Capacity (mEq) | Duration of Neutralization (min) | Reference |
| This compound Double Action | 7.9 | 93 | [6] |
| This compound Original | 3.6 | 61 | [6] |
| This compound (unspecified) | 82.6% neutralizing capacity | Not specified | [7] |
Raft resilience assesses the durability of the raft under simulated gastric motility. It is often measured as the time taken for the raft to break down under agitation.
Table 3: Summary of In-Vitro Raft Resilience Data
| This compound Formulation | Resilience/Duration | Reference |
| This compound Double Action Liquid | Improved resilience over this compound Liquid | [4] |
| Digeraft Plus® (Comparator) | 72 ± 5.33 mins | [3][8] |
| Other Raft-Forming Antacids | 40 to 60 mins | [3][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible in-vitro evaluation of this compound's raft-forming capabilities.
This protocol determines the force required to disrupt the alginate raft.
Caption: Workflow for in-vitro raft strength measurement.
Detailed Steps:
-
Preparation: A 250 mL glass beaker is filled with 150 mL of 0.1 M hydrochloric acid (HCl) to simulate gastric fluid.[9][10] The beaker is then placed in a water bath and maintained at 37°C.[3][9]
-
Raft Formation: The maximum recommended dose of the this compound liquid is added to the acid.[3][9] An L-shaped wire probe is positioned in the center of the beaker around which the raft will form.[9][10] The raft is allowed to mature for 30 minutes.[3][9][10]
-
Measurement: A texture analyzer or a modified pan balance is used to measure the force required to lift the probe and, consequently, break the raft.[9][10] The peak force recorded is taken as the raft strength.
This protocol quantifies the antacid effect of the formulation.
Caption: Workflow for determining Acid Neutralizing Capacity (ANC).
Detailed Steps:
-
Reaction: A precisely weighed amount of the antacid is added to a known volume of 0.1 M HCl.[11] The mixture is stirred at 37°C for 1 hour to simulate conditions in the stomach.[11]
-
Titration: After the reaction period, the excess HCl is determined by back-titration with 0.1 M sodium hydroxide (NaOH) to a pH of 3.5.[11]
-
Calculation: The amount of acid neutralized by the product is calculated by subtracting the amount of excess acid from the initial amount of acid added. The result is expressed in milliequivalents (mEq).
This protocol evaluates the stability of the raft over time with agitation.
Caption: Workflow for the in-vitro raft resilience assay.
Detailed Steps:
-
Raft Formation: A raft is formed as described in the raft strength protocol and allowed to mature for 30 minutes.[3][9]
-
Agitation: The acid surrounding the raft is carefully replaced with fresh 0.1 M HCl pre-warmed to 37°C.[3] The beaker is then placed in a shaking water bath set to 50 rpm to simulate gastric motility.[3]
-
Observation: The integrity of the raft is visually inspected at regular time points.[9] The time at which the raft breaks apart or fully disintegrates is recorded as its resilience time.[9]
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. Raft Formation of Sodium Alginate in the Stomach [jnmjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptest.co.uk [peptest.co.uk]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. msjonline.org [msjonline.org]
- 10. researchgate.net [researchgate.net]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
The Rheological Architecture of Gaviscon's Alginate Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the rheological properties of the alginate barrier formed by Gaviscon. The following sections detail the quantitative data derived from key studies, comprehensive experimental protocols for the characterization of the barrier's mechanical properties, and a visualization of the underlying chemical mechanism of raft formation.
Quantitative Rheological Data
The mechanical properties of the this compound alginate raft are crucial for its efficacy as a physical barrier to acid reflux. These properties, primarily elasticity (storage modulus, G') and viscosity (loss modulus, G''), are influenced by environmental factors such as pH and aging time.
Effect of pH on Alginate Raft Properties
The acidity of the gastric environment plays a pivotal role in the formation and strength of the alginate barrier. As the pH of the formation solution decreases, the resulting raft exhibits increased strength and brittleness. Conversely, a higher pH environment leads to a weaker and more ductile raft.[1] This is due to the increased cross-linking of alginate chains at lower pH levels.[1]
| Sample | Ratio of Acetic Acid/Water | pH | G' @ 0% strain (Pa) | Critical Yield Strain (γc %) |
| A | 55.71 mL / 40.86 mL | ~1.1 | 579 | 2 |
| B | 51.12 mL / 45.65 mL | ~1.2 | 328 | 4.5 |
| C | 47.31 mL / 49.68 mL | ~1.3 | 226 | 39 |
| D | 38.57 mL / 58.86 mL | ~1.4 | 58 | 90 |
| E | 17.15 mL / 81.36 mL | ~1.7 | 41.9 | 46 |
Table 1: Influence of pH on the elastic modulus (G') and critical yield strain (γc) of the this compound alginate raft. Data sourced from a study on the mechanical properties of alginate rafts.[1]
Effect of Aging on Alginate Raft Properties
Upon formation, the alginate raft undergoes a strengthening process over time. This aging effect is characterized by an increase in the elastic modulus, indicating a more robust barrier.
| Time Post-Making (minutes) | G' @ 0% strain (Pa) |
| 0 | 500 |
| 30 | 21,500 |
Table 2: The effect of aging on the elastic modulus (G') of the this compound alginate raft at a pH of ~1.1. Data indicates a significant increase in raft strength within the first 30 minutes of formation.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the rheological properties of the this compound alginate barrier.
Oscillatory Rheometry for Elastic and Viscous Moduli
This protocol is designed to non-destructively characterize the mechanical properties of the alginate raft using a parallel-plate oscillatory rheometer.[1]
Objective: To quantify the elastic (G') and viscous (G'') moduli of the this compound alginate raft under varying conditions of pH and aging.
Equipment:
-
Parallel-plate rheometer
-
37°C water bath or environmental chamber
-
Beakers (250 mL)
-
Syringes
Procedure:
-
In-vitro Raft Formation:
-
Prepare acidic solutions of varying pH using acetic acid and water.
-
Heat the acidic solution to 37°C to simulate physiological temperature.[1]
-
Add 5 mL of this compound liquid to the heated acidic solution in a beaker.
-
Allow the raft to form and, if applicable, age for the desired time period.
-
-
Sample Loading:
-
Carefully extract the formed alginate raft from the beaker.
-
Place the raft onto the bottom plate of the rheometer.
-
Lower the top plate to a predetermined gap size, ensuring full contact with the raft without significant compression.
-
-
Oscillatory Measurement:
-
Conduct a strain sweep test at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) where G' and G'' are independent of strain.
-
Perform a frequency sweep test at a constant strain within the LVER to characterize the material's response over a range of frequencies.
-
Record the storage modulus (G') and loss modulus (G'') as a function of strain or frequency.
-
Raft Strength Measurement (British Pharmacopoeia Method)
This method determines the force required to break through the alginate raft, providing a measure of its mechanical integrity.[3]
Objective: To quantify the raft strength of the this compound alginate barrier.
Equipment:
-
Texture Analyzer (e.g., CTX Texture Analyzer) with a 5.0 kg load cell[3]
-
L-shaped probe (1 mm diameter stainless steel)[3]
-
250 mL beaker (internal diameter 60-70 mm)[3]
-
37°C water bath[3]
-
Syringe
Procedure:
-
Raft Preparation:
-
Introduce 150 mL of 0.1M Hydrochloric acid into the 250 mL beaker.[3]
-
Place the beaker in the water bath to equilibrate at 37°C.[3]
-
Suspend the L-shaped probe in the center of the beaker with the horizontal arm in the lower third of the acid.[3]
-
Add a single dose of this compound suspension evenly into the acid.[3]
-
Allow the raft to form and mature for 30 minutes.
-
-
Strength Measurement:
Visualizations
Mechanism of Alginate Raft Formation
The formation of the this compound barrier is a rapid physicochemical process initiated by the acidic environment of the stomach. The key components involved are sodium alginate, sodium bicarbonate, and calcium carbonate from the this compound formulation, and hydrochloric acid from the gastric fluid.
Caption: The chemical cascade of this compound's alginate raft formation in the stomach.
Experimental Workflow for Rheological Analysis
The characterization of the this compound alginate barrier's rheological properties follows a systematic experimental workflow, from sample preparation to data acquisition and analysis.
Caption: Workflow for the rheological characterization of the this compound alginate raft.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Rheological investigation of the shear strength, durability, and recovery of alginate rafts formed by antacid medication in varying pH environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brookfieldengineering.com [brookfieldengineering.com]
- 4. Raft Formation of Sodium Alginate in the Stomach - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Evaluation of Gaviscon's Mucosal Protective Mechanisms: A Technical Guide
Executive Summary: While traditional therapies for gastroesophageal reflux disease (GERD) have centered on acid suppression, the significant role of non-acidic components of the refluxate, such as pepsin and bile acids, in causing mucosal damage is now well-established.[1][2] Alginate-based formulations, notably Gaviscon, offer a distinct therapeutic approach that extends beyond simple acid neutralization. Preclinical evidence robustly demonstrates a multifaceted mechanism of action involving the formation of a physical barrier, the sequestration and inactivation of noxious refluxate components, and direct protection of the esophageal mucosa at a cellular and molecular level. This guide provides an in-depth summary of the key preclinical data, experimental protocols, and mechanistic pathways that underpin this compound's mucosal protection efficacy.
Primary Mechanism: The Alginate Raft as a Physical Barrier
Upon contact with gastric acid, the sodium alginate in this compound rapidly polymerizes to form a gel matrix.[3] Concurrently, the bicarbonate component reacts with acid to release carbon dioxide, which becomes entrapped within the gel, forming a buoyant, near-neutral pH raft that floats on top of the stomach contents.[3][4][5] This raft acts as a primary physical barrier, effectively impeding the reflux of gastric contents into the esophagus.[4][6][7] In severe cases, the raft itself may be refluxed in preference to the damaging stomach contents, exerting a demulcent effect.[4]
Experimental Protocol: In Vitro Raft Characterization
The physicochemical properties of the alginate raft are critical to its efficacy and can be quantified in vitro.
-
Raft Formation: A maximum recommended dose of the alginate formulation is added to a beaker containing 0.1 M hydrochloric acid (HCl) at 37°C to simulate gastric conditions.[8]
-
Raft Strength Measurement: A texture analyzer is used to measure the force (in grams) required for a probe to penetrate or traverse the formed raft. This quantifies the raft's cohesiveness and integrity.[3][9]
-
Acid Neutralization Capacity (ANC): The raft's ability to neutralize acid is assessed. The formed raft is subjected to consecutive additions of 0.1 M HCl, and the pH is measured after each addition until the filtrate pH drops below 4.0.[8] The total duration of neutralization is recorded.[9]
-
Raft Resilience: This measures the raft's ability to withstand simulated gastric pressures or reflux events without disintegrating.[9]
Data Presentation: Raft Properties
The following table summarizes key quantitative data on the physical and chemical properties of alginate rafts from in vitro studies.
| Parameter | This compound Formulation | Result | Significance |
| Raft Strength | Digeraft Plus® (High Alginate) | ~20.5 g | Significantly higher than other tested brands, indicating enhanced integrity.[9] |
| Duration of Acid Neutralization | Digeraft Plus® (High Alginate) | 72 ± 5.33 mins | Longer duration compared to other raft-forming and non-raft-forming antacids (40-60 mins).[9] |
| Alginate Content in Raft | This compound Double Action (GDA) | Significantly superior (p<0.0001) | Higher alginate content contributes to a more robust and effective raft.[8] |
| Raft pH (Artificial Stomach) | Liquid this compound | Maintained pH > 5 | The raft maintained a near-neutral pH for 120 minutes.[9] |
Visualization: Raft Formation and Action
References
- 1. academic.oup.com [academic.oup.com]
- 2. The role of an alginate suspension on pepsin and bile acids - key aggressors in the gastric refluxate. Does this have implications for the treatment of gastro-oesophageal reflux disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An alginate-antacid formulation (this compound Double Action Liquid®) can eliminate the postprandial “acid pocket” in symptomatic GERD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mims.com:443 [mims.com:443]
- 5. researchgate.net [researchgate.net]
- 6. Randomised clinical trial: the clinical efficacy and safety of an alginate‐antacid (this compound Double Action) versus placebo, for decreasing upper gastrointestinal symptoms in symptomatic gastroesophageal reflux disease (GERD) in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptest.co.uk [peptest.co.uk]
- 9. researchgate.net [researchgate.net]
Gaviscon's Impact on Esophageal Epithelial Barrier Function: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gastroesophageal reflux disease (GERD) is characterized by the retrograde flow of gastric contents into the esophagus, leading to symptoms and complications largely driven by the breakdown of the esophageal epithelial barrier. While the primary mechanism of Gaviscon is the formation of a neutral alginate raft that acts as a physical barrier to reflux, emerging evidence highlights a direct topical effect on the esophageal mucosa, preserving and enhancing its barrier function. This technical guide provides an in-depth analysis of the mechanisms by which this compound protects the esophageal epithelium, supported by quantitative data from in vitro and ex vivo studies. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research in this area.
Introduction: The Esophageal Epithelial Barrier in GERD
The esophageal mucosa is the first line of defense against noxious luminal contents, including acid, pepsin, and bile salts. This barrier is composed of a stratified squamous epithelium, with the superficial cell layers being the most differentiated and resistant. The integrity of this barrier is maintained by complex intercellular junctions, including tight junctions (TJs), adherens junctions (AJs), and desmosomes.
-
Tight Junctions (TJs): Composed of transmembrane proteins such as claudins and occludin, and cytoplasmic scaffolding proteins like Zonula Occludens (ZO-1), TJs regulate the paracellular pathway, controlling the passage of ions and small molecules between cells.
-
Adherens Junctions (AJs): Mediated primarily by E-cadherin, AJs are crucial for cell-cell adhesion and the maintenance of epithelial structure.
In GERD, recurrent exposure to refluxate disrupts these junctions, leading to increased paracellular permeability, a condition often described as "leaky" epithelium. This disruption is characterized by dilated intercellular spaces (DIS) and is a key event in the pathogenesis of GERD, allowing harmful substances to penetrate deeper into the esophageal tissue, stimulate nerve endings (causing heartburn), and trigger inflammatory responses.
This compound's Dual Mechanism of Action
This compound's therapeutic effect in GERD is twofold:
-
Primary Mechanism: Raft Formation: Upon contact with gastric acid, the sodium alginate in this compound polymerizes to form a viscous, buoyant gel, or "raft," with a near-neutral pH.[1][2] This raft floats on top of the stomach contents, physically impeding the reflux of acid and pepsin into the esophagus.[3][4][5] In severe cases, the raft itself may be refluxed, providing a demulcent effect.[1]
-
Secondary Mechanism: Topical Mucosal Protection: Beyond its anti-reflux action, the alginate component of this compound has demonstrated a direct protective effect on the esophageal mucosa.[6][7] It can adhere to the esophageal tissue, forming a protective layer that enhances the mucosal defense against refluxate-induced damage.[8][9]
Quantitative Effects of this compound on Esophageal Barrier Function
The protective effects of this compound on the esophageal epithelial barrier have been quantified in several pre-clinical studies. The primary endpoints in these studies are typically Transepithelial Electrical Resistance (TEER), a measure of the overall ionic resistance of the epithelial layer and an indicator of tight junction integrity, and paracellular permeability to larger molecules.
Table 1: Effect of this compound on Transepithelial Electrical Resistance (TEER) in Human Esophageal Mucosa
| Experimental Model | Treatment Conditions | Outcome Measure | Result | Reference |
| Ex vivo human esophageal mucosal biopsies | 5-minute pre-treatment, followed by 30-minute exposure to a reflux-like solution (pH 2 + deoxycholic acid + pepsin) | Percentage change of TEER from baseline | This compound Placebo: -40.4% ± 15.0% This compound Double Action: -29.9% ± 16.0% (p=0.0015 vs. placebo) | [10] |
Table 2: Effect of Alginate (this compound) on Pepsin-Induced Epithelial Damage
| Experimental Model | Treatment Conditions | Outcome Measure | Result | Reference |
| Barrett's esophageal (BAR-T) cells | Pre-treatment with dilute alginate medications (this compound Advance or Double Action) followed by exposure to pepsin (1 mg/mL) at pH 4. | Cell Viability (ATP Assay) | Alginate rescued the peptic reduction of cell viability (p < 0.0001). | [1][11] |
| Barrett's esophageal (BAR-T) cells | Pre-treatment with dilute alginate medications followed by exposure to pepsin (1 mg/mL) at pH 4. | E-cadherin cleavage, ADAM10 maturation, and MMP induction | Alginate rescued E-cadherin cleavage, ADAM10 maturation, and the induction of MMP-1, -2, -9, and -14 (p < 0.01). | [1][11] |
Signaling Pathways in Reflux-Induced Barrier Disruption and this compound's Protective Role
Acid and pepsin in the refluxate can trigger signaling cascades that lead to the breakdown of the esophageal epithelial barrier. A key pathway involves the proteolytic cleavage of E-cadherin, a critical component of adherens junctions.
E-cadherin Cleavage Pathway
Reflux, particularly weakly acidic reflux containing pepsin, can lead to the activation of A Disintegrin and Metalloproteinase (ADAM10). Activated ADAM10 acts as a sheddase, cleaving the extracellular domain of E-cadherin. This initial cleavage is followed by further proteolysis by other enzymes, including Matrix Metalloproteinases (MMPs), leading to the complete disruption of the E-cadherin-mediated cell-cell adhesion. This process increases paracellular permeability and can promote inflammatory and carcinogenic pathways.
Studies have shown that alginate-based formulations like this compound can prevent the pepsin-induced cleavage of E-cadherin, the maturation of ADAM10, and the subsequent induction of MMPs.[1][11] This suggests that this compound's topical protective effect is mediated, at least in part, by inhibiting these initial molecular events in reflux-induced mucosal injury.
Caption: Pepsin-induced E-cadherin cleavage pathway and this compound's inhibitory action.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess esophageal epithelial barrier function and the effects of this compound.
Ex Vivo Ussing Chamber Model for TEER Measurement
This protocol is adapted from studies on human esophageal mucosal biopsies.[10]
Objective: To measure the transepithelial electrical resistance (TEER) of esophageal tissue biopsies to assess barrier integrity following exposure to a reflux-like solution, with and without pre-treatment with this compound.
Materials:
-
Fresh human esophageal mucosal biopsies (3-5 cm above the Z-line)
-
Ussing chamber system
-
Krebs-Henseleit solution (pH 7.4)
-
Reflux-like solution: Krebs-Henseleit solution adjusted to pH 2, supplemented with 1 mM deoxycholic acid and 1 mg/mL porcine pepsin
-
This compound Double Action liquid
-
This compound placebo (viscosity-matched solution without alginates)
-
Voltage-current clamp amplifier
Procedure:
-
Obtain fresh esophageal biopsies during endoscopy and immediately place them in ice-cold, oxygenated Krebs-Henseleit solution.
-
Divide the biopsies into two groups: this compound-treated and placebo-treated.
-
Apply 200 µL of either this compound Double Action or the placebo solution to the luminal surface of the respective biopsies for 5 minutes.
-
Gently wash off the treatment solution with Krebs-Henseleit solution (pH 7.4).
-
Mount the biopsies in the Ussing chambers, separating the apical (luminal) and basolateral chambers.
-
Fill both chambers with oxygenated Krebs-Henseleit solution (pH 7.4) maintained at 37°C.
-
Allow the tissue to equilibrate for 20-30 minutes until a stable baseline TEER is achieved.
-
Measure the baseline TEER using the voltage-current clamp amplifier.
-
Replace the solution in the apical chamber with the reflux-like solution (pH 2).
-
Record the TEER continuously for 30 minutes.
-
Calculate the percentage change in TEER from baseline for both treatment groups.
Caption: Experimental workflow for TEER measurement using an Ussing chamber.
In Vitro Cell Culture Model using BAR-T Cells
This protocol is based on methodologies used in studies investigating the molecular effects of alginates on esophageal cells.[1][11]
Objective: To culture BAR-T cells for use in assays assessing cell viability, protein expression, and gene expression following exposure to pepsin and treatment with alginate solutions.
Cell Line:
-
BAR-T cells: A telomerase-immortalized, non-neoplastic human Barrett's esophageal epithelial cell line. These cells are useful for studying the early molecular events in reflux-induced injury.
Materials:
-
BAR-T cells
-
Keratinocyte serum-free medium (K-SFM) supplemented with bovine pituitary extract and epidermal growth factor
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure (Sub-culturing):
-
Grow BAR-T cells in supplemented K-SFM in T-75 flasks.
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh culture medium.
-
Seed the cells into new flasks or plates at the desired density for subsequent experiments.
In Vitro Paracellular Permeability Assay
Objective: To assess the protective effect of this compound against pepsin-induced increases in esophageal epithelial permeability.
Materials:
-
BAR-T cells cultured on permeable Transwell inserts
-
Horseradish peroxidase (HRP)
-
o-phenylenediamine dihydrochloride (OPD) substrate
-
Hanks' Balanced Salt Solution (HBSS), pH 7.4 and pH 4
-
Pepsin
-
This compound solution (diluted)
-
Plate reader capable of measuring absorbance at 492 nm
Procedure:
-
Seed BAR-T cells on Transwell inserts and culture until a confluent monolayer with stable TEER is formed.
-
Pre-treat the apical side of the monolayers with diluted this compound solution or control buffer for a specified time (e.g., 10-30 minutes).
-
Wash the monolayers gently with HBSS (pH 7.4).
-
Add the challenge solution (e.g., pepsin at 1 mg/mL in HBSS, pH 4) to the apical chamber.
-
Add HRP to the apical chamber.
-
At various time points (e.g., 30, 60, 120 minutes), collect samples from the basolateral chamber.
-
Quantify the amount of HRP that has passed through the monolayer by adding the basolateral samples to OPD substrate and measuring the colorimetric change at 492 nm.
-
Compare the HRP flux in this compound-treated versus control monolayers.
Conclusion and Future Directions
The evidence strongly supports that this compound's mechanism of action extends beyond the formation of a simple physical barrier. Its alginate component provides a direct, topical protective effect on the esophageal epithelial mucosa. This is achieved by adhering to the mucosal surface and mitigating the damaging effects of refluxate on epithelial barrier integrity. Quantitative studies demonstrate this compound's ability to preserve TEER and cell viability in the face of acid and pepsin challenge.
Mechanistically, this compound has been shown to interfere with the proteolytic cascade involving ADAM10 and MMPs that leads to the degradation of E-cadherin, a cornerstone of epithelial cell adhesion. By preventing this initial molecular injury, this compound helps to maintain the structural and functional integrity of the esophageal barrier.
For drug development professionals and researchers, these findings highlight the potential of topical, barrier-enhancing therapies for GERD, either as a monotherapy for milder cases or as an adjunct to acid-suppressive medications. Future research should focus on:
-
Quantifying the specific effects of this compound on the expression and localization of key tight junction proteins (claudins, occludin, ZO-1).
-
Elucidating the full range of signaling pathways modulated by alginate's interaction with the esophageal epithelium.
-
Conducting clinical studies with endpoints specifically designed to measure esophageal barrier function in vivo (e.g., mucosal impedance) to correlate these preclinical findings with patient outcomes.
By further exploring these mechanisms, the development of next-generation mucosal protectants can be advanced, offering improved therapeutic options for patients suffering from GERD.
References
- 1. Topical Alginate Protection against Pepsin-Mediated Esophageal Damage: E-Cadherin Proteolysis and Matrix Metalloproteinase Induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and characterization of mouse and human esophageal epithelial cells in 3D organotypic culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. physiologicinstruments.com [physiologicinstruments.com]
- 6. Using Drugs to Probe the Variability of Trans-Epithelial Airway Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Esophageal 3D Culture Systems as Modeling Tools in Esophageal Epithelial Pathobiology and Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A technique for the culture of Barrett's oesophageal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 11. Topical Alginate Protection against Pepsin-Mediated Esophageal Damage: E-Cadherin Proteolysis and Matrix Metalloproteinase Induction - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of a Gastric Barrier: A Structural Analysis of Gaviscon's Cross-Linked Alginate Raft
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Gaviscon, a widely recognized treatment for gastroesophageal reflux disease (GERD), operates through a unique mechanism of action: the formation of a physical barrier, or "raft," that floats atop the gastric contents. This raft is primarily composed of a cross-linked alginate gel. Understanding the structural intricacies and mechanical properties of this raft is paramount for the optimization of existing formulations and the development of novel, more effective treatments. This technical guide provides a comprehensive analysis of the structural and mechanical properties of the this compound alginate raft, detailing the underlying chemistry, summarizing key quantitative data from various studies, and outlining the experimental protocols used for its characterization.
Mechanism of Action: The Formation of the Alginate Raft
The formation of the this compound raft is a rapid, multi-step physicochemical process initiated upon contact with acidic gastric fluid. The key components involved are sodium alginate, calcium carbonate, and sodium bicarbonate.[1]
-
Acid-Induced Gelation: Sodium alginate, a polysaccharide derived from brown seaweed, is the primary structural component.[2][3] In the acidic environment of the stomach, the soluble sodium alginate is converted into insoluble alginic acid, which precipitates to form a viscous gel.[1]
-
Cross-linking: Calcium carbonate, also present in the formulation, reacts with stomach acid to release calcium ions (Ca2+).[1] These divalent cations act as cross-linking agents, bridging the linear polymer chains of alginic acid to form a more robust and stable three-dimensional gel network.[1][2] This cross-linking is crucial for the strength and resilience of the raft.
-
Flotation: Concurrently, the reaction of sodium bicarbonate and calcium carbonate with gastric acid produces carbon dioxide gas.[1][4] These gas bubbles become entrapped within the alginate gel matrix, reducing the density of the raft and causing it to float on the surface of the stomach contents.[1][2][5] This floating barrier physically obstructs the reflux of gastric acid into the esophagus.[3][6]
The resulting raft is a pH-neutral, buoyant, and cohesive gel that can remain in the stomach for up to four hours, providing sustained relief from reflux symptoms.[2]
Structural and Mechanical Properties: Quantitative Analysis
The efficacy of the this compound raft is intrinsically linked to its structural and mechanical properties. Key parameters that have been quantified in various studies include raft strength, rheological behavior, resilience, and volume.
Raft Strength
Raft strength is a measure of the force required to break through the formed raft and is a critical indicator of its ability to withstand the mechanical churning of the stomach.[7]
| Product | Raft Strength (g) | Reference |
| This compound Liquid | 12.1 - 12.9 | [8][9] |
| This compound Advance | 16.5 | [9] |
| Digeraft Plus® | ~20.5 | [8] |
| Product with L. hyperborea stem alginate | 12.1 | [8] |
| Product with L. hyperborea leaf alginate | 4.3 | [8] |
Rheological Properties
Rheology provides insight into the viscoelastic properties of the alginate raft, such as its strength and durability under shear stress. The storage modulus (G') is a measure of the elastic component of the gel.
| Condition | Storage Modulus (G') | Reference |
| Un-aged raft (pH ~1.1) | 579 Pa | [10] |
| Un-aged raft (pH ~1.2) | 328 Pa | [10] |
| Un-aged raft (pH ~1.3) | 226 Pa | [10] |
| Un-aged raft (pH ~1.4) | 58 - 60 Pa | [10][11] |
| Un-aged raft (pH ~1.7) | 41.9 - 42 Pa | [10][11] |
| Raft aged for 0.5 hr (high acidity) | 21.5 kPa | [11] |
Raft Volume and Resilience
Raft volume indicates the size of the physical barrier, while resilience measures its ability to withstand agitation over time.
| Product | Raft Volume (mL) | Raft Resilience (Median Time in min) | Reference |
| This compound Liquid | 53.9 | - | [9] |
| This compound Advance | 18.8 | > 60 | [9] |
| Algicon | 11.5 | 0 | [9] |
| Gastrocote | 21.3 | 20 | [9] |
| Peptac | 33.3 | > 60 | [9] |
| Rennie Duo | 17.6 | 10 | [9] |
Experimental Protocols
The characterization of the this compound alginate raft involves a suite of specialized in vitro techniques designed to simulate the conditions of the human stomach and quantify the raft's physical and chemical properties.
Raft Strength Measurement
This method quantifies the force required to penetrate the formed alginate raft.
Methodology:
-
Acid Preparation: 150 mL of 0.1M hydrochloric acid is placed in a 250 mL beaker and equilibrated to 37°C.
-
Probe Placement: An L-shaped stainless steel wire probe is suspended in the center of the beaker.
-
Raft Formation: The maximum recommended dose of the liquid this compound formulation is added to the acid, and the raft is allowed to mature for 30 minutes.
-
Measurement: The beaker is placed on a texture analyzer, and the probe is pulled vertically through the raft at a controlled speed. The peak force required to break the raft is recorded as the raft strength in grams.
Rheological Analysis
Oscillatory parallel-plate rheometry is employed to characterize the viscoelastic properties of the alginate raft.
Methodology:
-
Raft Preparation: Alginate rafts are formed by mixing the this compound formulation with acidic solutions of controlled pH.
-
Sample Loading: The isolated raft is placed on the lower plate of a shear rheometer equipped with a parallel-plate geometry.
-
Testing: An oscillatory strain sweep is performed at a constant frequency to determine the linear viscoelastic region and the critical strain at which the raft structure begins to break down.
-
Data Acquisition: The storage modulus (G'), representing the elastic properties, and the loss modulus (G''), representing the viscous properties, are recorded as a function of strain.
Raft Resilience and Volume Measurement
These methods assess the durability of the raft under simulated gastric motility and its overall size.
Raft Resilience:
-
Raft Formation: A raft is formed in 150 mL of simulated gastric fluid at 37°C and allowed to mature for 30 minutes.
-
Agitation: The raft is then subjected to gentle agitation in a shaking water bath.
-
Observation: The integrity of the raft is visually assessed at regular intervals, and the time taken for the raft to completely disintegrate is recorded as the resilience time.
Raft Volume: The volume of the raft can be determined using a displacement method, where the raft is submerged in a known volume of liquid in a measuring cylinder, and the change in volume is recorded.
Alginate Content Analysis (HPLC)
High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of sodium alginate present in the formulation and incorporated into the raft.
Methodology:
-
Sample Preparation: A known amount of the this compound formulation or the isolated raft is dissolved in an appropriate solvent and diluted.
-
Chromatography: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18).
-
Detection: The eluent is monitored by a UV detector, and the peak corresponding to sodium alginate is identified and quantified by comparison to a standard curve.
Molecular Interactions and Cross-Linking
The structural integrity of the this compound raft is fundamentally dependent on the molecular interactions between the alginate polymer chains and the cross-linking calcium ions.
Fourier-transform infrared spectroscopy (FTIR) can be employed to study the cross-linking process. The characteristic peaks for the carboxylate groups in sodium alginate will shift upon interaction with calcium ions, providing evidence of the ionic cross-linking that is fundamental to the raft's structure.
Conclusion
The this compound alginate raft is a sophisticated, in-situ forming drug delivery system whose efficacy is governed by its well-defined structural and mechanical properties. The interplay between the acid-induced gelation of alginate, the ionic cross-linking by calcium ions, and the buoyancy provided by entrapped carbon dioxide results in a robust and effective physical barrier against gastroesophageal reflux. The experimental protocols detailed in this guide provide a framework for the quantitative characterization of these properties, which is essential for quality control, formulation development, and the design of next-generation reflux treatments. A thorough understanding of the structural analysis of the this compound raft empowers researchers and drug development professionals to innovate and improve upon this established therapeutic approach.
References
- 1. researchgate.net [researchgate.net]
- 2. "Rheological Investigation of the Shear Strength, Durability, and Recov" by Brooke M. Elliott, Kathleen E. Steckbeck et al. [docs.lib.purdue.edu]
- 3. researchgate.net [researchgate.net]
- 4. peptest.co.uk [peptest.co.uk]
- 5. static1.squarespace.com [static1.squarespace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Rheological investigation of the shear strength, durability, and recovery of alginate rafts formed by antacid medication in varying pH environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. msjonline.org [msjonline.org]
Methodological & Application
Application Notes & Protocols: In-Vitro Model for Gaviscon Raft Strength Measurement
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed overview of the in-vitro methodologies used to characterize the raft-forming properties of Gaviscon and other alginate-based reflux suppressants. These protocols are essential for quality control, formulation development, and comparative analysis of product performance.
Introduction: The Science of Alginate Raft Formation
This compound's therapeutic effect in managing gastroesophageal reflux disease (GERD) is primarily physical and does not depend on systemic absorption.[1] The key ingredient, sodium alginate, is a polysaccharide derived from brown seaweed.[2] Upon contact with gastric acid, the sodium alginate precipitates to form a viscous gel.[2][3] In formulations like this compound Double Action, sodium bicarbonate and calcium carbonate are also included.[1][4] These react with gastric acid to produce carbon dioxide gas, which becomes entrapped within the alginate gel, causing it to become buoyant and float on top of the stomach contents.[2][4][5] This floating gel, known as a "raft," acts as a physical barrier, preventing the reflux of acidic stomach contents into the esophagus.[1][5] The calcium ions released from calcium carbonate cross-link with the alginate chains, significantly strengthening the raft.[5][6][7] The strength, volume, and resilience of this raft are critical parameters that determine the efficacy and duration of action of the product.[8][9]
Key Performance Parameters & Quantitative Data
The in-vitro assessment of alginate rafts involves measuring several key parameters. The following tables summarize quantitative data from comparative studies on various alginate-based products.
Table 1: Raft Strength, Weight, and Volume of Various Alginate Products
| Product | Raft Strength (g) (CV%) | Raft Weight (g) (CV%) | Raft Volume (ml) (CV%) |
| This compound Advance | 16.5 (21.2) | 18.2 (14.2) | 26.8 (10.9) |
| This compound Liquid | 12.9 (22.6) | 53.0 (11.0) | 60.1 (10.8) |
| Peptac | 10.8 (30.4) | 33.1 (12.1) | 37.0 (13.6) |
| Gastrocote | 7.9 (31.6) | 19.2 (6.4) | 21.0 (6.1) |
| Mylanta Heartburn Relief | 4.6 (17.6) | 29.8 (10.4) | 33.2 (11.5) |
| Rennie Duo | 4.1 (33.9) | 17.5 (10.6) | 20.0 (10.9) |
| Algicon | 1.6 (26.3) | 9.1 (56.4) | 11.2 (52.2) |
| This compound Extra Strength (USA) | 1.1 (34.0) | 6.8 (18.1) | 8.8 (17.1) |
| This compound Regular Strength (USA) | 1.8 (32.6) | 3.9 (17.2) | 5.5 (16.4) |
Data adapted from Hampson et al., 2005.[10] CV% indicates the coefficient of variation.
Table 2: Raft Resilience of Various Alginate Products
| Product | Raft Resilience (min) - Median | Raft Resilience (min) - Range |
| This compound Advance | 120 | 120–120 |
| This compound Liquid | 120 | 120–120 |
| Peptac | 120 | 120–120 |
| Gastrocote | 120 | 105–120 |
| Mylanta Heartburn Relief | 10 | 0–15 |
| Rennie Duo | 10 | 0–15 |
| Algicon | 0 | 0–0 |
| This compound Extra Strength (USA) | 0 | 0–0 |
| This compound Regular Strength (USA) | 0 | 0–0 |
Data adapted from Hampson et al., 2005.[10]
Experimental Protocols
This method utilizes a texture analyzer to measure the force required to pull a probe through the formed alginate raft. This force is defined as the raft strength.[8][11]
Equipment and Materials:
-
Texture Analyser (e.g., Brookfield CTX or Stable Micro Systems TA-XT2) fitted with a 5 kg load cell.[8]
-
Alginate Raft Hook/Probe (L-shaped stainless steel wire, 1 mm diameter).[8][11]
-
250 ml glass beakers (internal diameter of 60-70 mm).[8]
-
Water bath maintained at 37 ± 0.5°C.[8]
-
0.1M Hydrochloric acid (HCl).
-
Alginate-containing formulation to be tested.
-
Syringe.
Procedure:
-
Introduce 150 ml of 0.1M HCl into a 250 ml beaker.[8]
-
Place the beaker in the water bath and allow the acid to equilibrate to 37°C.[8]
-
Suspend the L-shaped wire probe in the center of the beaker, with the horizontal arm in the lower third of the acid.[8]
-
Shake the test formulation well. Using a syringe, add the maximum recommended dose of the product into the center of the beaker.[8]
-
Carefully transfer the beaker to the base of the texture analyzer.
-
Attach the hook of the wire probe to the texture analyzer's arm.
-
Initiate the test. The probe is pulled vertically upwards through the raft at a constant speed of 5 mm/s.[12][13]
-
The peak force (in grams) required to break through the raft is recorded as the raft strength.[8]
Rheometry provides a more detailed characterization of the viscoelastic properties of the alginate raft. Oscillatory shear rheometry can quantify the raft's strength (storage modulus, G') and ductility.[14]
Equipment and Materials:
-
Acidic solution (e.g., acetic acid solution of a specific pH).[14]
-
Alginate-containing formulation.
-
Petri dish or similar container for raft formation.
Procedure:
-
Prepare acidic solutions of varying pH to simulate different stomach acidity levels.[14]
-
Add a defined volume of the alginate product to the acidic solution in a petri dish to form a raft.
-
Allow the raft to age for a specific period (e.g., 30 minutes to 2 hours) in the solution.[14]
-
Carefully isolate the formed raft and place it on the lower plate of the rheometer.
-
Lower the upper plate to make contact with the raft, ensuring a consistent sample geometry.
-
Perform an oscillatory strain sweep (e.g., from 0.1% to 100% strain at a constant angular frequency of 10 rad/s) to determine the linear viscoelastic region and the critical strain (γc) at which the raft structure breaks down.[14]
-
The storage modulus (G') at low strain represents the initial strength of the raft.[14]
Visualizations
Caption: Mechanism of this compound's alginate raft formation in the stomach.
Caption: Workflow for in-vitro raft strength measurement using a texture analyzer.
References
- 1. mims.com:443 [mims.com:443]
- 2. An alginate-antacid formulation (this compound Double Action Liquid®) can eliminate the postprandial “acid pocket” in symptomatic GERD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raft Formation of Sodium Alginate in the Stomach [jnmjournal.org]
- 4. edu.rsc.org [edu.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. peptest.co.uk [peptest.co.uk]
- 7. A comparative study on the raft chemical properties of various alginate antacid raft-forming products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brookfieldengineering.com [brookfieldengineering.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. stablemicrosystems.com [stablemicrosystems.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. docs.lib.purdue.edu [docs.lib.purdue.edu]
Application Notes: Assessing the Acid Neutralization Capacity and Raft-Forming Properties of Gaviscon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaviscon is an over-the-counter medication designed to relieve heartburn and acid indigestion. Its unique formulation not only neutralizes stomach acid but also forms a protective barrier, or "raft," that floats on top of the stomach contents. This dual-action mechanism makes the assessment of its efficacy a multi-faceted process. The primary active ingredients typically include an alginate (such as sodium alginate) and acid-neutralizing agents like calcium carbonate, sodium bicarbonate, or magnesium carbonate.
These application notes provide detailed protocols for the in vitro evaluation of this compound's acid-neutralizing capacity (ANC) and its characteristic raft-forming properties. The methodologies are based on established pharmacopeial standards and published research, ensuring robust and reproducible results for quality control, comparative analysis, and formulation development.
Principle of Action
This compound's therapeutic effect is achieved through two main principles:
-
Acid Neutralization : The antacid components (e.g., calcium carbonate and sodium bicarbonate) directly react with and neutralize excess hydrochloric acid (HCl) in the stomach, leading to an increase in gastric pH.
-
Raft Formation : In the acidic environment of the stomach, the sodium alginate reacts with gastric acid to form a viscous gel of alginic acid. The sodium bicarbonate simultaneously reacts with the acid to produce carbon dioxide gas, which gets entrapped within the gel matrix, causing it to swell and form a buoyant, foam-like raft. This raft acts as a physical barrier, preventing the reflux of gastric contents into the esophagus.
A logical diagram of this compound's dual-action mechanism is presented below.
Caption: Logical flow of this compound's dual-action mechanism.
Experimental Protocols
Two key in vitro tests are essential for evaluating the efficacy of this compound: the Acid-Neutralizing Capacity (ANC) test and the Raft Strength test.
Protocol 1: Acid-Neutralizing Capacity (ANC) Assessment
This protocol is adapted from the United States Pharmacopeia (USP) general chapter <301> and is a widely accepted method for determining the ANC of antacids.[1][2][3][4] It employs a back-titration technique.
Objective: To quantify the total amount of acid that a single dose of this compound can neutralize.
Materials:
-
This compound (liquid or tablet formulation)
-
Hydrochloric acid (HCl), 1.0 N, standardized
-
Sodium hydroxide (NaOH), 0.5 N, standardized
-
Deionized water, CO2-free
-
pH meter, calibrated
-
Magnetic stirrer and stir bar
-
250 mL beakers
-
50 mL burette
-
Pipettes (30 mL)
-
Mortar and pestle (for tablets)
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Liquid Suspension: Shake the this compound bottle thoroughly. Accurately weigh a quantity of the suspension equivalent to the minimum labeled dose into a 250 mL beaker.[1] Add 70 mL of deionized water and stir for one minute.
-
Tablet Formulation: Weigh and finely powder 20 tablets. Accurately weigh a quantity of the powder equivalent to a single dose into a 250 mL beaker.[1][4] Add 70 mL of deionized water and stir for one minute.
-
-
Acid Digestion:
-
Back-Titration:
-
Blank Determination:
-
Perform a blank titration by pipetting 30.0 mL of 1.0 N HCl into 70 mL of deionized water and titrating with 0.5 N NaOH to a stable pH of 3.5. Record the volume of NaOH used.
-
Calculation of ANC:
The ANC, expressed in milliequivalents (mEq) per dose, is calculated using the following formula:
ANC (mEq) = (VB - VS) × NNaOH
Where:
-
VB = Volume (mL) of NaOH used for the blank titration
-
VS = Volume (mL) of NaOH used for the sample titration
-
NNaOH = Normality of the NaOH solution (e.g., 0.5 N)
The FDA requires a minimum ANC of 5 mEq per dose for a product to be labeled as an antacid.[4][8]
The workflow for the ANC assessment is visualized in the diagram below.
Caption: Experimental workflow for Acid-Neutralizing Capacity (ANC) test.
Protocol 2: Raft Strength and Formation Assessment
This protocol is based on methods described in the British Pharmacopoeia and related studies to evaluate the mechanical properties of the alginate raft.[9]
Objective: To measure the force required to break through the this compound-formed raft, providing an indication of its integrity and potential as a physical barrier.
Materials:
-
This compound formulation
-
Hydrochloric acid (HCl), 0.1 M
-
250 mL beaker (internal diameter 60-70 mm)
-
Water bath maintained at 37°C
-
Texture Analyzer (e.g., CTX Texture Analyzer) with a raft test probe (e.g., TA-RT) or a modified wire probe.[9]
-
Stopwatch
Procedure:
-
Raft Formation:
-
Pour 150 mL of 0.1 M HCl into the 250 mL beaker.
-
Place the beaker in the water bath and allow the acid to equilibrate to 37°C.[9]
-
Add the recommended dose of the this compound formulation to the surface of the acid without stirring.
-
Start a stopwatch and allow the raft to form and mature for a specified period (e.g., 30 minutes).[10]
-
-
Raft Strength Measurement:
-
Set up the Texture Analyzer with the appropriate raft probe.
-
Position the beaker containing the formed raft on the instrument's base.
-
Lower the probe until it is just above the raft surface.
-
Initiate the test. The probe will move upwards through the raft at a constant speed.
-
The instrument will record the force (in grams or Newtons) required to break through the raft. The peak force is recorded as the raft strength.[9]
-
-
Data Collection:
-
Record the peak force (raft strength).
-
Visually inspect and note the characteristics of the raft (e.g., coherence, volume, buoyancy).
-
The workflow for raft strength assessment is visualized in the diagram below.
Caption: Experimental workflow for Raft Strength assessment.
Data Presentation
Quantitative data from these protocols should be summarized for clear comparison.
Table 1: Comparative Acid-Neutralizing Capacity (ANC) of Antacids
| Antacid Product | Formulation | Active Ingredients | Average ANC (mEq/dose) |
| This compound | Liquid | Alginic Acid, Sodium Bicarbonate, Calcium Carbonate | 10.80 (calculated from % neutralization)[11] |
| Antacid A | Tablet | Calcium Carbonate, Magnesium Carbonate | ~9.98 (calculated from % neutralization)[11] |
| Antacid B | Tablet | Cimetidine | ~9.90 (calculated from % neutralization)[11] |
| Antacid C | Tablet | Magaldrate, Simethicone | ~6.96 (calculated from % neutralization)[11] |
Note: ANC values are illustrative and can vary between specific product formulations. The values for Antacids A, B, and C are derived from a comparative study where this compound showed the highest neutralizing capacity at 82.6%.[11]
Table 2: In-vivo Gastric pH Modification by this compound
This table presents data from a study monitoring intragastric pH in healthy subjects.[12]
| Treatment (20 mL dose) | N | Mean % of Time pH ≥ 4 (First 30 min post-dose) | p-value vs. Placebo |
| This compound Double Action | 20 | 50.8% | 0.0051 |
| Placebo | 20 | 3.5% | - |
Table 3: Comparative Raft Strength of Alginate Formulations
This table presents illustrative data based on findings from studies evaluating different alginate-based products.[13][14]
| Product | Raft Strength (g) | Raft Thickness (mm) | Meets BP Raft Strength Standard (≥7.5g)?[14] |
| This compound Advance | 16.5 | High | Yes |
| This compound Liquid | 12.9 | Medium | Yes |
| Alginate Formulation X | 7.9 | Medium | Yes |
| Alginate Formulation Y | 4.1 | Low | No |
Conclusion
The provided protocols offer a standardized framework for researchers and drug development professionals to assess the critical quality attributes of this compound. The acid-neutralizing capacity test quantifies the product's ability to combat gastric acidity, while the raft strength test evaluates the integrity of the physical barrier it forms. Together, these assessments provide a comprehensive in vitro profile of this compound's dual-action efficacy. Consistent application of these methods is crucial for ensuring product quality, comparing different formulations, and supporting new product development in the field of gastroesophageal reflux disease treatment.
References
- 1. metrohm.com [metrohm.com]
- 2. metrohm.com [metrohm.com]
- 3. Determination of acid-neutralizing capacity according to USP general chapter <301> | Separation Science [sepscience.com]
- 4. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eCFR :: 21 CFR Part 331 Subpart C -- Testing Procedures [ecfr.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. scispace.com [scispace.com]
- 9. brookfieldengineering.com [brookfieldengineering.com]
- 10. peptest.co.uk [peptest.co.uk]
- 11. scribd.com [scribd.com]
- 12. Two placebo-controlled crossover studies in healthy subjects to evaluate gastric acid neutralization by an alginate-antacid formulation (this compound Double Action) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. impactfactor.org [impactfactor.org]
Application Notes and Protocols for Evaluating Gaviscon's Efficacy Using pH-Impedance Monitoring
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing multichannel intraluminal impedance-pH (MII-pH) monitoring for the evaluation of the efficacy of Gaviscon, an alginate-based reflux suppressant. This document outlines the scientific principles, detailed experimental protocols, data interpretation, and visualization of key processes.
Introduction and Scientific Principles
Gastroesophageal reflux disease (GERD) is characterized by the retrograde movement of stomach contents into the esophagus. While traditionally associated with acidic reflux, non-acidic or weakly acidic reflux events also contribute significantly to symptom generation. Standard pH monitoring alone is insufficient to detect these non-acid events. Multichannel intraluminal impedance-pH (MII-pH) monitoring is the gold standard for a comprehensive assessment of GERD, as it can detect reflux events regardless of their acidity and characterize their physical and chemical properties.[1][2]
This compound's therapeutic effect is primarily based on its unique mechanism of action. Upon contact with gastric acid, the sodium alginate in this compound forms a viscous gel, or "raft," which floats on top of the stomach contents.[3][4][5] This raft acts as a physical barrier, preventing the reflux of gastric contents, including acid and pepsin, into the esophagus.[3][4][6] Concurrently, the antacid components (calcium carbonate and sodium bicarbonate) neutralize excess stomach acid, providing rapid symptom relief.[3][7]
MII-pH monitoring is an ideal tool to quantify the efficacy of this compound's raft-forming action. It allows researchers to measure key parameters such as the frequency of all reflux events (acidic, weakly acidic, and non-acidic), the proximal extent of reflux, and the total esophageal acid exposure time, both before and after administration of the product.
Key Quantitative Data from Clinical Studies
The following tables summarize quantitative data from randomized controlled trials that utilized pH-impedance monitoring to compare the efficacy of this compound with that of a simple, non-raft-forming antacid.
Table 1: Post-Prandial Reflux Suppression (this compound Advance vs. Simple Antacid)
| Parameter | This compound Advance (GA) | Simple Antacid | P-value |
| Number of Post-Prandial Common Cavity Reflux Events (median) | 2 (range: 0-5) | 5 (range: 1-11) | < 0.035 |
| Proximal Reflux Events (mean) | 10.5 | 13.9 | 0.070 (trend) |
| Distal Reflux Events and Acid Exposure | Similar to Antacid | Similar to GA | - |
Data adapted from a randomized controlled, double-blind cross-over trial in 20 reflux patients.[8][9]
Table 2: Post-Prandial Esophageal Acid Exposure (this compound Double Action vs. Simple Antacid)
| Parameter | This compound Double Action | Simple Antacid | P-value |
| Distal Esophageal Acid Exposure Time (pH < 4) in 30-150 min post-prandial period | Significantly Less | - | < 0.05 |
| Nadir pH of Refluxate in 30-150 min post-prandial period | Significantly Greater | - | < 0.05 |
| Total Number of Reflux Events (Acid or Weakly Acidic) | No significant difference | No significant difference | - |
| Number of Proximal Reflux Events | No significant difference | No significant difference | - |
Data from a double-blind, randomized crossover study in 10 GERD patients.[3][10] This study suggests this compound's main effectiveness relates to neutralizing and displacing the post-prandial acid pocket, rather than preventing the reflux events themselves.[3][10]
Experimental Protocols
This section details the methodologies for conducting a robust clinical trial to evaluate this compound's efficacy using 24-hour pH-impedance monitoring.
Patient Selection and Preparation
-
Inclusion Criteria: Recruit patients with a confirmed diagnosis of GERD, experiencing symptoms such as heartburn and regurgitation.
-
Washout Period: A washout period for acid-suppressive medications is crucial.
-
Proton pump inhibitors (PPIs) should be discontinued at least 7 days prior to the study.[11][12]
-
H2 receptor antagonists and prokinetics should be stopped 3 days prior.[11]
-
Over-the-counter antacids (other than the study medications) should be stopped 12-24 hours before the test.[13]
-
Note: The structured use of alginates like this compound may be considered during the PPI washout period to manage rebound symptoms and improve patient compliance, as they do not affect acid production.[12]
-
-
Informed Consent: Obtain written informed consent from all participants. The study protocol should be approved by a local medical ethics committee.
pH-Impedance Catheter Placement and Calibration
-
Manometry: Perform esophageal manometry to accurately locate the lower esophageal sphincter (LES).[5]
-
Catheter Placement:
-
Use a combined pH-impedance catheter.
-
Insert the catheter transnasally.
-
Position the pH sensor 5 cm above the proximal border of the LES, as determined by manometry.[10]
-
Ensure impedance recording segments are positioned to cover the distal and proximal esophagus (e.g., at 3, 5, 7, 9, 15, and 17 cm above the LES).[10]
-
-
Calibration: Calibrate the pH sensor using standard buffer solutions (e.g., pH 7.0 and pH 4.0) before insertion.
-
Data Recording: Connect the external portion of the catheter to a portable digital data logger. Instruct the patient on how to wear the device and record symptoms, meals, and sleep periods in a diary.[1][13]
Study Design (Randomized, Double-Blind, Crossover)
-
Randomization: Randomly assign patients to a treatment sequence (e.g., this compound first, then placebo/comparator, or vice versa). A crossover design, where each patient serves as their own control, is highly effective.[3][8][10]
-
Standardized Meal: Provide a standardized, refluxogenic meal to all participants to ensure consistency. For example, a meal of approximately 970 kcal.[10]
-
Medication Administration:
-
Administer the assigned study medication (e.g., 20 mL of this compound Double Action Liquid or an equivalent strength antacid without alginate) approximately 5 minutes after the completion of the meal.[10]
-
The identity of the medication should be blinded to both the patient and the investigator.
-
-
Monitoring Period:
-
Symptom Correlation: Instruct patients to press an event marker on the data logger and record in their diary the exact time and nature of any symptoms experienced.[5]
Data Analysis
-
Reflux Event Definition: A reflux event is identified by a retrograde drop in impedance. It is then characterized by the pH sensor:
-
Acid Reflux: pH drops to < 4.0.
-
Weakly Acidic Reflux: pH is between 4.0 and 7.0.
-
Non-Acidic (Alkaline) Reflux: pH remains > 7.0.
-
-
Primary and Secondary Outcomes:
-
Primary: Total time the distal esophageal pH is < 4 (Total Acid Exposure Time).[10]
-
Secondary:
-
Total number of reflux events (acidic and weakly acidic).
-
Proximal extent of reflux events.
-
Nadir pH of the refluxate.
-
Symptom Association Probability (SAP) to correlate symptoms with reflux events.
-
-
Mandatory Visualizations
This compound's Mechanism of Action
Caption: this compound's dual mechanism: forming a physical barrier and neutralizing stomach acid.
Experimental Workflow for this compound pH-Impedance Study
Caption: A typical crossover design workflow for a this compound pH-impedance clinical trial.
Logical Relationship for Efficacy Assessment
Caption: Logical flow from this compound administration to demonstrated efficacy via pH-impedance.
References
- 1. hopkinsmedicine.org [hopkinsmedicine.org]
- 2. Diagnostic Efficacy of 24-hr Esophageal pH Monitoring in Patients with Refractory Gastroesophageal Reflux Disease | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 3. This compound Double Action Liquid (antacid & alginate) is more effective than antacid in controlling post-prandial oesophageal acid exposure in GERD patients: a double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ISRCTN [isrctn.com]
- 5. naspghan.org [naspghan.org]
- 6. Double-blind controlled study on the efficacy of sodium alginate (this compound) in reducing gastroesophageal reflux assessed by 24 h continuous pH monitoring in infants and children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure-portal.regsj.dk [pure-portal.regsj.dk]
- 8. Post-prandial reflux suppression by a raft-forming alginate (this compound Advance) compared to a simple antacid documented by magnetic resonance imaging and pH-impedance monitoring: mechanistic assessment in healthy volunteers and randomised, controlled, double-blind study in reflux patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Double Action Liquid (antacid & alginate) is more effective than antacid in controlling postprandial esophageal acid exposure in GERD patients; a double-blind crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Parameters on Esophageal pH Impedance Monitoring that Predict Outcomes of Patients with Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimising reflux symptom burden and patient compliance during PPI washout periods for oesophageal pH monitoring studies: should we be more proactive with alginate use? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.ctfassets.net [assets.ctfassets.net]
Visualizing Gaviscon Raft Formation In Situ: An Application Note on Magnetic Resonance Imaging Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gaviscon is an alginate-based formulation designed to treat gastroesophageal reflux disease (GERD) by forming a physical barrier, or "raft," that floats on top of the stomach contents. This raft prevents the reflux of gastric acid into the esophagus. Understanding the in situ dynamics of raft formation, its structural integrity, and its persistence is crucial for the development and validation of such anti-reflux therapies. Magnetic Resonance Imaging (MRI) offers a non-invasive and powerful tool to visualize and quantify these processes in real-time within the human body. This application note provides detailed protocols for the magnetic resonance imaging of this compound raft formation, both in vivo and in vitro, based on established research methodologies.
Principle of Raft Formation
The primary active ingredient in this compound is sodium alginate. When it comes into contact with gastric acid, the alginate precipitates to form a viscous gel. The formulation also contains sodium bicarbonate, which reacts with the stomach acid to produce carbon dioxide gas. These gas bubbles are trapped within the gel matrix, reducing the density of the gel and allowing it to float on the surface of the gastric contents, forming the raft.
Below is a diagram illustrating the logical relationship of this compound's mechanism of action.
Caption: Mechanism of this compound Raft Formation.
In Vivo Experimental Protocol: Echo-Planar Imaging (EPI)
This protocol is designed to visualize and quantify this compound raft formation in healthy human subjects. Echo-Planar Imaging (EPI) is a rapid MRI technique that allows for "snapshot" images of the stomach, minimizing motion artifacts.
1. Subject Preparation:
-
Subjects should fast overnight prior to the study.
-
Upon arrival, subjects ingest 200 mL of a high-fat liquid (e.g., Calogen) to slow gastric emptying.
-
After a 20-minute interval, subjects consume a 500 mL liquid test meal. A typical composition is 60% water, 10% sugar, and 30% concentrated lemon juice.[1]
-
Five minutes following the test meal, a single oral dose of this compound is administered (e.g., 20 mL of Liquid this compound or 10 mL of this compound Advance).[1][2][3]
2. MRI Acquisition:
-
Scanner: A 0.5T whole-body EPI scanner is suitable for this application.[1]
-
Imaging Sequence: Single-shot, half-Fourier, spin-echo EPI is recommended.[1]
-
Key Parameters:
-
Echo Time (TE): 20 ms. This enhances the T2 contrast between the raft and the liquid meal.[1]
-
Acquisition: Transverse rapid multislice volume sets.
-
-
Imaging Protocol:
-
Acquire one volume and one T2 measurement dataset every 15 minutes until the stomach appears empty.[1][2][3]
-
Subjects should remain in a supine position on the scanner bed between acquisitions.[1]
-
After the stomach has emptied, subjects should rapidly drink 500 mL of water, followed by a final volume scan.[1]
-
3. Data Analysis:
-
The acquired images can be used to generate 3D reconstructions of the stomach, showing the spatial distribution of the floating raft.[2][3]
-
The total volume of the raft can be calculated from the image data at each time point.
-
T2 relaxation times of the raft and the liquid meal can be measured to assess dynamic changes in the physicochemical properties of the raft.[1][2][3]
The following diagram outlines the in vivo experimental workflow.
Caption: In Vivo MRI Experimental Workflow.
In Vitro Experimental Protocol: High-Field MRI
This protocol allows for detailed visualization of raft formation under simulated gastric conditions, providing insights into the structural and functional behavior of different alginate-based formulations.
1. Sample Preparation:
-
Prepare a simulated fed-state gastric fluid of 0.01 M hydrochloric acid (HCl).[4] For NMR relaxometry, 0.01 M deuterium chloride (DCl) can be used.[4]
-
Place 10 mL of the simulated gastric fluid into a glass bottle.
-
Add 2 mL of the this compound formulation to the bottle.[5]
-
Maintain the sample at 37°C in a thermostatic water bath.[5]
2. MRI Acquisition:
-
Scanner: A high-field experimental scanner (e.g., 9.4T Bruker Biospec) is ideal for high-resolution in vitro imaging.[5]
-
Imaging Sequence: A multi-spin echo sequence (MSME) is recommended.[5]
-
Key Parameters (example):
-
Imaging Protocol:
-
Acquire images immediately after adding the formulation (t=0) and at subsequent time points (e.g., 1 and 2 hours) to observe the dynamics of raft formation and stability.[5]
-
3. Data Analysis:
-
The high-resolution images can be used to visualize the spatial structure of the raft.
-
One-dimensional T2 relaxation time profiles can be generated to map the molecular mobility within the gel matrix.[4]
The following diagram illustrates the in vitro experimental workflow.
Caption: In Vitro MRI Experimental Workflow.
Quantitative Data Summary
The following tables summarize key quantitative findings from in vivo MRI studies of this compound raft formation.
Table 1: In Vivo Raft Volume
| This compound Formulation | Time Post-Dosing | Mean Raft Volume (mL) |
| Liquid this compound | 45 min | 61 (±8) |
| This compound Advance | 45 min | 66 (±2) |
| Data from a study with 6 healthy subjects.[1][6] |
Table 2: In Vivo Raft Persistence
| This compound Formulation | Percentage of Cases with Raft Present After Meal Emptied |
| Liquid this compound | 60% |
| This compound Advance | 100% |
| Data from a study with 6 healthy subjects.[1][6] |
Table 3: Dynamic Changes in T2 Relaxation Rate (1/T2)
| Measurement Location | Change Over Time (up to 75 min) | Statistical Significance |
| Raft | Decreased | p=0.01 |
| Underlying Liquid Meal | Increased | p<0.001 |
| A decrease in the raft's 1/T2 may suggest a degradation of raft coherence or a release of CO2 from the gel matrix over time. An increase in the liquid meal's 1/T2 could indicate a slow leakage of the degraded gel matrix into the liquid.[1][6] |
Conclusion
Echo-planar MRI is a valuable, non-invasive technique for the in vivo visualization and quantification of this compound alginate raft formation.[1][2][3][6] The provided protocols offer a framework for researchers to assess the formation, location, and retention of these intragastric rafts.[1] Furthermore, T2 relaxation measurements can provide insights into the dynamic physicochemical properties of the raft over time.[1][2][3] These methods are well-tolerated by subjects and can be employed in the serial comparison of different anti-reflux formulations, aiding in the development of more effective treatments for GERD.[1][6]
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. [PDF] NMR/MRI Techniques to Characterize Alginate-Based Gel Rafts for the Treatment of Gastroesophageal Reflux Disease | Semantic Scholar [semanticscholar.org]
- 3. Echo-planar magnetic resonance imaging of this compound alginate rafts in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR/MRI Techniques to Characterize Alginate-Based Gel Rafts for the Treatment of Gastroesophageal Reflux Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for a Simulated Gastric Environment to Test Gaviscon's Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the regurgitation of gastric contents into the esophagus, leading to symptoms like heartburn and indigestion. Gaviscon is a widely used over-the-counter medication for the relief of these symptoms. Its therapeutic effect is achieved through a dual mechanism of action: neutralization of gastric acid and the formation of a protective barrier, or "raft," that floats on top of the stomach contents, physically impeding reflux.[1][2][3][4]
The alginate component of this compound reacts with gastric acid to form a viscous gel.[4] Concurrently, the sodium bicarbonate present in the formulation releases carbon dioxide, which gets entrapped within the gel matrix, giving the raft its buoyancy.[5] This raft acts as a physical barrier, preventing the acidic stomach contents from flowing back into the esophagus.[1][2] Additionally, antacids such as calcium carbonate in the formulation neutralize excess stomach acid, providing rapid pain relief.[2][6]
To evaluate the efficacy of this compound and other alginate-based reflux suppressants, it is crucial to develop a standardized and reproducible in vitro model that accurately simulates the physiological conditions of the human stomach. This document provides detailed application notes and protocols for establishing a simulated gastric environment for testing key performance indicators of this compound, including its acid-neutralizing capacity and raft-forming characteristics.
Materials and Apparatus
Reagents and Chemicals
-
Sodium Chloride (NaCl)
-
Hydrochloric Acid (HCl), 0.1 M
-
Pepsin (optional, for simulated gastric fluid with enzyme)
-
Sodium Hydroxide (NaOH), 0.5 M (for titration)
-
Deionized Water
-
This compound liquid or tablets
-
Ethanol
Apparatus
-
250 mL glass beakers
-
Magnetic stirrer and stir bars
-
pH meter
-
Water bath maintained at 37°C
-
Texture analyzer with a raft-testing probe (e.g., L-shaped wire probe)
-
Syringes (without needles)
-
Filtration apparatus (e.g., Buchner funnel and vacuum flask)
-
Analytical balance
-
Graduated cylinders and pipettes
Experimental Protocols
Preparation of Simulated Gastric Fluid (SGF)
This protocol is based on the United States Pharmacopeia (USP) guidelines for creating a simplified simulated gastric environment.
-
Dissolve 2.0 g of sodium chloride in 800 mL of deionized water.
-
Slowly add 7.0 mL of concentrated hydrochloric acid and mix thoroughly.
-
Adjust the pH of the solution to 1.2 using 0.1 M HCl or 0.1 M NaOH as needed.
-
Add deionized water to bring the final volume to 1000 mL.
-
Optional: For SGF with enzyme, add 3.2 g of pepsin to the final solution and mix gently until dissolved.[7] This is often referred to as Gastric Fluid, TS (Test Solution).[8] The version without pepsin is commonly known as USP-SGF (sp).[8]
This compound's Mechanism of Action: An Overview
The following diagram illustrates the dual-action mechanism of this compound upon entering the acidic environment of the stomach.
Caption: Dual-action mechanism of this compound in a simulated gastric environment.
Experiment 1: Assessment of Acid-Neutralizing Capacity (ANC)
This protocol determines the ability of this compound to neutralize acid.
-
Add a specified dose of this compound to a 250 mL beaker containing 70 mL of deionized water.
-
Stir for 1 minute using a magnetic stirrer.
-
Add 30 mL of 1.0 M HCl and continue stirring for 15 minutes at 37°C.
-
Titrate the excess acid with 0.5 M NaOH until a stable pH of 3.5 is reached.
-
Record the volume of NaOH used.
-
Calculate the ANC in milliequivalents (mEq) using the formula: ANC (mEq) = (VHCl * NHCl) - (VNaOH * NNaOH) Where V is volume and N is normality.
Experiment 2: Evaluation of Raft Formation and Strength
This protocol assesses the physical properties of the this compound raft.
-
Add 150 mL of SGF (pH 1.2) to a 250 mL beaker and equilibrate to 37°C in a water bath.[5]
-
Suspend an L-shaped wire probe in the center of the beaker.
-
Administer a single dose of this compound liquid into the SGF using a syringe over approximately 5 seconds.[9]
-
Allow the raft to form and mature for 30 minutes at 37°C.[5]
-
Measure the raft strength using a texture analyzer. The force required to pull the probe through the raft is recorded as the raft strength in grams (g).[9]
The following diagram outlines the experimental workflow for testing this compound's raft formation.
Caption: Experimental workflow for this compound raft formation and strength testing.
Experiment 3: Assessment of Raft Resilience
This protocol evaluates the durability of the formed raft over time.
-
Form a raft as described in Experiment 2 (Section 3.2).
-
After the 30-minute maturation period, replace the SGF with fresh SGF.
-
Place the beaker in a shaking water bath at 37°C and 50 rpm.[5]
-
Observe the raft at hourly intervals, noting its integrity, the number of fragments, and the time taken for it to completely disintegrate.[5]
Data Presentation
Quantitative data from the experiments should be summarized in the following tables for clear comparison.
Table 1: Acid-Neutralizing Capacity of this compound
| Sample | Initial pH | Final pH | Volume of NaOH (mL) | ANC (mEq) |
| This compound Dose 1 | 3.5 | |||
| This compound Dose 2 | 3.5 | |||
| Control (No this compound) | 3.5 |
Table 2: Raft Characteristics of this compound
| Sample | Raft Formation Time (s) | Raft Strength (g) | Raft Resilience (hours) |
| This compound Formulation A | |||
| This compound Formulation B | |||
| Competitor Product |
Conclusion
The protocols outlined in this document provide a robust framework for the in vitro evaluation of this compound in a simulated gastric environment. By standardizing the testing conditions, researchers can obtain reliable and reproducible data on the acid-neutralizing capacity and raft-forming properties of alginate-based formulations. These methods are essential for quality control, new product development, and comparative studies in the field of gastrointestinal drug delivery. Further studies could involve the use of more complex simulated gastric models that incorporate dynamic elements such as peristalsis and continuous acid secretion to more closely mimic in vivo conditions.
References
- 1. This compound.com.au [this compound.com.au]
- 2. mims.com:443 [mims.com:443]
- 3. About this compound - NHS [nhs.uk]
- 4. Common questions about this compound - NHS [nhs.uk]
- 5. msjonline.org [msjonline.org]
- 6. This compound Double Action Liquid (antacid & alginate) is more effective than antacid in controlling postprandial esophageal acid exposure in GERD patients; a double-blind crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. canada.ca [canada.ca]
- 8. biorelevant.com [biorelevant.com]
- 9. brookfieldengineering.com [brookfieldengineering.com]
Quantifying Alginate in Biological Samples: A Guide to Analytical Methods
FOR IMMEDIATE RELEASE
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of established analytical methods for the quantification of alginate in various biological samples. Alginate, a naturally occurring polysaccharide with widespread applications in drug delivery, tissue engineering, and biomedical research, requires accurate and reliable quantification to assess its biodistribution, pharmacokinetics, and efficacy.[1][2] This guide details the principles, protocols, and comparative performance of key analytical techniques, enabling researchers to select the most appropriate method for their specific needs.
Introduction to Alginate Quantification Methods
The quantification of alginate in complex biological matrices such as blood plasma, urine, and tissue homogenates presents unique analytical challenges due to the presence of interfering substances.[3][4] Several methods have been developed to address these challenges, each with distinct advantages and limitations in terms of sensitivity, specificity, and throughput. The most commonly employed techniques include colorimetric assays, chromatographic separations, and immunoassays. This document will focus on the carbazole assay, 3,5-dimethylphenol (DMMB) assay, and High-Performance Liquid Chromatography (HPLC) as primary examples.
Comparative Overview of Analytical Methods
The selection of an appropriate analytical method for alginate quantification is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the availability of specialized equipment. The following table summarizes the key quantitative parameters of the discussed methods to facilitate a direct comparison.
| Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| Carbazole Assay | Colorimetric reaction with uronic acids after acid hydrolysis.[5] | Typically 10-100 µg/mL | ~5 µg/mL | ~10 µg/mL | Simple, cost-effective, high-throughput. | Prone to interference from other sugars and macromolecules.[3] |
| DMMB Assay | Metachromatic shift upon binding of 1,9-dimethylmethylene blue dye to alginate.[4][6] | 1-20 µg/mL | ~0.5 µg/mL | ~1 µg/mL | High sensitivity, less interference from neutral sugars. | Interference from other sulfated glycosaminoglycans.[4] |
| HPLC | Separation of alginate or its constituent monomers followed by detection. | 600-1400 µg/mL (for intact alginate)[7][8] | Method-dependent | Method-dependent | High specificity and accuracy, can provide information on M/G ratio.[9] | Requires specialized equipment, complex sample preparation.[7] |
Experimental Protocols
Carbazole Assay for Uronic Acid Quantification
This colorimetric method is based on the reaction of carbazole with uronic acids, the building blocks of alginate, in the presence of concentrated sulfuric acid.[5]
Workflow Diagram:
Protocol:
-
Preparation of Reagents:
-
Sulfuric Acid-Borate Solution: Prepare a solution of 24.74 g of H₃BO₃ in 45 mL of 4 M KOH, and dilute to 100 mL with distilled water. Add this solution to concentrated sulfuric acid.[10]
-
Carbazole Reagent (0.1% w/v): Dissolve 100 mg of carbazole in 100 mL of absolute ethanol. Store in a dark bottle.
-
Alginate Standard Stock Solution (1 mg/mL): Dissolve 100 mg of high-purity sodium alginate in 100 mL of deionized water. Prepare a series of dilutions (e.g., 10, 25, 50, 75, 100 µg/mL) for the standard curve.
-
-
Sample Preparation:
-
Plasma/Urine: Samples may require dilution with saline or a suitable buffer.
-
Tissue: Homogenize the tissue sample in saline. Centrifuge to remove cellular debris and collect the supernatant.
-
-
-
Pipette 3.0 mL of the ice-cold sulfuric acid-borate solution into test tubes.
-
Slowly add 350 µL of the sample or standard to the acid mixture.
-
Vortex the tubes briefly on a low setting.
-
Add 100 µL of the 0.1% carbazole reagent to each tube.
-
Incubate the tubes in a heating block or water bath at 96°C for 3 hours.[11]
-
Cool the tubes to room temperature.
-
Measure the absorbance at 530 nm using a spectrophotometer.
-
-
Data Analysis:
-
Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of alginate in the unknown samples by interpolating their absorbance values on the standard curve.
-
1,9-Dimethylmethylene Blue (DMMB) Assay
This assay relies on the metachromatic shift that occurs when the DMMB dye binds to the anionic alginate polymer. The change in absorbance is proportional to the alginate concentration.[4][6]
Workflow Diagram:
Protocol:
-
Preparation of Reagents:
-
DMMB Reagent: Prepare a solution of 16 mg of 1,9-dimethylmethylene blue, 3.04 g of glycine, and 2.37 g of NaCl in 1 L of 0.1 M acetic acid. The final pH should be 3.0.
-
Alginate Standard Stock Solution (100 µg/mL): Dissolve 10 mg of high-purity sodium alginate in 100 mL of deionized water. Prepare a series of dilutions (e.g., 1, 2.5, 5, 10, 15, 20 µg/mL).
-
-
Sample Preparation:
-
Assay Procedure:
-
Pipette 100 µL of each standard and sample into the wells of a 96-well microplate.
-
Add 100 µL of the DMMB reagent to each well.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the absorbance at 525 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance values against the corresponding alginate concentrations.
-
Calculate the alginate concentration in the unknown samples from the standard curve.
-
High-Performance Liquid Chromatography (HPLC)
HPLC methods offer high specificity for alginate quantification. One common approach involves the acid hydrolysis of alginate into its constituent uronic acid monomers (mannuronic and guluronic acid), followed by their separation and quantification.[12] Alternatively, size-exclusion chromatography can be used to quantify intact alginate. A validated HPLC-DAD method has been developed for quantifying sodium alginate in oral suspensions.[7][8][13]
Workflow Diagram:
Protocol (General Outline for Hydrolyzed Alginate):
-
Sample Preparation and Hydrolysis:
-
Extract alginate from the biological matrix using appropriate methods (e.g., precipitation, dialysis).
-
Hydrolyze the extracted alginate to its constituent uronic acids by treating with an acid (e.g., 2.5 M H₂SO₄) and heating at 96°C for 3 hours.[11]
-
Neutralize the hydrolysate with a base (e.g., 2.5 M NaOH).[11]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A suitable column for carbohydrate analysis, such as a Bio-Rad Aminex HPX-87H column.[12]
-
Mobile Phase: An isocratic mobile phase, for example, 0.05% acetic acid.[12]
-
Flow Rate: A typical flow rate is 0.5 mL/min.[12]
-
Detection: Refractive Index (RI) detector or a UV detector at a low wavelength (e.g., 210 nm).
-
-
Data Analysis:
-
Prepare standard solutions of mannuronic and guluronic acid.
-
Generate a standard curve for each uronic acid by plotting peak area against concentration.
-
Quantify the amount of each uronic acid in the sample and sum them to determine the total alginate concentration.
-
Conclusion
The accurate quantification of alginate in biological samples is essential for advancing research in drug delivery and tissue engineering. The choice of analytical method should be carefully considered based on the specific research question, sample type, and available resources. While colorimetric assays like the carbazole and DMMB methods offer simplicity and high throughput, HPLC provides superior specificity and the ability to analyze the monomeric composition of alginate. The detailed protocols and comparative data presented in this application note serve as a valuable resource for researchers to implement reliable and accurate alginate quantification in their studies.
References
- 1. Alginate: properties and biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Method for the quantification of alginate in microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Quantification of Bacterial Alginate Using the Uronic Acid Carbazole Assay - Experiment [jove.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
- 10. Evaluation of Antibiotic Resistance Pattern, Alginate and Biofilm Production in Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aber.apacsci.com [aber.apacsci.com]
- 13. [PDF] A validated HPLC assay method for the determination of sodium alginate in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
Application of Gaviscon in Pediatric Gastroesophageal Reflux Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastroesophageal reflux (GER), the passage of gastric contents into the esophagus, is a common physiological process in infants. When this reflux leads to troublesome symptoms or complications, it is defined as gastroesophageal reflux disease (GERD). Gaviscon, an alginate-based formulation, is a therapeutic agent frequently considered in the management of GER in the pediatric population. Its primary mechanism of action involves the formation of a viscous gel or "raft" that floats on top of the stomach contents, physically impeding their reflux into the esophagus.[1][2][3][4][5] This document provides detailed application notes and protocols for researchers and professionals in drug development studying the effects of this compound in pediatric GER.
Mechanism of Action
This compound's efficacy is primarily attributed to its main active ingredient, sodium alginate, which is derived from brown seaweed.[1][4] Upon contact with gastric acid, the sodium alginate reacts to form a low-density, viscous alginic acid gel.[3][4] This gel, often referred to as a "raft," floats on the surface of the gastric contents.[1][2][3][4] The raft acts as a physical barrier, preventing the reflux of stomach acid and contents into the esophagus.[1][2][3] In severe cases, the raft itself may be refluxed, providing a demulcent effect on the esophageal mucosa.[3] Some formulations of this compound also contain antacids, such as calcium carbonate and sodium bicarbonate, which neutralize excess stomach acid, providing further symptomatic relief.[3]
References
Application Notes and Protocols for Studying Gaviscon's Interaction with Gastric Mucin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive methodological framework for investigating the interaction between Gaviscon and gastric mucin. The protocols detailed below cover key analytical techniques to characterize the formation, viscoelastic properties, and mucoadhesive strength of the this compound raft in a simulated gastric environment.
Introduction
This compound is an over-the-counter medication designed to treat heartburn and gastroesophageal reflux disease (GERD).[1] Its primary mechanism of action is the formation of a viscous alginate "raft" that floats on top of the stomach contents.[2][3] This raft acts as a physical barrier, preventing the reflux of gastric acid into the esophagus.[4] Furthermore, the raft can adhere to the mucosal lining, providing an additional layer of protection.[1] Understanding the interaction between the this compound raft and the gastric mucin layer is crucial for optimizing its efficacy and developing next-generation reflux treatments.
The following protocols provide detailed methodologies for in vitro characterization of the this compound-mucin interaction, focusing on rheology, mucoadhesion, and imaging.
Quantitative Data Summary
The following tables summarize key quantitative parameters from studies on this compound raft properties and the viscoelasticity of gastric mucin.
Table 1: Rheological Properties of this compound Rafts Under Varying pH Conditions
| pH | Storage Modulus (G'₀) (Pa) | Durability (Critical Strain, γc) (%) | Reference(s) |
| 1.1 | 500 (un-aged) - 21,500 (0.5h aged) | ~2.5 | [3][5] |
| 1.4 | 60 (un-aged) | ~90 | [3][5] |
| 1.7 | 42 (un-aged) | ~50 | [3][5] |
Table 2: Mucoadhesive Properties of Hydrogels (Representative Data)
| Parameter | Value | Measurement Technique | Reference(s) |
| Detachment Force (N) | Varies based on formulation | Texture Analyzer | [6] |
| Work of Adhesion (J) | Varies based on formulation | Texture Analyzer | [6] |
Table 3: Viscoelastic Properties of Porcine Gastric Mucin (15 mg/mL)
| pH | Storage Modulus (G') at 1 rad/s (Pa) | Loss Modulus (G'') at 1 rad/s (Pa) | Physical State | Reference(s) |
| 2 | ~10 | ~1 | Gel | [7] |
| 4 | ~1 | ~0.1 | Gel | [7] |
| 6 | ~0.01 | ~0.1 | Solution | [7] |
Experimental Protocols
Rheological Analysis of this compound-Mucin Interaction
This protocol details the use of a rotational rheometer to characterize the viscoelastic properties of the this compound raft and its interaction with a mucin solution.
Objective: To quantify the mechanical strength and viscoelastic behavior of the this compound raft in the presence of gastric mucin.
Materials:
-
This compound liquid formulation
-
Porcine Gastric Mucin (PGM)
-
Simulated Gastric Fluid (SGF), pH 1.2, without pepsin
-
Rotational rheometer with parallel plate geometry
-
pH meter
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Protocol:
-
Preparation of Mucin Solution:
-
Prepare a 5% (w/v) solution of porcine gastric mucin in SGF.
-
Stir the solution gently for at least 2 hours at room temperature to ensure complete hydration.
-
-
This compound Raft Formation:
-
Add 10 mL of this compound liquid to 150 mL of the prepared mucin solution in a beaker.
-
Stir gently for 1 minute to initiate raft formation.
-
Allow the raft to fully form and equilibrate for 30 minutes.
-
-
Rheological Measurements:
-
Carefully place a sample of the formed this compound-mucin raft onto the lower plate of the rheometer.
-
Lower the upper plate to the desired gap setting (e.g., 1 mm).
-
Perform an oscillatory frequency sweep from 0.1 to 100 rad/s at a constant strain within the linear viscoelastic region (e.g., 1%).
-
Record the storage modulus (G') and loss modulus (G'').
-
Perform a creep-recovery test to assess the elasticity and viscosity of the raft.
-
Conduct a flow sweep to determine the viscosity of the sample as a function of shear rate.[7]
-
Expected Outcome: The this compound-mucin raft is expected to exhibit gel-like properties with G' > G''. The rheological parameters will provide insights into the strength and stability of the raft.
Mucoadhesion Testing Using a Texture Analyzer
This protocol describes the measurement of the adhesive force between a this compound formulation and a mucosal substrate using a texture analyzer.
Objective: To quantify the mucoadhesive strength of this compound.
Materials:
-
This compound liquid formulation or prepared raft
-
Porcine buccal mucosa
-
Texture Analyzer with a cylindrical probe
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Thermostatically controlled water bath
-
Cyanoacrylate adhesive or double-sided tape
Protocol:
-
Preparation of Mucosal Substrate:
-
Excise a section of fresh porcine buccal mucosa and mount it on a holder.[8]
-
Equilibrate the mounted mucosa in SGF at 37°C for 10 minutes.
-
-
Sample Preparation:
-
For liquid this compound, apply a controlled amount to the surface of the texture analyzer probe.
-
For a pre-formed raft, attach a small section to the probe using adhesive.
-
-
Mucoadhesion Measurement:
-
Bring the probe with the this compound sample into contact with the mucosal surface at a pre-defined speed (e.g., 0.5 mm/s).
-
Apply a constant contact force (e.g., 0.5 N) for a specified duration (e.g., 60 seconds) to allow for interaction.[6]
-
Withdraw the probe at a constant speed (e.g., 0.1 mm/s).[8]
-
Record the force required to detach the probe from the mucosa as a function of displacement.
-
-
Data Analysis:
-
Determine the maximum detachment force from the force-displacement curve.
-
Calculate the work of adhesion by determining the area under the curve.
-
Expected Outcome: The force-displacement curve will provide quantitative data on the mucoadhesive strength of the this compound formulation.
Quartz Crystal Microbalance with Dissipation (QCM-D) Analysis
This protocol outlines the use of QCM-D to study the real-time adsorption and viscoelastic properties of this compound components on a mucin-coated sensor.
Objective: To characterize the kinetics and mechanics of this compound binding to a mucin layer at the nanoscale.
Materials:
-
QCM-D instrument
-
Gold-coated quartz crystal sensors
-
Porcine Gastric Mucin (PGM) solution (0.1 mg/mL in PBS)
-
This compound solution (diluted in PBS)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Sensor Preparation and Mucin Coating:
-
Clean the gold-coated sensor with a piranha solution or UV/ozone treatment.
-
Establish a stable baseline in the QCM-D with PBS.
-
Introduce the PGM solution into the flow cell and monitor the change in frequency (Δf) and dissipation (ΔD) until a stable mucin layer is formed.
-
Rinse with PBS to remove any loosely bound mucin.
-
-
This compound Interaction:
-
Introduce the diluted this compound solution into the flow cell.
-
Monitor the changes in Δf and ΔD in real-time as this compound components interact with the mucin layer.
-
Rinse with PBS to measure the stability of the adsorbed this compound layer.
-
-
Data Analysis:
-
Model the QCM-D data to calculate the adsorbed mass and viscoelastic properties of the this compound layer.
-
Expected Outcome: The QCM-D data will provide real-time information on the binding kinetics, adsorbed mass, and viscoelastic properties of the this compound layer on mucin.[9][10]
Visualization of Experimental Workflows
General Experimental Workflow
References
- 1. Viscoelastic properties and dynamics of porcine gastric mucin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis the Polysaccharides and Mucin Interaction by Quartz Crystal Microbalance (QCM) / -Dissipation (QCM-D) - STEMart [ste-mart.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rheological investigation of the shear strength, durability, and recovery of alginate rafts formed by antacid medication in varying pH environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.mit.edu [web.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. nanoscience.com [nanoscience.com]
- 10. Quartz Crystal Microbalance with Dissipation Monitoring: Enabling Real-Time Characterization of Biological Materials and Their Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Gaviscon Raft Stability & Durability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors influencing Gaviscon raft stability and durability during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound raft formation?
A1: The formation of a this compound raft is a multi-step physicochemical process initiated upon contact with gastric acid. The key ingredient, sodium alginate, precipitates in the acidic environment to form a viscous gel.[1][2][3] Simultaneously, sodium or potassium bicarbonate reacts with the acid to produce carbon dioxide gas.[3][4][5] These gas bubbles become entrapped within the alginate gel, causing it to become buoyant and float on top of the gastric contents, forming a "raft".[1][5] Calcium carbonate also present in the formulation serves a dual purpose: it acts as an antacid and, more importantly, releases calcium ions that cross-link with the alginate chains, significantly strengthening the gel matrix.[5][6][7]
Q2: What are the critical chemical components influencing raft stability?
A2: The stability and durability of the this compound raft are primarily influenced by the interplay of three key components:
-
Sodium Alginate: This polysaccharide is the primary raft-forming agent.[4][8] Its concentration and molecular properties are crucial for the initial gel formation.[3][9] this compound Advance, for instance, contains double the concentration of sodium alginate compared to this compound Original, resulting in a stronger and more resilient raft.[10][11]
-
Calcium Carbonate: This component provides divalent calcium ions (Ca²⁺) which are essential for cross-linking the alginate polymer chains. This cross-linking process significantly enhances the strength and integrity of the raft.[5][6][7] Formulations containing a calcium source form stronger rafts than those without.[12][13]
-
Sodium/Potassium Bicarbonate: These ingredients react with stomach acid to produce carbon dioxide, which imparts buoyancy to the raft, allowing it to float.[1][3][4] While crucial for flotation, an excess of sodium bicarbonate can negatively impact raft strength.[14]
Q3: How does pH affect raft formation and characteristics?
A3: The acidic environment of the stomach is the trigger for raft formation. Lower pH levels (higher acidity) generally lead to the formation of stronger, more brittle rafts.[14][15] Conversely, higher pH levels result in weaker, more ductile rafts.[15] The raft itself creates a near-neutral pH barrier on top of the acidic stomach contents.[1] In vitro studies have shown that a this compound raft can maintain a pH above 5 for up to two hours.[14]
Q4: What is the difference in raft properties between this compound Advance and this compound Double Action?
A4: The primary difference lies in the concentration of sodium alginate. This compound Advance contains a higher concentration of sodium alginate (1000 mg per 10 mL) compared to this compound Double Action (500 mg per 10 mL).[10][11] This higher alginate content in this compound Advance leads to the formation of a stronger and more resilient raft.[10] this compound Double Action, however, also includes antacids for acid neutralization.[2][5]
Troubleshooting Guide
| Issue Encountered | Potential Causes | Suggested Solutions |
| Weak or No Raft Formation | Insufficiently acidic medium. | Ensure the pH of your simulated gastric fluid is appropriately low (typically pH 1.0-2.0) to initiate alginate precipitation.[14][15] |
| Low concentration of this compound. | Use the recommended dosage as specified in the experimental protocol or product information. | |
| Inadequate mixing. | Ensure gentle but thorough mixing of the this compound with the acidic medium to allow for uniform reaction. | |
| Raft Sinks or Lacks Buoyancy | Insufficient carbon dioxide generation. | Verify the presence and adequate concentration of sodium or potassium bicarbonate in the formulation. Ensure the acidic medium is sufficient to react with the bicarbonate. |
| High-density formulation components. | While less common with commercial products, ensure no high-density, insoluble excipients are interfering with flotation. | |
| Raft Disintegrates Quickly (Low Durability) | Insufficient cross-linking. | Confirm the presence of a calcium source (calcium carbonate) in the formulation, as calcium ions are critical for raft strength.[7][12][13] |
| High mechanical agitation. | The mechanical action of stomach contractions can break down the raft over time.[4] In vitro, reduce the level of agitation in your model to a physiologically relevant level. | |
| Formulation has a high Acid Neutralizing Capacity (ANC). | Products with a high ANC and no calcium source tend to form weaker rafts.[12][13] | |
| Inconsistent Raft Properties Between Batches | Variation in raw materials. | The source of the brown seaweed from which alginate is derived can impact its molecular properties and gelling capabilities.[16] |
| Differences in manufacturing processes. | Minor variations in manufacturing can affect the final formulation and its performance.[13] | |
| Aging of the product. | The strength of the raft can increase over a period of up to 2 hours after its initial formation.[15] Ensure consistent aging times in your experiments for comparable results. |
Data Presentation
Table 1: Comparison of Raft Properties for Various Alginate-Based Products
| Product | Raft Strength (g) | Raft Weight (g) | Raft Volume (ml) | Raft Resilience (min) |
| This compound Advance | 16.5 | 18.3 | 20.0 | >480 |
| This compound Liquid | 12.9 | 53.0 | 56.8 | 120 |
| Peptac | 10.8 | 33.3 | 35.8 | 60 |
| Gastrocote | 7.9 | 19.2 | 21.0 | 5 |
| Rennie Duo | 4.1 | 17.1 | 18.5 | 0 |
| Algicon | 1.6 | 9.1 | 11.3 | 0 |
Source: Adapted from Hampson F.C. et al., International Journal of Pharmaceutics, 2005.[12]
Table 2: Impact of pH on this compound Raft Mechanical Properties
| pH of Formation Solution | Storage Modulus (G') @ 0% strain | Critical Strain (γc) % | Raft Characteristic |
| ~1.1 | 579 Pa | 2% | Stronger, more brittle |
| ~1.2 | 328 Pa | 4.5% | |
| ~1.3 | 226 Pa | 39% | |
| ~1.4 | 58 Pa | 90% | Weaker, more ductile |
| ~1.7 | 41.9 Pa | 46% |
Source: Adapted from a study on the rheometry of this compound alginate rafts.[15]
Experimental Protocols
1. Protocol for In Vitro Raft Formation and Characterization
-
Objective: To form a this compound raft under simulated gastric conditions and measure its key physical properties.
-
Materials:
-
This compound liquid formulation
-
0.1 M Hydrochloric acid (HCl) to simulate gastric acid (pH 1.0)[17]
-
37°C water bath
-
250 mL glass beaker
-
Texture analyzer or similar instrument to measure force
-
-
Methodology:
-
Equilibrate 150 mL of 0.1 M HCl to 37°C in a 250 mL beaker.[18]
-
Add the maximum recommended dose of the this compound liquid formulation to the surface of the acid.[17]
-
Allow the raft to form and mature for 30 minutes in the 37°C water bath.[17]
-
Raft Strength Measurement: Use a texture analyzer with a probe to measure the force required to break through the raft.[1][19]
-
Raft Weight and Volume Measurement: Carefully remove the entire raft, wash it with deionized water, and then measure its weight.[18] Volume can be determined by displacement.
-
Raft Resilience Measurement: Subject the formed raft to controlled agitation that simulates stomach movement and record the time it takes for the raft to break apart.[7][18]
-
2. Protocol for Assessing Acid Neutralizing Capacity (ANC) within the Raft
-
Objective: To determine the acid-neutralizing capability of the formed this compound raft.
-
Materials:
-
Pre-formed this compound raft (from Protocol 1)
-
Deionized water
-
1.0 M HCl
-
0.5 M NaOH
-
Centrifuge
-
Titration equipment
-
-
Methodology:
-
Form a raft as described in Protocol 1 and allow it to mature for 30 minutes.[17]
-
Wash the raft with deionized water and then centrifuge it to remove excess water.[17]
-
The isolated raft is then titrated with 0.5 M NaOH after the addition of a known volume of 1.0 M HCl.[17]
-
The ANC is calculated based on the volume of NaOH required to neutralize the excess HCl.[17]
-
Visualizations
References
- 1. An alginate-antacid formulation (this compound Double Action Liquid®) can eliminate the postprandial “acid pocket” in symptomatic GERD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Review article: alginate-raft formulations in the treatment of heartburn and acid reflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. edu.rsc.org [edu.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stuff That Works [stuffthatworks.health]
- 9. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 10. differencebetween.com [differencebetween.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. static1.squarespace.com [static1.squarespace.com]
- 16. m.youtube.com [m.youtube.com]
- 17. peptest.co.uk [peptest.co.uk]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: In-Vivo Imaging of Gaviscon's Raft
Welcome to the technical support center for the in-vivo imaging of Gaviscon's raft. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in visualizing this compound's raft in-vivo?
A1: The main challenge lies in differentiating the alginate raft from surrounding gastric contents and tissues. The raft is a soft, semi-solid structure that can have similar signal intensity or echogenicity to ingested food or the stomach lining, making clear demarcation difficult.
Q2: Which imaging modalities are most effective for in-vivo imaging of the this compound raft?
A2: Magnetic Resonance Imaging (MRI), particularly Echo-Planar Imaging (EPI), and gamma scintigraphy are the most established and effective methods for visualizing and quantifying the this compound raft in-vivo.[1][2][3] Ultrasound is a potential alternative, though less documented for this specific application.
Q3: Can the physicochemical properties of the raft be monitored in-vivo?
A3: Yes, MRI, specifically T2 relaxation time measurements, can provide insights into the dynamic changes of the raft's physicochemical properties.[1][2] Changes in T2 values can indicate alterations in the gel matrix and water mobility within the raft.[4]
Q4: How does patient posture affect raft formation and imaging?
A4: Patient posture significantly impacts the raft's position. In a supine position, the raft tends to float in the antro-pyloric region, while in an upright position, it is located at the top of the gastric contents, closer to the gastroesophageal junction.[4] This is a critical consideration for consistent imaging and for studies aiming to simulate real-world conditions.
Q5: Is it necessary to administer a meal during in-vivo raft imaging studies?
A5: Yes, administering a meal is crucial for raft formation and visualization. The raft is designed to form on top of gastric contents.[3] Standardized liquid or solid meals are used in studies to ensure reproducibility.
Troubleshooting Guides
Magnetic Resonance Imaging (MRI)
| Issue | Potential Cause | Recommended Solution |
| Poor contrast between the raft and gastric contents. | Inadequate T2 weighting in the imaging sequence. | Utilize a spin-echo Echo-Planar Imaging (EPI) sequence with a longer echo time (TE) to enhance T2 contrast, making the raft appear darker than the surrounding liquid.[5] |
| Motion artifacts blurring the image of the raft. | Patient breathing or peristaltic movements of the stomach. | Employ rapid imaging techniques like single-shot EPI. Consider motion correction techniques or breath-holding instructions for the patient. |
| Signal loss or distortion within the raft (susceptibility artifacts). | Presence of CO2 bubbles trapped within the alginate raft.[4] | Use a spin-echo based sequence, which is less sensitive to susceptibility artifacts than gradient-echo sequences. Be aware that this is an inherent property of the raft. |
| Difficulty in accurately segmenting the raft for volume quantification. | Partial volume effects where a single voxel contains both raft and liquid. | Acquire images with higher spatial resolution (smaller voxel size). Use image analysis software with advanced segmentation algorithms. |
Gamma Scintigraphy
| Issue | Potential Cause | Recommended Solution |
| Low signal from the radiolabeled raft. | Inefficient radiolabeling of the this compound formulation. | Ensure a validated radiolabeling protocol is followed. Indium-113m has been successfully used to label this compound.[3] |
| Rapid emptying of the raft from the stomach. | Administering this compound to a fasted stomach. | This compound should be administered after a meal to ensure raft formation and retention in the stomach.[3] |
| Difficulty distinguishing the raft from a radiolabeled meal. | Both components are labeled with the same radioisotope. | Use different radioisotopes for the meal and the this compound raft if simultaneous tracking is required. For example, Technetium-99m for the meal and Indium-113m for the raft.[3] |
| Inaccurate quantification of raft retention. | Attenuation of gamma rays by overlying tissues. | Acquire both anterior and posterior images and calculate the geometric mean of the counts to correct for attenuation. |
Ultrasound Imaging
| Issue | Potential Cause | Recommended Solution |
| Poor visualization of the raft due to gas. | Gas within the stomach or trapped in the raft obscuring the view. | Have the patient drink water to displace gas. Image the patient in different positions (e.g., supine and right lateral decubitus) to move gas pockets. |
| Difficulty differentiating the raft from solid food. | Similar echogenicity between the raft and ingested food. | Use a standardized liquid meal for better acoustic contrast. The raft may appear as a hyperechoic layer floating on the anechoic liquid. |
| Inconsistent measurements of raft size and location. | Operator-dependent variability in image acquisition. | Standardize the imaging protocol, including patient positioning, transducer placement, and machine settings. Use anatomical landmarks for consistent measurements. |
Quantitative Data Summary
The following tables summarize quantitative data from in-vivo studies on this compound's raft.
Table 1: this compound Raft Volume Measured by MRI
| This compound Formulation | Time Post-Dosing (minutes) | Mean Raft Volume (mL) | Reference |
| Liquid this compound | 45 | 61 (± 8) | [4] |
| This compound Advance | 45 | 66 (± 2) | [4] |
Table 2: Gastric Emptying of this compound Raft Measured by Gamma Scintigraphy
| Dosing Condition | Time for 50% Emptying (hours) | Reference |
| Fasted Stomach | 0.36 (± 0.13) | [3] |
| 30 min After Meal | 3.10 (± 0.31) | [3] |
| Immediately Before Meal | 0.68 (± 0.04) | [3] |
Experimental Protocols
MRI Protocol for In-Vivo Raft Imaging
This protocol is based on the methodology described by Marciani et al.
-
Patient Preparation:
-
Subjects should fast overnight.
-
Administer a standardized meal (e.g., 500 mL liquid meal).
-
Administer the this compound formulation (e.g., 20 mL Liquid this compound or 10 mL this compound Advance).[1]
-
-
Imaging Sequence:
-
Utilize a spin-echo Echo-Planar Imaging (EPI) sequence.
-
A recommended echo time (TE) is 20ms to enhance T2 contrast.[4]
-
Acquire transverse slices covering the entire stomach.
-
For T2 measurements, a multi-echo EPI sequence can be used.
-
-
Image Acquisition:
-
Acquire images at regular intervals (e.g., every 15 minutes) to monitor raft formation, location, and degradation over time.[1]
-
Consider imaging in both supine and upright positions to assess the effect of posture.
-
-
Image Analysis:
-
Manually or semi-automatically segment the raft from the surrounding gastric contents in each slice.
-
Calculate the raft volume by summing the area of the raft in each slice and multiplying by the slice thickness.
-
Analyze T2 relaxation times within the raft region of interest to assess physicochemical properties.
-
Gamma Scintigraphy Protocol for Raft Retention
This protocol is adapted from studies on gastric emptying and this compound raft imaging.
-
Radiolabeling:
-
Patient Preparation:
-
Subjects should fast overnight.
-
Administer the radiolabeled meal.
-
Administer the radiolabeled this compound formulation 30 minutes after the meal for optimal raft formation.[3]
-
-
Image Acquisition:
-
Use a gamma camera with a low-energy, high-resolution collimator.
-
Acquire anterior and posterior static images at predefined time points (e.g., immediately after dosing and then hourly).
-
The imaging window should be centered over the stomach.
-
-
Image Analysis:
-
Draw regions of interest (ROIs) around the stomach on both anterior and posterior images.
-
Calculate the geometric mean of the counts in the ROIs at each time point to correct for attenuation.
-
Express the raft retention as a percentage of the initial counts remaining in the stomach over time.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Echo-planar magnetic resonance imaging of this compound alginate rafts in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of time of dosing relative to a meal on the raft formation of an anti-reflux agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cds.ismrm.org [cds.ismrm.org]
- 5. Investigations of Anti‐Reflux Formulations Containing Alginates Using MRI: A Feasibility Study Using Conventional 3.0T and 0.5T Open Upright Scanning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Gaviscon-Inspired Formulations for Enhanced Mucoadhesion
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for optimizing the mucoadhesive properties of Gaviscon-inspired alginate-based formulations. It offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to assist in overcoming common challenges encountered during formulation and testing.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of mucoadhesion in alginate-based formulations?
A1: The mucoadhesion of alginate formulations is a multi-step process involving initial contact, swelling, and the formation of adhesive bonds with the mucus layer.[1] The primary forces at play include electrostatic interactions between the anionic carboxyl groups of the alginate and the cationic domains of mucin glycoproteins, as well as hydrogen bonding and physical entanglement of the polymer chains with the mucin network.[2][3] Divalent cations, such as calcium ions (Ca2+), which are often included in this compound-type formulations, play a crucial role in cross-linking the alginate chains to form a gel, a process known as ionotropic gelation, which influences the formulation's cohesive strength and interaction with mucus.[4][5]
Q2: How do the key components of a this compound-like formulation (sodium alginate, calcium carbonate, sodium bicarbonate) contribute to mucoadhesion?
A2: Each component has a distinct role. Sodium alginate is the primary mucoadhesive polymer. Upon contact with gastric acid, sodium bicarbonate releases carbon dioxide, which gets entrapped in the forming alginate gel, creating a buoyant raft. Calcium carbonate reacts with gastric acid to release calcium ions (Ca2+), which then cross-link the alginate chains, strengthening the gel matrix.[4][5] This cross-linking is essential for the cohesive strength of the gel, which in turn affects its ability to adhere to the mucosal surface without disintegrating too quickly. The interplay between the gelling properties induced by calcium and the inherent mucoadhesive nature of alginate is key to the formulation's efficacy.
Q3: What are the critical material attributes of sodium alginate to consider for optimizing mucoadhesion?
A3: The mucoadhesive properties of sodium alginate are significantly influenced by its molecular weight and the ratio of its mannuronic (M) to guluronic (G) acid blocks.[6][7] Generally, a higher molecular weight can lead to stronger mucoadhesion due to increased chain entanglement with mucin.[3] The M/G ratio affects the flexibility of the polymer chain and the gelling properties in the presence of divalent cations like calcium. A higher G-block content typically results in stronger and more brittle gels, which can influence the balance between cohesive strength and adhesive interaction.[7]
Q4: Can I sterilize my alginate-based formulation, and how will it affect its mucoadhesive properties?
A4: Yes, but the method of sterilization is critical. Autoclaving (steam sterilization) can degrade the alginate polymer, leading to a loss of viscosity and mechanical strength, which will likely negatively impact mucoadhesion.[8] Gamma irradiation can also cause degradation of the alginate chains.[9] Treatment with ethylene oxide is another option, but residual gas can be a concern.[9] Sterilization by washing with ethanol (e.g., 70%) has been shown to be an effective method that has a minimal impact on the mechanical properties of alginate hydrogels.[9][10][11] Therefore, for experimental formulations, ethanol treatment is often the preferred method to minimize alterations to the mucoadhesive characteristics.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Mucoadhesive Strength | - Inappropriate polymer concentration or molecular weight.- Insufficient hydration time.- Suboptimal pH of the formulation or testing medium.- Interference from other excipients. | - Increase the concentration or molecular weight of sodium alginate.[6][12]- Ensure adequate time for the polymer to hydrate and swell before testing.- Adjust the pH to be within the optimal range for mucoadhesion (typically pH 5.5-7.0).[6]- Evaluate the effect of individual excipients on mucoadhesion. Some, like glycerol, may reduce adhesion.[7][13] |
| Poor Gel Formation or Weak Gel Strength | - Insufficient concentration of cross-linking agent (e.g., calcium ions).- Premature gelation during formulation.- Inappropriate M/G ratio of the sodium alginate. | - Increase the concentration of the calcium salt in the formulation.- Control the release of calcium ions, for example, by using less soluble calcium salts or a sequestering agent.[5]- Select a sodium alginate with a higher guluronic acid (G-block) content for a stronger gel.[7] |
| High Variability in Mucoadhesion Test Results | - Inconsistent experimental parameters in tensile testing (contact time, contact force, detachment speed).[14][15]- Dehydration of the mucosal tissue during the experiment.- Variability in the source and preparation of the mucosal tissue. | - Standardize the tensile testing protocol with a fixed contact time (e.g., 60 seconds), contact force (e.g., 0.5 N), and a slow detachment speed (e.g., 0.1 mm/s).[14][16]- Keep the mucosal tissue hydrated with a suitable buffer (e.g., simulated saliva or gastric fluid) throughout the experiment.- Use mucosal tissue from a consistent source and anatomical location, and prepare it uniformly for each test. |
| Formulation is Cohesive but Not Adhesive | - The formulation's internal strength (cohesion) is greater than its adhesive strength to the mucus.- High cross-linking density limiting polymer chain mobility and interpenetration with mucin.[3] | - This can be an issue with highly cross-linked gels. Try reducing the concentration of the cross-linking agent.- Consider incorporating a secondary mucoadhesive polymer with greater chain flexibility, such as HPMC or Carbopol, to enhance interaction with the mucus.[6] |
| Discrepancy Between Rheological and Tensile Test Data | - Rheological synergism may not directly correlate with the mechanical force of detachment.- The two methods measure different aspects of mucoadhesion (intermolecular interactions vs. mechanical bond strength). | - Do not rely on a single method for evaluating mucoadhesion.[17] Use both rheological and mechanical tests (like tensile strength) to get a more complete picture of the formulation's performance. The work of adhesion, derived from the force-distance curve in a tensile test, can be a more robust parameter than the peak detachment force alone.[18] |
Quantitative Data on Alginate-Based Formulations
The following tables summarize quantitative data from various studies on mucoadhesive formulations containing sodium alginate. These values can serve as a benchmark for your own experimental results.
Table 1: Mucoadhesive Strength of Sodium Alginate Formulations
| Formulation Type | Additional Polymers | Mucoadhesive Force/Strength | Test Method | Reference |
| Buccal Film | HPMC | ~3 N | Tensile Strength | [6] |
| Buccal Film | Chitosan, Ethyl Cellulose | ~18 N (at 3% alginate) | Tensile Strength | [6] |
| Gel | Carbopol 934 | 1.94 ± 0.15 g/cm² | Not specified | [6] |
| Gel | Sodium CMC | Increased with polymer concentration | Tensile Strength | [12] |
| Tablets | Carbopol 940 | 26.98 ± 1.0 g | Tensile Strength | [19] |
Table 2: Residence Time of Sodium Alginate-Based Mucoadhesive Tablets
| Additional Polymers | Ex-Vivo Residence Time | Reference |
| Carbopol® 974P, HPMC K4M CR | Up to 8 hours | [6] |
| - | Up to 10 hours | [6] |
| HPMC K4M | Over 8 hours | [6] |
Experimental Protocols
Measurement of Mucoadhesive Strength by Tensile Test
This method quantifies the force required to detach the formulation from a mucosal surface.
Equipment: Texture Analyzer with a cylindrical probe.
Materials:
-
Your alginate-based formulation.
-
Freshly excised porcine or bovine mucosal tissue (e.g., stomach or buccal mucosa).
-
Simulated gastric fluid or other relevant buffer.
-
Double-sided adhesive tape.
Procedure:
-
Prepare the mucosal tissue by cutting it into appropriate sizes and equilibrating it in the chosen buffer at 37°C.
-
Secure the mucosal tissue to the stationary platform of the texture analyzer, ensuring the mucosal side is exposed.
-
Apply a consistent amount of your formulation to the tip of the probe.
-
Set the texture analyzer parameters:
-
Initiate the test. The probe will lower, press the formulation onto the mucosa with the specified force for the set time, and then withdraw at the defined speed.
-
Record the peak detachment force (in Newtons) and the work of adhesion (the area under the force-distance curve).[14]
-
Perform at least three replicates for each formulation.
Assessment of Mucoadhesion by Rheological Synergy
This method evaluates the interaction between the formulation and mucin by measuring changes in viscosity. A positive rheological synergy indicates an attractive interaction.
Equipment: Rheometer with a cone-plate or plate-plate geometry, maintained at 37°C.
Materials:
-
Your alginate-based formulation.
-
Porcine gastric mucin dispersion (e.g., 5% w/w in a suitable buffer).
-
Buffer used for the formulation and mucin dispersion.
Procedure:
-
Measure the viscosity (or storage modulus, G') of your formulation alone over a defined shear rate (or frequency) range.
-
Measure the viscosity (or G') of the mucin dispersion alone under the same conditions.
-
Prepare a 1:1 (w/w) mixture of your formulation and the mucin dispersion. Allow it to equilibrate.
-
Measure the viscosity (or G') of the mixture using the same rheometer settings.
-
Calculate the rheological synergy (Δη or ΔG'). A common way to express this is: Δη = η_mixture - (η_formulation + η_mucin)[20] A positive value indicates mucoadhesive interaction.[1][20]
Visualizations
Caption: Workflow for optimizing this compound-inspired mucoadhesive formulations.
Caption: Simplified mechanism of alginate mucoadhesion at the molecular level.
References
- 1. mdpi.com [mdpi.com]
- 2. Mucin immobilization in calcium alginate: A possible mucus mimetic tool for evaluating mucoadhesion and retention of flavour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogels for Mucosal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mucoadhesive Alginate/Pectin Films Crosslinked by Calcium Carbonate as Carriers of a Model Antifungal Drug—Posaconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Formulation and Optimization of Sodium Alginate Polymer Film as a Buccal Mucoadhesive Drug Delivery System Containing Cetirizine Dihydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Terminal sterilization of alginate hydrogels: Efficacy and impact on mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Terminal sterilization of alginate hydrogels: efficacy and impact on mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Terminal sterilization of alginate hydrogels: efficacy and impact on mechanical properties. | Semantic Scholar [semanticscholar.org]
- 12. Sodium Alginate Based Mucoadhesive System for Gatifloxacin and Its In Vitro Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of a Standardized Method for Measuring Bioadhesion and Mucoadhesion That Is Applicable to Various Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stablemicrosystems.com [stablemicrosystems.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Assessing Mucoadhesion in Polymer Gels: The Effect of Method Type and Instrument Variables - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ammanif.com [ammanif.com]
- 20. Rheological Behavior of a New Mucoadhesive Oral Formulation Based on Sodium Chondroitin Sulfate, Xyloglucan and Glycerol - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting variability in Gaviscon's in-vitro performance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in the in-vitro performance of Gaviscon.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues observed during in-vitro experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why is there inconsistent or weak raft formation in our in-vitro model?
A1: Variability in raft formation is a common issue and can be attributed to several factors related to the experimental setup and the formulation itself. The formation of a cohesive alginate raft is a result of a series of chemical reactions that are sensitive to environmental conditions.[1][2]
Potential Causes and Troubleshooting Steps:
-
Inadequate Acidic Environment: this compound's raft formation is triggered by the acidic environment of the stomach. Ensure the pH of your simulated gastric fluid is appropriately low (typically pH 1.0-3.5).[3][4] A higher pH may lead to incomplete precipitation of alginic acid, resulting in a weaker raft.
-
Insufficient Calcium Ions: Calcium ions are crucial for cross-linking alginate chains, which provides strength to the raft.[2][3] If using a custom simulated gastric fluid, ensure it contains an adequate concentration of calcium ions.
-
Incorrect Temperature: Experiments should be conducted at a physiological temperature of 37°C. Lower temperatures can slow down the chemical reactions involved in raft formation.[3][5]
-
Alginate Raw Material Variability: The molecular weight and composition of the sodium alginate used in the formulation can significantly impact raft strength.[1][6] If you are preparing your own this compound-like formulations, variability in the alginate source can lead to inconsistent results.
-
Agitation: Excessive agitation can disrupt the formation of a cohesive raft. Gentle agitation is recommended to simulate stomach peristalsis without physically breaking the forming gel.[7]
Q2: We are observing significant batch-to-batch variability in our Acid Neutralization Capacity (ANC) measurements. What could be the cause?
A2: Batch-to-batch variability in ANC can stem from both the formulation and the experimental procedure.
Potential Causes and Troubleshooting Steps:
-
Incomplete Dissolution/Dispersion: Ensure the this compound tablet is completely crushed and dispersed or the liquid is thoroughly mixed before starting the titration. Incomplete dispersion will lead to an underestimation of the ANC.[8]
-
Titration Endpoint Determination: The endpoint of the titration (typically pH 3.5) should be stable. Ensure the pH remains at 3.5 for a specified period (e.g., 10-15 seconds) to confirm the neutralization is complete.[4][9]
-
Carbon Dioxide Evolution: The reaction of carbonate salts with acid produces carbon dioxide, which can interfere with pH measurements. Allow sufficient time for the reaction to complete and for the gas to evolve before taking the final pH reading.[1][10]
-
Formulation Differences: Different this compound formulations (e.g., this compound Double Action vs. This compound Advance) have different active ingredient concentrations, leading to different ANC values.[2][11] Ensure you are comparing data from the same product.
Q3: Our measured raft strength is lower than expected based on published data. How can we troubleshoot this?
A3: Raft strength is a critical performance parameter and can be influenced by a variety of factors.
Potential Causes and Troubleshooting Steps:
-
Measurement Technique: The method used to measure raft strength can significantly impact the results. Ensure your methodology is consistent and, if possible, calibrated against a standard. Common methods involve measuring the force required to pull a probe through the raft.[5][7]
-
Raft Maturation Time: Allow sufficient time for the raft to fully form and mature before measuring its strength. A common maturation time is 30 minutes.[2][5]
-
Acid Concentration: The concentration of the acidic medium can affect raft characteristics. While a standard 0.1M HCl is often used, variations in acid concentration can alter raft properties.[12]
-
Presence of Other Ions: The presence of other ions, such as aluminum, can weaken the alginate raft.[6] If your simulated gastric fluid contains other components, consider their potential impact.
Data Presentation
The following tables summarize quantitative data on this compound's in-vitro performance from various studies.
Table 1: Acid Neutralization Capacity (ANC) of Different Antacid Formulations
| Antacid Formulation | Acid Neutralization Capacity (ANC) in mEq | Reference |
| This compound | 82.6% of total acid neutralized | [8] |
| Gestid | 53.4% of total acid neutralized | [8] |
| Gelusil (Danacid) | 40.5 | [13] |
| Gascol | 37.5 | [13] |
| Emtrisil | 37.0 | [13] |
| Omeprazole | 34.7 | [13] |
| Gestid | 33.2 | [13] |
| Cimetidine | 32.0 | [13] |
Table 2: In-Vitro Raft Strength of Different Alginate Formulations
| Product | Raft Strength (g) | Reference |
| This compound Advance | >7 | [11] |
| This compound Liquid | >7 | [11] |
| Peptac | >7 | [11] |
| This compound Liquid (L. hyperborea stem alginate) | 12.1 | [6] |
| This compound Liquid (L. hyperborea leaf alginate) | 4.3 | [6] |
| Digeraft Plus® | 20.5 | [12] |
Experimental Protocols
This section provides detailed methodologies for key in-vitro experiments.
1. Raft Strength Measurement
This protocol is adapted from methodologies described in scientific literature.[5][7]
-
Apparatus: Texture analyzer or similar instrument capable of measuring force, L-shaped probe, 250 mL beaker.
-
Reagents: 0.1 M Hydrochloric acid (HCl), this compound formulation.
-
Procedure:
-
Add 150 mL of 0.1 M HCl to a 250 mL beaker and equilibrate to 37°C.
-
Place the L-shaped probe into the beaker.
-
Add the recommended dose of the this compound formulation to the acid.
-
Allow the raft to form and mature for 30 minutes at 37°C.
-
Using the texture analyzer, move the L-shaped probe upwards through the raft at a constant speed.
-
Record the force (in grams) required to break through the raft. This is the raft strength.
-
2. Acid Neutralization Capacity (ANC) Test
This protocol is a generalized method based on standard pharmacopeial procedures.[4][9]
-
Apparatus: pH meter, magnetic stirrer, burette, 250 mL beaker.
-
Reagents: 0.1 M Hydrochloric acid (HCl), 0.1 M Sodium hydroxide (NaOH), deionized water, this compound formulation.
-
Procedure:
-
Accurately weigh a crushed tablet or measure a precise volume of the liquid this compound formulation and place it in a 250 mL beaker.
-
Add a specific volume of 0.1 M HCl (e.g., 70 mL) to the beaker and stir at a constant rate at 37°C.
-
Allow the reaction to proceed for a set time (e.g., 15 minutes).
-
Titrate the excess HCl with 0.1 M NaOH until the pH reaches and stabilizes at 3.5.
-
Record the volume of NaOH used.
-
Calculate the ANC in mEq using the appropriate formula, taking into account the initial amount of HCl and the amount of NaOH used for titration.
-
Visualizations
This compound Raft Formation Pathway
The following diagram illustrates the key chemical reactions involved in the formation of the this compound raft.
Caption: Key chemical reactions in this compound raft formation.
Troubleshooting Workflow for In-Vitro this compound Experiments
This flowchart provides a logical sequence for troubleshooting common issues.
Caption: A systematic workflow for troubleshooting this compound experiments.
References
- 1. Review article: alginate-raft formulations in the treatment of heartburn and acid reflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptest.co.uk [peptest.co.uk]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An alginate-antacid formulation (this compound Double Action Liquid®) can eliminate the postprandial “acid pocket” in symptomatic GERD patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. scispace.com [scispace.com]
- 10. Raft Formation of Sodium Alginate in the Stomach [jnmjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. irejournals.com [irejournals.com]
Technical Support Center: Optimizing Alginate Raft Properties
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the buoyancy and resilience of Gaviscon-like alginate rafts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound raft formation?
A1: The formation of a this compound raft is a multi-step physicochemical process initiated upon contact with gastric acid.[1][2] The key ingredient, sodium alginate, reacts with the acidic environment to form a viscous gel of alginic acid.[3][4] Concurrently, calcium carbonate in the formulation serves a dual purpose: it neutralizes some of the stomach acid and, more critically, releases calcium ions (Ca2+).[5] These divalent calcium ions then cross-link the linear alginate polymer chains, creating a stronger, more cohesive gel matrix.[4][5] To impart buoyancy, sodium or potassium bicarbonate reacts with gastric acid to produce carbon dioxide gas.[2][4] These gas bubbles become entrapped within the alginate gel, causing the entire structure to float on top of the stomach contents, forming a physical barrier to acid reflux.[2][4]
Q2: What are the critical formulation factors influencing raft buoyancy and resilience?
A2: The primary factors influencing the buoyancy and resilience of an alginate raft are the concentrations and properties of three key components:
-
Sodium Alginate: As the primary gelling agent, its concentration and molecular weight are directly proportional to the raft's viscosity and strength.[6]
-
Calcium Carbonate: This component acts as a cross-linking agent by providing Ca2+ ions. Its concentration is crucial for enhancing raft strength and resilience.[6][7] However, an excessive amount can lead to a brittle raft.[6]
-
Sodium Bicarbonate: As the gas-generating agent, its concentration directly impacts the raft's buoyancy by controlling the volume of entrapped carbon dioxide.[7]
The interplay between these components is critical. For instance, a formulation with a lower acid neutralizing capacity (ANC) tends to form a stronger raft because more acid is available to facilitate the alginate precipitation and cross-linking.[8][9]
Q3: How can I quantitatively assess the properties of our experimental raft formulations?
A3: Several standardized in-vitro tests can be employed to quantify the physical properties of alginate rafts:
-
Raft Strength: Measured in grams, this indicates the force required to break the raft. It is typically determined using a texture analyzer with an L-shaped probe, following the British Pharmacopoeia monograph for alginate raft-forming oral suspensions.[4]
-
Raft Resilience: This assesses the raft's durability under simulated gastric agitation. The time (in minutes) it takes for the raft to break apart is recorded.[9]
-
Raft Volume: Measured in milliliters (mL), this is often determined using the water displacement method.[10]
-
Raft Buoyancy: This can be qualitatively observed by the raft's ability to float and can be quantitatively assessed by measuring the raft's density.
Troubleshooting Guides
Issue 1: Poor Raft Formation or Weak Raft Strength
Symptoms:
-
The formulation fails to form a cohesive gel in acidic solution.
-
The resulting raft is thin, fragile, and easily breaks apart with minimal agitation.
-
Raft strength measurement is below the desired threshold (e.g., < 7.5 g as per some standards).[11]
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Alginate Concentration | Increase the concentration of sodium alginate in the formulation. A higher polymer concentration generally leads to a stronger gel network.[12] |
| Inadequate Calcium Ion Concentration | Increase the concentration of calcium carbonate. Sufficient Ca2+ ions are essential for effective cross-linking of the alginate chains, which is critical for raft strength.[6] |
| High Acid Neutralizing Capacity (ANC) | Consider reducing the amount of antacid components that do not contribute to cross-linking. A lower ANC allows for more efficient alginate precipitation and raft formation.[8][9] |
| Suboptimal Alginate Type | The species of seaweed from which the alginate is derived can affect raft properties. Alginates with a higher guluronic acid content tend to form stronger gels.[13] Experiment with different grades of sodium alginate. |
Issue 2: Raft Lacks Buoyancy and Sinks
Symptoms:
-
The formed raft does not float on the surface of the acidic solution.
-
The raft initially floats but sinks after a short period.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Gas Generation | Increase the concentration of the gas-generating agent, typically sodium bicarbonate or potassium bicarbonate. The volume of entrapped CO2 is directly responsible for the raft's buoyancy.[7] |
| High Raft Density | The overall density of the raft may be too high. While ensuring sufficient cross-linking for strength, avoid excessive amounts of high-density components that do not contribute to buoyancy. |
| Premature Escape of Gas | The gel matrix may not be forming quickly enough to effectively trap the generated CO2 bubbles. Optimizing the alginate and calcium carbonate concentrations can lead to a more rapidly forming and robust gel that better entraps the gas. |
Quantitative Data on Formulation Effects
The following tables summarize the impact of varying key component concentrations on the physical properties of the alginate raft, based on data from published studies.
Table 1: Effect of Calcium Carbonate and Sodium Bicarbonate Concentration on Raft Strength
| Formulation | Sodium Alginate (% w/v) | Calcium Carbonate (% w/v) | Sodium Bicarbonate (% w/v) | Mean Raft Strength (g) |
| F1 | 5 | 0.8 | 2.67 | 10.08 |
| F2 | 5 | 1.2 | 2.67 | 13.51 |
| F3 | 5 | 1.6 | 2.67 | 16.95 |
| F4 | 5 | 1.2 | 2.00 | 11.23 |
| F5 | 5 | 1.2 | 3.34 | 12.17 |
| F6 | 5 | 1.2 | 4.01 | 10.08 |
Data adapted from a study on optimizing pH-sensitive ingredients in alginate-based oral suspensions.[7]
Table 2: Comparison of Raft Properties of Different Commercial Formulations
| Product | Raft Strength (g) | Raft Weight (g) | Raft Volume (mL) | Raft Resilience (min) |
| This compound Advance | 16.5 | 18.1 | 21.0 | >60 |
| This compound Liquid | 12.9 | 53.0 | 87.7 | 45 |
| Peptac | 10.8 | 33.1 | 52.3 | 45 |
| Gastrocote | 7.9 | 19.2 | 21.8 | 30 |
| Mylanta Heartburn Relief | 4.6 | 29.1 | 42.0 | 5 |
| Rennie Duo | 4.1 | 17.1 | 27.9 | 5 |
| Algicon | 1.6 | 9.1 | 11.5 | 0 |
| This compound Regular Strength (USA) | 1.8 | 3.9 | 4.9 | 0 |
| This compound Extra Strength (USA) | 1.1 | 6.1 | 7.2 | 0 |
Data adapted from a comparative study on the characterization of alginate rafts.[9]
Experimental Protocols
Protocol 1: Determination of Raft Strength
Objective: To quantify the force required to break the alginate raft, as an indicator of its mechanical strength and resilience. This method is based on the British Pharmacopoeia monograph.[4]
Apparatus and Reagents:
-
Texture Analyzer (e.g., CTX Texture analyzer) with a 5 kg load cell
-
L-shaped wire probe (TA-RT Raft Tester)
-
250 mL glass beaker (internal diameter 60-70 mm)
-
Water bath maintained at 37°C ± 0.5°C
-
0.1 M Hydrochloric acid (HCl)
-
Syringe
Procedure:
-
Pour 150 mL of 0.1 M HCl into the 250 mL beaker.
-
Place the beaker in the 37°C water bath and allow the acid to equilibrate to temperature.
-
Position the L-shaped probe of the texture analyzer so that the horizontal arm is in the lower third of the acid.
-
Shake the experimental liquid formulation well. Using a syringe, draw up the maximum recommended dose.
-
Inject the dose evenly into the acid over approximately 5 seconds, allowing the raft to form around the probe.
-
Allow the raft to develop for 30 minutes, ensuring the temperature is maintained at 37°C.
-
Set the texture analyzer to pull the probe upwards at a constant speed (e.g., 5 mm/s).
-
Initiate the test. The probe will move upwards, eventually breaking through the raft.
-
The peak force (in grams) recorded during this process is the raft strength.
Protocol 2: Determination of Raft Volume
Objective: To measure the volume of the formed alginate raft.
Apparatus and Reagents:
-
250 mL glass beaker
-
Water bath maintained at 37°C ± 0.5°C
-
0.1 M Hydrochloric acid (HCl)
-
250 mL graduated cylinder
-
Distilled water
Procedure:
-
Form the raft in the 250 mL beaker as described in Protocol 1 (steps 1-2 and 4-6, without the probe).
-
Fill the 250 mL graduated cylinder with a known volume of distilled water (e.g., 200 mL).
-
Carefully remove the formed raft from the beaker, allowing any excess acid to drain off for approximately 30-60 seconds.
-
Gently submerge the raft completely into the graduated cylinder.
-
Record the new water level.
-
The raft volume is the difference between the new water level and the initial volume of water in the cylinder.[10]
Protocol 3: Determination of Raft Resilience
Objective: To assess the durability of the raft under simulated mechanical stress.
Apparatus and Reagents:
-
250 mL glass beaker
-
Water bath maintained at 37°C ± 0.5°C
-
0.1 M Hydrochloric acid (HCl)
-
Tumble mixer or orbital shaker set to a low speed (e.g., 20 rpm)
Procedure:
-
Form the raft in the 250 mL beaker as described in Protocol 1 (steps 1-2 and 4-6, without the probe).
-
After the 30-minute development period, cap the beaker securely.
-
Place the beaker in the tumble mixer or on the orbital shaker.
-
Start the agitation and a timer simultaneously.
-
Visually inspect the raft at regular intervals (e.g., every 5-10 minutes).
-
The raft resilience is the time (in minutes) at which the raft is observed to break apart into two or more pieces.[9]
Visualizations
Caption: Logical relationship of this compound raft formation.
Caption: Experimental workflow for raft strength measurement.
References
- 1. Development of raft-forming liquid and chewable tablet formulations incorporating quercetin solid dispersions for treatment of gastric ulcers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: alginate-raft formulations in the treatment of heartburn and acid reflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. peptest.co.uk [peptest.co.uk]
- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cds.ismrm.org [cds.ismrm.org]
- 11. impactfactor.org [impactfactor.org]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Technical Support Center: Addressing Gaviscon's Interference with Diagnostic Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter interference from Gaviscon in their diagnostic assays.
Frequently Asked Questions (FAQs)
Q1: What are the active ingredients in this compound and how do they work?
A1: this compound's primary active ingredients are sodium alginate, sodium bicarbonate, and calcium carbonate. Some formulations may also contain magnesium carbonate. Its therapeutic action is twofold: the alginate forms a viscous gel (a "raft") that floats on the stomach contents to physically prevent acid reflux, while the bicarbonate and carbonate components act as antacids to neutralize stomach acid.[1][2][3]
Q2: How can this compound interfere with diagnostic assays?
A2: Interference can stem from several of its components:
-
Sodium Alginate: This polysaccharide can increase sample viscosity, potentially impeding sample aspiration and reagent mixing. Its gel-forming properties and potential to chelate divalent cations can also interfere with assay reactions.[4][5]
-
Divalent Cations (Ca²⁺, Mg²⁺): Calcium and magnesium ions can directly interfere with assays that rely on specific ion concentrations, such as colorimetric assays for these ions. They can also compete with essential cofactors (like Mg²⁺ for DNA polymerase in PCR) or alter the conformation of proteins and nucleic acids, affecting antibody-antigen binding and enzyme activity.[1][6][7][8]
-
Antacids (Carbonates and Bicarbonates): These components can alter the pH of the sample, which can affect the optimal conditions for enzymatic reactions and antibody-antigen interactions in immunoassays.
Q3: Which types of assays are most likely to be affected by this compound?
A3: Based on the interfering components, the following assays are at a higher risk of interference:
-
Immunoassays (e.g., ELISA): Interference can be caused by changes in pH, ionic strength, and the chelation of necessary divalent cations.[9][10][11][12] Alginate may also cause non-specific binding.
-
Nucleic Acid Amplification Tests (e.g., PCR): The presence of excess Ca²⁺ can inhibit DNA polymerase, which requires Mg²⁺ as a cofactor, leading to reduced or no amplification.[1][3][7]
-
Colorimetric Assays: Assays for calcium and magnesium will be directly affected by the high concentrations of these ions in this compound.[13][14] Other colorimetric assays may also be affected by changes in pH and ionic strength.
-
Ion-Selective Electrode (ISE) Assays: The measurement of electrolytes can be affected by the high concentration of ions present in this compound.
Troubleshooting Guides
Immunoassay (ELISA) Interference
Issue: Inaccurate (falsely high or low) results in an ELISA assay.
Potential Cause:
-
pH Shift: The antacid components may have altered the sample pH, affecting antibody binding or enzyme kinetics.
-
Chelation of Divalent Cations: Alginate may chelate divalent cations required for antibody or enzyme function.[13]
-
Non-specific Binding: The polysaccharide structure of alginate may cause non-specific binding to the plate or antibodies.
Troubleshooting Steps:
-
Sample Pre-treatment:
-
Centrifugation: Spin the sample at high speed to pellet any insoluble components of this compound.
-
pH Adjustment: Measure the pH of the sample and adjust it to the optimal range for the assay using appropriate buffers.
-
Dilution: A serial dilution of the sample can help reduce the concentration of interfering substances to a level that no longer affects the assay.[11]
-
-
Assay Modification:
-
Increase Blocking: Use a more robust blocking buffer or increase the blocking incubation time to minimize non-specific binding.
-
Chelator Addition: If cation interference is suspected, the addition of a specific chelator (e.g., EGTA for calcium) to the assay buffer may be necessary, provided it does not interfere with the assay itself.
-
Experimental Protocol: Standard Sandwich ELISA
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample/Standard Addition: Add standards and pre-treated samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate (e.g., TMB) and incubate in the dark until a color develops.[4]
-
Stop Reaction: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Read the absorbance at the appropriate wavelength.
Nucleic Acid Amplification (PCR) Interference
Issue: Reduced or no amplification of the target DNA sequence.
Potential Cause:
-
DNA Polymerase Inhibition: Calcium ions from this compound can compete with the essential magnesium cofactor for DNA polymerase, leading to enzyme inhibition.[1][7]
Troubleshooting Steps:
-
DNA Purification:
-
Use a robust DNA extraction and purification method that effectively removes divalent cations. Column-based purification kits are often effective.
-
-
PCR Reaction Optimization:
-
Increase Magnesium Concentration: Titrate the MgCl₂ concentration in the PCR reaction mix to overcome the competitive inhibition by calcium.
-
Add a Chelator: The addition of a calcium-specific chelator like EGTA to the sample (before DNA extraction) or the PCR reaction mix can be effective.
-
Use a More Robust Polymerase: Some commercially available DNA polymerases are more resistant to inhibitors.
-
Experimental Protocol: Mitigating Divalent Cation Interference in PCR
-
Sample Preparation: If possible, collect samples before this compound administration. If not, proceed with pre-treatment.
-
Pre-treatment with a Chelator: Add EGTA to the sample to a final concentration that is sufficient to chelate the estimated amount of calcium. Incubate for 10-15 minutes at room temperature.
-
DNA Extraction: Proceed with a standard DNA extraction protocol.
-
PCR Setup:
-
Prepare a master mix containing all PCR components except the template DNA and MgCl₂.
-
Prepare a series of reaction tubes with varying concentrations of MgCl₂ (e.g., 1.5 mM, 2.0 mM, 2.5 mM, 3.0 mM).
-
Add the template DNA to each reaction tube.
-
Add the corresponding amount of MgCl₂ to each tube.
-
-
PCR Amplification: Run the PCR with your standard cycling conditions.
-
Analysis: Analyze the PCR products by gel electrophoresis to determine the optimal MgCl₂ concentration.
Colorimetric Assay Interference
Issue: Falsely elevated readings in calcium or magnesium assays.
Potential Cause:
-
Direct Interference: The high concentration of calcium and/or magnesium in this compound directly contributes to the signal in the assay.[13][14]
Troubleshooting Steps:
-
Sample Dilution: Dilute the sample significantly to bring the concentration of the interfering cation within the linear range of the assay. The required dilution factor will need to be determined empirically.
-
Use of a Blank: If the interference is consistent, a sample-specific blank (a sample from the same source known not to contain the analyte of interest but with this compound) can be used to subtract the background signal.
-
Alternative Method: If interference cannot be mitigated, consider using an alternative analytical method that is less susceptible to this type of interference, such as atomic absorption spectroscopy.
Experimental Protocol: Colorimetric Calcium Assay (o-cresolphthalein)
-
Reagent Preparation: Prepare the o-cresolphthalein complexone reagent and the calcium standards according to the manufacturer's instructions.
-
Sample Preparation: Dilute the samples as determined in the troubleshooting phase.
-
Assay:
-
Calculation: Subtract the blank absorbance from all readings and determine the calcium concentration from the standard curve.
Data Presentation
Table 1: Potential Interference of this compound Components in Diagnostic Assays
| This compound Component | Affected Assay Type | Mechanism of Interference | Potential Outcome |
| Sodium Alginate | Immunoassays (ELISA) | Increased viscosity, non-specific binding, chelation of cations | Falsely high or low signal |
| Colorimetric Assays | Chelation of metal ions | Inaccurate quantification | |
| Calcium Carbonate | Immunoassays (ELISA) | Alteration of pH and ionic strength | Altered antibody-antigen binding |
| Nucleic Acid Amplification (PCR) | Inhibition of DNA polymerase by Ca²⁺ | Reduced or no amplification | |
| Colorimetric Calcium Assays | Direct contribution to signal | Falsely high readings | |
| Magnesium Carbonate | Immunoassays (ELISA) | Alteration of pH and ionic strength | Altered antibody-antigen binding |
| Nucleic Acid Amplification (PCR) | Alteration of optimal Mg²⁺ concentration | Reduced PCR efficiency | |
| Colorimetric Magnesium Assays | Direct contribution to signal | Falsely high readings | |
| Sodium Bicarbonate | All pH-sensitive assays | Alteration of sample pH | Shift from optimal reaction conditions |
Visualizations
Caption: Mechanism of this compound interference in diagnostic assays.
Caption: Troubleshooting workflow for this compound interference.
References
- 1. kamiyabiomedical.com [kamiyabiomedical.com]
- 2. raybiotech.com [raybiotech.com]
- 3. interchim.fr [interchim.fr]
- 4. m.youtube.com [m.youtube.com]
- 5. atlas-medical.com [atlas-medical.com]
- 6. ELISA Protocol [protocols.io]
- 7. ojp.gov [ojp.gov]
- 8. A Comprehensive Guide to Understanding Influences on PC... [sbsgenetech.com]
- 9. atlas-medical.com [atlas-medical.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Interferences in immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biochemia-medica.com [biochemia-medica.com]
- 13. elgalabwater.com [elgalabwater.com]
- 14. Magnesium (Mg) Colorimetric Assay Kit - Elabscience® [elabscience.com]
Technical Support Center: Refinement of Gaviscon Administration Protocols in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the administration of Gaviscon and other raft-forming alginate-based formulations in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when administering this compound to animal models via oral gavage?
The primary challenge is the high viscosity of this compound, which increases the risk of procedural complications such as esophageal irritation, blockage, and aspiration. The formulation is designed to thicken and form a viscous raft upon contact with gastric acid, a property that must be carefully managed during administration.
Q2: How do I select the appropriate gavage needle for a viscous solution like this compound?
Selecting the correct gavage needle is critical. Flexible, soft-tipped plastic tubes are often preferred over traditional metal needles to minimize the risk of esophageal trauma. For highly viscous solutions, a larger gauge needle may be necessary to ensure smooth delivery. It is recommended to test different sizes to find the optimal one for your specific formulation and animal model.
Q3: What are the signs of a failed oral gavage procedure with this compound?
Immediate signs of a failed procedure include fluid bubbling from the nose (indicating aspiration), significant resistance during administration, and signs of respiratory distress in the animal. If any of these occur, stop the procedure immediately. Delayed complications can include weight loss, altered feeding behavior, or signs of abdominal discomfort.
Q4: Can this compound be administered through methods other than oral gavage?
To reduce the stress associated with gavage, voluntary oral administration can be explored. This involves mixing the this compound formulation with a palatable vehicle, such as a flavored gelatin or sweetened paste. This method requires a training period for the animals to accept the vehicle.
Q5: How can I confirm that the this compound raft has formed in the stomach?
Advanced imaging techniques like echo-planar magnetic resonance imaging (EPI) have been used to visualize and quantify alginate raft formation in vivo without the need for euthanasia.[1][2][3][4][5] For less technologically demanding confirmation, post-mortem visual inspection of the stomach contents can confirm the presence of the gel-like raft.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant resistance during gavage | - Incorrect needle placement (e.g., in the trachea).- Esophageal spasm.- Formulation is too viscous for the selected needle gauge. | - Immediately stop and withdraw the needle.- Ensure proper animal restraint and vertical alignment of the head and esophagus.- Allow the animal to swallow the needle tip before advancing.- Consider using a larger gauge, flexible needle.- Dilute the formulation if possible, ensuring it doesn't compromise the raft-forming properties. |
| Regurgitation or reflux of this compound post-administration | - Administering too large a volume for the animal's stomach capacity.- Injection speed is too fast. | - Adhere to established volume limits for oral gavage based on the animal's weight.- Inject viscous solutions slowly, over 5-10 seconds, to allow for accommodation in the stomach. |
| Animal shows signs of respiratory distress post-gavage | - Aspiration of the formulation into the lungs. | - Cease the procedure immediately.- Monitor the animal closely. If distress is severe or progressive, euthanasia may be necessary.- Refine the gavage technique with experienced personnel. |
| Inconsistent experimental results between animals | - Variation in raft formation.- Inaccurate dosing due to viscosity.- Animal stress affecting physiological response. | - Ensure the formulation is well-mixed before each administration.- Use positive displacement pipettes or syringes for accurate measurement of viscous liquids.- Refine handling and gavage techniques to minimize stress. Pre-coating the gavage needle with sucrose has been shown to reduce stress. |
| Difficulty in preparing a consistent this compound formulation | - Inadequate mixing of the suspension. | - Shake the this compound suspension vigorously before drawing each dose.- If preparing a formulation from sodium alginate powder, allow it to fully hydrate (potentially for up to 24 hours) to achieve a homogenous consistency. |
Quantitative Data Summary
The following table summarizes dosages of sodium alginate used in various rodent models. These can serve as a starting point for dose-range finding studies when using this compound, as sodium alginate is its primary active ingredient.
| Animal Model | Compound | Dosage Range | Administration Route | Study Focus | Reference |
| Rat | Sodium Alginate | 250 - 500 mg/kg | Oral | Indomethacin-induced gastrointestinal injury | [6] |
| Rat | Sodium Alginate | 500 mg/kg | Oral | Methotrexate-induced gastrointestinal toxicity | [7] |
| Rat | Sodium Alginate | 200 mg/kg | Oral | Chromium-induced neurotoxicity | [8] |
| Rat | Itopride in Sodium Alginate Microspheres | 9 mg/kg (of itopride) | Oral | Gastroesophageal Reflux Disease (GERD) | [9] |
| Mouse | Sodium Alginate | 200 - 1000 mg/kg | Oral | Dextran Sulfate Sodium (DSS)-induced colitis | [10] |
| Rat | Sodium Alginate + Glycosaminoglycans | Not specified | Oral | Indomethacin-induced gastric lesions | [11] |
Experimental Protocols
Detailed Methodology for Oral Gavage of a Viscous Alginate Formulation
This protocol is a synthesized methodology based on best practices for administering viscous solutions to rodents.
-
Animal Preparation:
-
Animals should be fasted for an appropriate period (e.g., 18-24 hours for rats) before administration to ensure an empty stomach, which is crucial for consistent raft formation.[9] Allow free access to water.
-
Weigh the animal immediately before dosing to calculate the precise volume.
-
-
Formulation Preparation:
-
If using a commercial suspension like this compound, shake the bottle vigorously for at least 30 seconds to ensure homogeneity.
-
Draw up the calculated volume using a syringe. For high viscosity, a positive displacement pipette or a syringe with a wide-bore needle may be necessary for accuracy.
-
-
Animal Restraint and Gavage Needle Insertion:
-
Restrain the animal firmly but gently, ensuring the head, neck, and back are in a straight line to facilitate a clear path to the esophagus.
-
Select a gavage needle of the appropriate length (from the corner of the mouth to the last rib) and gauge. Flexible, soft-tipped needles are recommended.
-
Insert the needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth.
-
Allow the animal to swallow the tip of the needle, which aids in its passage into the esophagus. Never force the needle. If resistance is met, withdraw and reposition.
-
-
Administration:
-
Once the needle is correctly positioned in the stomach, administer a small test dose (approx. 0.05 mL) and observe for any signs of respiratory distress.[12]
-
If the animal is breathing normally, inject the remaining volume slowly over 5-10 seconds.[12] This slow rate is critical to prevent backflow and esophageal irritation.
-
After injection, pause for 1-2 seconds before slowly withdrawing the needle in a single, smooth motion.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor closely for at least 15-30 minutes for any adverse effects such as labored breathing, cyanosis, or unusual behavior.
-
Continue to monitor the animal periodically over the next 24 hours.
-
Visualizations
Caption: Workflow for this compound administration protocol development.
Caption: Mechanism of this compound raft formation and action.
References
- 1. cds.ismrm.org [cds.ismrm.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Echo-planar magnetic resonance imaging of this compound alginate rafts in-vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium alginate ameliorates indomethacin-induced gastrointestinal mucosal injury via inhibiting translocation in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sodium Alginate Inhibits Methotrexate-Induced Gastrointestinal Mucositis in Rats [jstage.jst.go.jp]
- 8. Neuroprotective effect of sodium alginate against chromium-induced brain damage in rats | PLOS One [journals.plos.org]
- 9. tandfonline.com [tandfonline.com]
- 10. karger.com [karger.com]
- 11. mdpi.com [mdpi.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Enhancing Gaviscon Raft Residence Time
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the residence time of Gaviscon and alginate-based rafts.
Frequently Asked Questions (FAQs)
Q1: My this compound raft is showing a short residence time in vivo. What are the potential causes and solutions?
A1: Short in vivo residence time of a this compound raft can be attributed to several factors, primarily related to formulation, administration, and physiological variables.
-
Formulation-Related Factors:
-
Low Alginate Concentration: Insufficient sodium alginate concentration can lead to a weak and less durable raft. Increasing the alginate concentration can enhance raft strength and resilience.
-
Inadequate Gas Generation: The buoyancy of the raft is crucial for its retention in the stomach. This is achieved by the entrapment of carbon dioxide gas, generated from the reaction of sodium bicarbonate with gastric acid. Ensure your formulation contains an adequate amount of sodium bicarbonate.
-
Insufficient Cross-linking: Calcium ions are essential for cross-linking the alginate chains, which provides structural integrity to the raft. The presence of calcium carbonate in the formulation is key to forming a strong and resilient raft.
-
Inappropriate Polymer Combination: The addition of other polymers, such as guar gum or xanthan gum, can increase the viscosity and mucoadhesive properties of the formulation, thereby prolonging raft residence time.[1]
-
-
Administration-Related Factors:
-
Administration on an Empty Stomach: Administering the formulation on an empty stomach leads to rapid gastric emptying. For optimal raft formation and retention, it is recommended to dose after a meal.[2][3] Studies have shown that taking Liquid this compound 30 minutes after a meal significantly increases its gastric residence time compared to administration in a fasted state.[2][3]
-
Patient Posture: The patient's posture can influence the position and emptying of the raft from the stomach.
-
-
Physiological Factors:
-
Gastric pH: The acidic environment of the stomach is necessary for the precipitation of alginic acid and the generation of carbon dioxide. Variations in gastric pH can affect raft formation and stability.
-
Gastric Motility: The rate of gastric emptying will directly impact the residence time of the raft.
-
Q2: How can I improve the strength and resilience of my alginate raft in vitro?
A2: Enhancing the in vitro strength and resilience of your alginate raft is a key step towards improving its in vivo performance. Consider the following strategies:
-
Optimize Alginate Source and Concentration: The type of alginate, specifically its guluronic acid (G) to mannuronic acid (M) ratio, influences gel strength. Alginates with a higher G content tend to form stronger gels. Increasing the sodium alginate concentration in your formulation can also lead to a stronger raft.
-
Incorporate Divalent Cations: Calcium ions are critical for creating a robust raft structure. Including an adequate amount of a calcium source, such as calcium carbonate, is essential. The release of calcium ions in the acidic environment facilitates the cross-linking of alginate polymers.
-
Adjust Bicarbonate Levels: While sodium bicarbonate is crucial for flotation, an excessive amount can lead to a porous and potentially weaker raft. Optimize the concentration to achieve a balance between buoyancy and structural integrity.
-
Introduce Additional Polymers: The inclusion of mucoadhesive polymers like guar gum or xanthan gum can enhance the mechanical strength and resilience of the raft.[1]
-
Control the pH of the simulated gastric fluid: The pH of the testing medium can affect the rate and extent of raft formation. Ensure your in vitro test conditions mimic the acidic environment of the stomach (typically pH 1.2).
Q3: My in vitro raft volume is smaller than expected. What could be the issue?
A3: A smaller than expected raft volume can compromise its function as a physical barrier. Here are some potential reasons and troubleshooting tips:
-
Insufficient Carbon Dioxide Entrapment: The volume of the raft is largely dependent on the amount of entrapped carbon dioxide. Ensure your formulation has an adequate concentration of sodium bicarbonate to react with the acidic medium and generate sufficient gas.
-
Rapid Gas Escape: If the gel matrix is not strong enough, the carbon dioxide bubbles may escape quickly, leading to a smaller raft. Enhancing the raft strength, as discussed in Q2, can help in better gas entrapment.
-
Formulation Viscosity: A very low viscosity formulation might not be able to effectively trap the generated gas bubbles. Increasing the viscosity by adding polymers like carbomer or xanthan gum can improve gas entrapment and raft volume.
-
Incomplete Reaction: Ensure that the formulation is thoroughly mixed with the acidic medium to allow for a complete reaction of the bicarbonate and formation of the alginate gel.
Troubleshooting Guides
Issue: Inconsistent Raft Formation in Replicate In Vitro Experiments
| Potential Cause | Troubleshooting Step |
| Inhomogeneous Formulation | Ensure the suspension is well-shaken before each use to guarantee uniform distribution of all components. |
| Temperature Variation | Maintain a constant temperature of 37°C for the simulated gastric fluid throughout the experiment, as temperature can affect reaction rates and gelation. |
| Inconsistent Addition of Formulation | Use a calibrated pipette or syringe to add a precise and consistent volume of the formulation to the acidic medium for each replicate. |
| Variability in Acidic Medium | Prepare a fresh batch of simulated gastric fluid (e.g., 0.1 N HCl) for each set of experiments and verify its pH. |
Issue: Raft Sinks or Fails to Float in In Vitro Tests
| Potential Cause | Troubleshooting Step |
| Insufficient Gas Generation | Increase the concentration of sodium bicarbonate in the formulation to produce more CO2 for buoyancy. |
| High Density of Formulation | Review the density of all excipients. While the alginate raft itself is designed to be low-density, a high overall formulation density might hinder initial flotation. |
| Premature Gas Release | Strengthen the raft structure by increasing the alginate or calcium carbonate concentration to better trap the gas bubbles. |
Data Presentation
Table 1: In Vitro Raft Characteristics of Different Formulations
| Formulation | Raft Strength (g) | Raft Resilience (min) | Raft Volume (mL) |
| Standard this compound Liquid | 12.9 | >120 | 53.4 |
| This compound Advance | 16.5 | >120 | 18.2 |
| Formulation with Guar Gum | 15.2 | >180 | 45.8 |
| Formulation with Xanthan Gum | 14.8 | >180 | 48.2 |
Note: Data is illustrative and compiled from various sources for comparative purposes.
Table 2: In Vivo Gastric Emptying Time (T50) of this compound Raft
| Condition | T50 of this compound Raft (hours) |
| Fasted State | 0.36 ± 0.13[2] |
| 30 min After Meal | 3.10 ± 0.31[2] |
| Immediately Before Meal | 0.68 ± 0.04[2] |
Experimental Protocols
In Vitro Raft Strength Measurement
Objective: To quantify the force required to break the alginate raft, providing an indication of its structural integrity.
Materials:
-
Texture Analyzer or a modified balance
-
250 mL beaker
-
Simulated Gastric Fluid (SGF), pH 1.2 (0.1 N HCl)
-
L-shaped probe
-
Water bath maintained at 37°C
-
Alginate formulation
Procedure:
-
Equilibrate 150 mL of SGF to 37°C in a 250 mL beaker.
-
Place the L-shaped probe into the center of the beaker.
-
Add a standardized dose of the alginate formulation to the SGF.
-
Allow the raft to form and mature for 30 minutes at 37°C.
-
Using the texture analyzer, measure the force (in grams) required for the probe to break through the raft.
In Vitro Raft Resilience Test
Objective: To assess the durability of the raft under simulated gastric motility.
Materials:
-
Shaking water bath
-
250 mL glass jars
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Alginate formulation
Procedure:
-
Add 150 mL of SGF to a 250 mL glass jar and equilibrate to 37°C.
-
Add a standardized dose of the alginate formulation to the SGF and allow the raft to form.
-
Place the jar in a shaking water bath at 37°C with a set agitation speed (e.g., 50 rpm).
-
Visually observe the raft at regular intervals and record the time (in minutes) until the raft begins to break apart or disintegrate.
In Vivo Gastric Residence Time Assessment using Gamma Scintigraphy
Objective: To non-invasively measure the gastric emptying time of the radiolabeled alginate raft.
Materials:
-
Gamma camera
-
Radiolabel (e.g., Indium-113m or Technetium-99m)
-
Alginate formulation
-
Standardized meal
Procedure:
-
Radiolabel the alginate formulation with a suitable gamma-emitting isotope.
-
Administer a standardized meal to the subject.
-
After a specified time (e.g., 30 minutes post-meal), administer the radiolabeled alginate formulation.
-
Acquire images of the stomach region using a gamma camera at predefined time points (e.g., immediately after dosing, and then at 1, 2, 3, and 4 hours).
-
Draw regions of interest (ROIs) around the stomach on the acquired images to quantify the amount of radioactivity remaining at each time point.
-
Calculate the gastric emptying time (T50), which is the time taken for 50% of the radioactivity to empty from the stomach.[2]
Mandatory Visualization
Caption: Mechanism of this compound raft formation in the stomach.
Caption: Workflow for in vitro assessment of alginate raft properties.
Caption: Troubleshooting logic for short raft residence time.
References
Technical Support Center: Mitigating the Impact of Dietary Factors on Gaviscon Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in understanding and mitigating the influence of dietary factors on the efficacy of Gaviscon and other alginate-based formulations.
Troubleshoooting Guides & FAQs
This section addresses common issues encountered during in-vitro and in-vivo experiments designed to assess the performance of alginate-based reflux suppressants in the presence of various food matrices.
| Question/Issue | Possible Causes | Troubleshooting/Recommendations |
| FAQ 1: Why is the alginate raft not forming or is very weak when tested with a model meal? | - Incorrect Timing of Administration: this compound administered on an empty stomach before a meal may empty from the stomach too quickly to form a raft on the subsequent meal.[1] - Low Acidity (High pH) of the Gastric Environment: Raft formation is pH-dependent; a higher pH (less acidic environment), which can occur post-prandially, may lead to weaker or no raft formation. Stronger, more brittle rafts tend to form at lower pH levels. - Interference from Food Components: Certain dietary components can interfere with the gelling process of the alginate. | - Timing: In experimental models, administer the alginate formulation after the introduction of the model meal to ensure it can float on top of the stomach contents. A 30-minute post-meal administration is often effective.[1] - pH Control: Ensure the pH of your simulated gastric fluid is appropriately acidic (typically pH 1-4) to initiate alginate precipitation. Consider that the buffering capacity of the food itself can raise the pH. - Food Composition: Be aware of the composition of your model meal. High concentrations of certain ions or very high viscosity may impact raft formation. |
| FAQ 2: We observed a significant decrease in the acid neutralizing capacity (ANC) of our formulation when tested with a protein-rich meal. Why? | - Interaction with Proteins: Proteins in food can interact with the antacid components (e.g., aluminum hydroxide), reducing their availability to neutralize acid.[2] - Buffering Capacity of Food: The food itself has a buffering capacity, which can complicate the interpretation of the antacid's direct effect. | - Quantify Food-Antacid Interaction: Conduct in-vitro studies to measure the reduction in neutralizing capacity when the antacid is mixed with a specific protein solution (e.g., a liquid protein meal).[2] This can help quantify the extent of the interaction. - Isolate Antacid Efficacy: To assess the true ANC of the formulation, initial tests should be performed in a standardized acidic solution without a food matrix, as per USP <301> guidelines. |
| FAQ 3: How does the presence of calcium in a meal affect this compound's efficacy? | - Enhanced Raft Strength: Dietary calcium can contribute to the cross-linking of alginate polymer chains, a process that is crucial for forming a strong and resilient raft. This "egg-box" structure provides inherent strength to the gel. The presence of a calcium source is a strong secondary factor for forming strong, coherent rafts.[3] | - Controlled Calcium Experiments: When designing experiments, consider testing model meals with varying, controlled concentrations of calcium to quantify its effect on raft strength and resilience. - Formulation Considerations: For drug development professionals, this highlights the importance of the calcium source within the formulation itself (e.g., calcium carbonate) for robust raft formation, especially in low-calcium meal scenarios. |
| FAQ 4: Can high-fat meals impact the performance of the alginate raft? | - Delayed Gastric Emptying: High-fat meals can delay gastric emptying, which may prolong the time the alginate raft remains in the stomach, potentially extending its therapeutic effect. - Altered Raft Distribution: The physical presence of fats and oils may influence the distribution and integrity of the raft on the surface of the gastric contents. | - In-Vivo Imaging: Techniques like echo-planar magnetic resonance imaging (EPI) can be used to visualize the formation and distribution of the alginate raft in-vivo after consuming meals with varying fat content.[4] - In-Vitro Simulation: Utilize in-vitro gastric models that can simulate the presence of a lipid layer to observe its impact on raft formation and stability. |
| FAQ 5: Does the viscosity of a meal affect raft formation? | - Slower Raft Formation: Higher viscosity of the gastric contents can slow down the diffusion of acid and the dispersion of the alginate, potentially leading to slower raft formation.[5] - Entrapment of CO2: A more viscous medium may retard the escape of carbon dioxide generated from the bicarbonate in the formulation, which could impact the buoyancy and duration of the raft.[5] | - Rheological Analysis: Characterize the viscosity of your model meals and correlate this with raft formation kinetics (speed of formation) and raft properties (strength, thickness). - Standardized Viscosity Models: Develop model meals with standardized viscosities (e.g., using xanthan gum or other thickeners) to systematically study the impact of viscosity on raft characteristics. |
Data Presentation: Quantitative Impact of Dietary Factors
The following tables summarize quantitative data from in-vitro studies on the impact of different food matrices on alginate raft properties.
Table 1: Effect of Food Matrix on Alginate Raft Properties at pH 1 [6][7]
| Parameter | HCl Solution (Control) | Tomato Soup | Protein-Rich Beverage |
| Raft Mass (g) | 23.4 ± 4.8 | 48.5 ± 9.8 | 32.5 ± 4.5 |
| Raft Strength (g) | Not specified | Not specified | Highest among the tested conditions |
| Acid Buffering Capacity | Lowest | Higher than HCl | Higher than HCl |
Note: The study indicated that rafts formed in the protein-rich beverage exhibited the highest strength, though a specific numerical value was not provided in the abstract. Raft mass was significantly different across all conditions (p < 0.05).
Table 2: Comparative Raft Strength of Various Alginate Formulations [3]
| Product Example | Key Formulation Characteristics | Mean Raft Strength (g) |
| This compound Advance | Low ANC, with Calcium Source | 16.5 |
| This compound Liquid | Low ANC, with Calcium Source | 12.9 |
| Peptac | Low ANC, with Calcium Source | 10.8 |
| Gastrocote | Low ANC | 7.9 |
| Mylanta Heartburn Relief | High ANC, with Calcium Source | 4.6 |
| Rennie Duo | High ANC, with Calcium Source | 4.1 |
| Algicon | High ANC, No Calcium Source | 1.6 |
Note: This table demonstrates the significant impact of Acid Neutralizing Capacity (ANC) and the presence of a calcium source on raft strength. Products with low ANC and a calcium source formed the strongest rafts.
Experimental Protocols
Protocol 1: In-Vitro Raft Strength and Resilience Testing (Modified British Pharmacopoeia Method)
This protocol details the methodology for assessing the strength and resilience of an alginate raft in a simulated gastric environment, with modifications to include a food matrix.
1. Materials and Equipment:
-
Texture Analyzer (e.g., CTX Texture Analyzer) with a 5 kg load cell
-
Alginate Raft Hook/Probe (L-shaped stainless steel wire)
-
250 mL glass beakers (internal diameter 60-70 mm)
-
Water bath maintained at 37°C ± 0.5°C
-
0.1 M Hydrochloric acid (HCl)
-
Model food system (e.g., tomato soup, protein shake of known composition)
-
Alginate-based formulation (e.g., this compound)
2. Raft Formation Procedure:
-
Add 150 mL of the test liquid (either 0.1 M HCl or the model food system, pre-adjusted to a target pH if necessary) to a 250 mL beaker.
-
Place the beaker in the 37°C water bath and allow it to equilibrate.
-
Suspend the L-shaped probe in the center of the beaker.
-
Carefully add a standardized dose of the alginate formulation onto the surface of the liquid.
-
Allow the raft to form undisturbed for 30 minutes.
3. Raft Strength Measurement:
-
Position the beaker on the Texture Analyzer's test bed.
-
Attach the L-shaped probe to the arm of the Texture Analyzer.
-
Set the analyzer to pull the probe vertically upwards through the raft at a constant speed (e.g., 5 mm/s).
-
Record the peak force (in grams or Newtons) required to break the probe through the raft. This value represents the raft strength.
4. Raft Resilience Measurement:
-
After formation, subject the raft to gentle, controlled agitation to simulate gastric motility. This can be achieved using a shaker bath or a magnetic stirrer at a low, consistent speed.
-
At set time intervals (e.g., 30, 60, 90, 120 minutes), measure the raft strength as described above.
-
Raft resilience is determined by the time the raft maintains a minimum specified strength (e.g., >7.5 g as per some standards).
Protocol 2: Acid Neutralizing Capacity (ANC) in a Food Matrix (Modified USP <301> Method)
This protocol outlines a back-titration method to determine the ANC of an antacid formulation in the presence of a liquid food matrix.
1. Materials and Equipment:
-
pH meter with a calibrated electrode
-
Magnetic stirrer and stir bars
-
Burettes
-
Standardized 1.0 M Hydrochloric acid (HCl)
-
Standardized 0.5 M Sodium hydroxide (NaOH)
-
Liquid model meal (e.g., protein drink, ensure it is well-homogenized)
-
Antacid formulation
2. Procedure:
-
Accurately weigh a quantity of the antacid formulation equivalent to a single dose into a beaker.
-
Add a specified volume of the liquid model meal (e.g., 100 mL) and stir for 1 minute.
-
Pipette an excess amount of standardized 1.0 M HCl (e.g., 30 mL) into the beaker while stirring.
-
Continue stirring for 15 minutes at 37°C to simulate reaction in the stomach.
-
Immediately begin titrating the excess HCl with standardized 0.5 M NaOH to a stable endpoint of pH 3.5.
-
Record the volume of NaOH used.
-
Perform a blank titration using the same volumes of the model meal and HCl without the antacid.
3. Calculation:
-
Calculate the ANC, expressed as milliequivalents (mEq) of acid consumed, using the following formula: ANC (mEq) = (Volume of HCl added x Molarity of HCl) - (Volume of NaOH used for sample x Molarity of NaOH)
Visualizations
Logical Flow of Dietary Impact on this compound Efficacy
Caption: Logical flow of dietary factors impacting this compound's efficacy.
Experimental Workflow for In-Vitro Raft Strength Analysis
Caption: Workflow for in-vitro analysis of alginate raft strength.
Workflow for Acid Neutralizing Capacity (ANC) Determination
Caption: Experimental workflow for determining Acid Neutralizing Capacity.
References
- 1. brookfieldengineering.com [brookfieldengineering.com]
- 2. Effect of food on antacid neutralizing capacity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of raft-forming alginate suspensions formed in HCl or model food systems at varying pH levels to better simulate gastric postprandial conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Placebo Development for Gaviscon® Clinical Trials
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing the challenges of creating a suitable placebo for clinical trials of Gaviscon® and other raft-forming alginate suspensions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in developing a placebo for this compound®?
A1: The primary challenge lies in creating a placebo that is truly inert yet successfully mimics the unique physical and sensory properties of this compound®. This compound's efficacy is largely based on a physical mechanism of action—forming a viscous, low-density raft of alginic acid that floats on stomach contents, acting as a physical barrier to reflux.[1][2] An effective placebo must replicate the sensory experience of ingesting the viscous liquid or chewable tablet without forming this therapeutic raft.
Q2: What are the key sensory characteristics of this compound® that a placebo must match?
A2: To maintain the blind in a clinical trial, the placebo should be indistinguishable from the active product in terms of:
-
Appearance: Color and opacity.
-
Taste: Including the specific flavor (e.g., peppermint, aniseed) and the level of sweetness.
-
Mouthfeel/Texture: This is particularly challenging due to the viscous, sometimes "chalky" texture of the suspension.
-
Consistency: The thickness and flow properties of the liquid.
-
Cooling Sensation: Some formulations provide a noticeable cooling or soothing effect which can be a sensory cue to the participant.[3]
Q3: What are common inactive ingredients used to formulate a this compound® placebo?
A3: Clinical trial literature indicates that placebos for this compound® tablets are often composed mainly of mannitol and xylitol.[4][5] For a liquid suspension, a combination of viscosity-modifying agents, sweeteners, and flavoring agents would be necessary to match the original product's characteristics.
Troubleshooting Guides
Issue 1: Placebo viscosity does not match this compound® suspension.
Cause: The unique texture of this compound® is due to its sodium alginate content. Simply creating a sweetened, flavored liquid will not replicate the characteristic viscosity and mouthfeel.
Troubleshooting Steps:
-
Select Appropriate Viscosity Modifiers: Utilize a combination of excipients to achieve the desired rheological profile. Common agents include:
-
Cellulose derivatives (e.g., carboxymethylcellulose, microcrystalline cellulose)
-
Natural gums (e.g., xanthan gum, guar gum)
-
Clays (e.g., bentonite, magnesium aluminum silicate)
-
-
Conduct Rheological Analysis: Use a viscometer to quantitatively compare the flow behavior of the placebo formulation against the active this compound® product.
-
Perform Sensory Panel Evaluation: Even with matched viscosity measurements, the subjective "mouthfeel" can differ. Use a trained sensory panel to provide feedback on the texture.
Issue 2: Participants can distinguish the placebo from the active drug based on taste.
Cause: The active ingredients in this compound® (sodium alginate, sodium bicarbonate, calcium carbonate) contribute to its overall taste profile beyond the added flavorings.
Troubleshooting Steps:
-
Identical Flavoring and Sweeteners: Ensure the same type and concentration of flavoring (e.g., peppermint oil) and sweeteners are used in both the active and placebo formulations.
-
Inert Bulking Agents: Incorporate inert powders with a neutral taste profile, such as mannitol or lactose (if appropriate for the study population), to help mimic the slight "chalkiness" or body of the suspension.
-
Sensory Discrimination Testing: Employ sensory analysis methods like the "triangle test" to formally assess if a trained panel can reliably distinguish between the active product and the placebo.
Issue 3: The placebo is causing an unexpected physiological effect.
Cause: Some excipients, while considered inert, may have minor physiological effects. For example, high concentrations of certain sweeteners like sorbitol or mannitol can have a laxative effect in some individuals.
Troubleshooting Steps:
-
Review Excipient Safety Profiles: Thoroughly vet all placebo ingredients for any known physiological effects at the concentrations being used.
-
Pilot/Feasibility Study: Conduct a small-scale pilot study with the placebo to identify any unforeseen adverse events before proceeding to a large-scale clinical trial.
-
Consider Alternative Excipients: If an excipient is found to cause an effect, source an alternative with a similar function but a more benign safety profile.
Data Presentation
Table 1: Example Excipients for Placebo Formulation
| Property to Match | Potential Excipient(s) | Function | Considerations |
| Viscosity/Texture | Xanthan Gum, Sodium Carboxymethylcellulose | Thickening agent, stabilizer | Can impact flavor release. Requires careful hydration. |
| Sweetness | Sucralose, Aspartame, Xylitol | High-intensity sweetener | Xylitol also provides a cooling sensation. |
| Bulk/Mouthfeel | Mannitol, Microcrystalline Cellulose (MCC) | Bulking agent, texturizer | Can contribute to a "chalky" or smooth mouthfeel. |
| Appearance (Opacity) | Titanium Dioxide | Opacifying agent | Use at very low, approved concentrations. |
| Flavor | Peppermint Oil, Aniseed Flavor | Flavoring agent | Must be identical to the active product. |
Experimental Protocols
Protocol 1: Sensory Panel Evaluation (Triangle Test)
Objective: To determine if a sensory difference exists between the active this compound® product and the developed placebo.
Methodology:
-
Panelist Recruitment: Recruit and train a panel of 20-30 individuals. Training involves familiarizing them with the sensory attributes of antacid suspensions.
-
Sample Preparation: Prepare samples of the active drug and the placebo. Code the samples with random three-digit numbers.
-
Test Procedure: Present each panelist with three samples, two of which are identical and one is different (e.g., two active and one placebo, or two placebo and one active).
-
Evaluation: Ask panelists to identify the "odd" or different sample.
-
Data Analysis: Analyze the number of correct identifications. A statistically significant number of correct identifications indicates a perceivable difference between the products, meaning the placebo is not a good match.
Protocol 2: Assessment of Blinding Success
Objective: To quantitatively assess whether participants in a clinical trial remained blinded to their treatment allocation.
Methodology:
-
Data Collection: Record the guesses for each treatment arm.
-
Calculation of Blinding Index (BI): Use a validated method, such as Bang's Blinding Index, to analyze the data. This index ranges from -1 to 1, where:
-
1: Indicates complete unblinding (all participants guess correctly).
-
0: Suggests perfect blinding (guessing is random).
-
-1: Indicates all participants guessed the opposite treatment.
-
Table 2: Example Data for Blinding Index Calculation
| Actual Treatment | Guessed "Active Drug" | Guessed "Placebo" | Guessed "Don't Know" | Total |
| This compound® | 60 | 25 | 15 | 100 |
| Placebo | 45 | 40 | 15 | 100 |
This is example data for illustrative purposes.
Visualizations
Caption: Workflow for this compound® Placebo Development and Evaluation.
Caption: Challenges in Matching Placebo to this compound® Sensory Properties.
References
Validation & Comparative
comparative analysis of Gaviscon versus proton pump inhibitors
A Comparative Analysis of Gaviscon and Proton Pump Inhibitors in the Management of Gastroesophageal Reflux Disease
This guide provides a comprehensive comparison between two common treatments for gastroesophageal reflux disease (GERD): this compound, an alginate-based formulation, and Proton Pump Inhibitors (PPIs), a class of acid-suppressing drugs. The analysis is intended for researchers, scientists, and drug development professionals, focusing on mechanisms of action, comparative efficacy from clinical trials, and detailed experimental methodologies.
Introduction: Two Distinct Approaches to GERD Treatment
Gastroesophageal reflux disease (GERD) is a prevalent condition characterized by the reflux of stomach contents into the esophagus, causing symptoms like heartburn and regurgitation. The management of GERD primarily involves two distinct therapeutic strategies. The first is a physical-barrier approach, exemplified by alginate-based formulations like this compound, which aim to prevent reflux episodes. The second is a systemic acid-suppression approach, dominated by Proton Pump Inhibitors (PPIs), which reduce the acidity of the gastric contents.[1][2]
This compound's mechanism is non-systemic, providing rapid symptom relief by creating a physical barrier.[1] In contrast, PPIs are systemic agents that profoundly inhibit gastric acid production, making them highly effective for healing erosive esophagitis and providing sustained symptom control.[3][4] This guide delves into the experimental data that defines the performance, applications, and characteristics of these two treatment modalities.
Mechanism of Action
The fundamental difference between this compound and PPIs lies in their mechanisms of action. This compound acts locally in the stomach, while PPIs act systemically at the cellular level.
This compound: The Alginate Raft
This compound's therapeutic effect is based on the formation of a physical barrier. Its active ingredient, sodium alginate, is a polysaccharide derived from brown algae. Upon contact with gastric acid, the alginate precipitates to form a viscous gel.[5][6] Formulations like this compound also contain sodium bicarbonate, which reacts with gastric acid to produce carbon dioxide gas.[6] This gas becomes entrapped within the gel matrix, creating a buoyant, low-density raft that floats on top of the stomach contents, physically obstructing the reflux of the post-prandial acid pocket into the esophagus.[1][5][6]
Proton Pump Inhibitors: Systemic Acid Suppression
PPIs are a class of drugs that work by irreversibly blocking the final step in gastric acid production.[3][7] They are administered as inactive prodrugs.[7][8] After absorption into the bloodstream, they reach the parietal cells of the stomach lining. Within the highly acidic environment of the secretory canaliculi of these cells, PPIs are protonated and converted into their active form, a reactive sulfenamide.[8][9][10] This activated molecule then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase enzyme, commonly known as the proton pump.[7][10] This irreversible binding inactivates the pump, preventing it from secreting hydrogen ions into the gastric lumen and thereby profoundly inhibiting acid secretion.[7][9] Acid production is only restored as new proton pump molecules are synthesized and integrated into the cell membrane, a process that can take 24 to 72 hours.[10]
Comparative Efficacy: Insights from Clinical Trials
The differing mechanisms of this compound and PPIs lead to distinct efficacy profiles, which have been evaluated in numerous clinical trials.
Direct Comparison in Moderate GERD
A key head-to-head study, the GOOD trial, was a 14-day multicentre, randomised, double-blind, double-dummy non-inferiority trial comparing this compound® (4 × 10 mL/day) with omeprazole (20 mg/day) in patients with moderate, episodic heartburn.[11][12][13]
-
Primary Outcome: The study found that this compound was non-inferior to omeprazole in the time to onset of the first 24-hour heartburn-free period. The mean time for both groups was 2.0 days.[11][12][13][14]
-
Secondary Outcomes: However, omeprazole demonstrated superior sustained symptom control. The mean number of heartburn-free days by day 7 was significantly greater in the omeprazole group (3.7 days) compared to the this compound group (3.1 days).[11][12][13][14] The overall quality of pain relief at day 7 also slightly favored omeprazole.[12][13]
Systematic Reviews and Meta-Analyses
Broader analyses of multiple studies provide further context:
-
A 2017 systematic review and meta-analysis concluded that alginate-based therapies are more effective than placebo or antacids for resolving GERD symptoms.[4][15] When compared to PPIs or H2RAs, alginates appeared less effective, but the pooled estimate was not statistically significant.[4][15]
-
A 2020 systematic review and meta-analysis also found that alginates may have greater efficacy than placebo/antacids.[16][17] However, their descriptive analysis of studies comparing alginates directly against PPIs indicated no significant difference between the two drugs for symptom reduction.[16][17][18]
Alginates as Add-On Therapy
For patients who experience breakthrough symptoms despite standard PPI therapy, alginates are often considered as an add-on treatment.[19][20]
-
One randomised clinical trial found that adding this compound Advance to a once-daily PPI in patients with residual symptoms resulted in a significantly greater reduction in reflux symptom scores compared to adding a placebo.[20][21]
-
Conversely, another study investigating this compound Double Action as an add-on to PPIs found that while it reduced breakthrough symptoms, a nearly equal response was observed in the placebo group, showing no significant difference.[19]
Data Presentation
| Efficacy Endpoint | This compound | Proton Pump Inhibitors (Omeprazole 20mg) | Study/Analysis | Citation |
| Time to first 24h heartburn-free period | 2.0 (± 2.2) days | 2.0 (± 2.3) days | GOOD Trial | [11][12][13] |
| Mean heartburn-free days by Day 7 | 3.1 (± 2.1) days | 3.7 (± 2.3) days (p=0.02) | GOOD Trial | [11][12][13] |
| Odds Ratio for Symptom Resolution vs. Placebo/Antacid | 4.42 (95% CI 2.45–7.97) | Not Applicable | Meta-Analysis | [4][15] |
| Odds Ratio for Symptom Resolution vs. PPI/H2RA | 0.58 (95% CI 0.27–1.22) (Not Statistically Significant) | Not Applicable | Meta-Analysis | [4][15] |
| Symptom Reduction vs. PPI | No significant difference | No significant difference | Systematic Review | [16][17][18] |
Experimental Protocols
Understanding the methodologies used in comparative studies is crucial for interpreting their results.
Protocol for a Comparative Efficacy Trial (Adapted from GOOD Trial)
The GOOD trial provides a robust example of a protocol for directly comparing an alginate and a PPI.[12][13]
-
Study Design: A 14-day, multicentre, randomised, double-blind, double-dummy, non-inferiority trial.
-
Patient Population: Adult patients in a general practice setting with symptoms highly suggestive of moderate GERD, defined as experiencing heartburn on 2 to 6 days per week, without alarm signals (e.g., dysphagia, weight loss).
-
Intervention:
-
Group 1: this compound® (10 mL, four times daily) + Omeprazole placebo (once daily).
-
Group 2: Omeprazole (20 mg, once daily) + this compound placebo (10 mL, four times daily).
-
-
Primary Endpoint: Mean time from initial dosing to the onset of the first 24-hour continuous period free of heartburn, as recorded by patients in a daily diary.
-
Secondary Endpoints:
-
Mean number of heartburn-free days by day 7 and day 14.
-
Reduction in pain intensity assessed on a visual analog scale.
-
Overall quality of pain relief.
-
Assessment of safety and tolerability through monitoring of adverse events.
-
-
Data Analysis: Non-inferiority was tested for the primary endpoint by comparing the 95% confidence interval of the mean time difference between groups against a predetermined non-inferiority margin (in this case, -0.5 days). Secondary endpoints were compared using appropriate statistical tests for significance (e.g., t-tests, chi-squared tests).
Protocol for Esophageal pH Monitoring
Ambulatory 24-hour esophageal pH monitoring is considered the gold standard for quantifying esophageal acid exposure and correlating symptoms with acid reflux events.[22][23][24] It is often used to evaluate patients with refractory GERD.[25]
-
Patient Preparation: Patients discontinue acid-suppressive medications (PPIs for 7 days, H2RAs for 2-3 days) prior to the test, unless the study aims to evaluate the efficacy of the medication ("on-therapy" testing).
-
Catheter Placement: A thin, flexible catheter with a pH electrode at its tip is passed transnasally into the esophagus. The electrode is positioned 5 cm above the upper border of the lower esophageal sphincter (LES), which is first identified via esophageal manometry.
-
Data Recording: The catheter is connected to a portable data logger worn by the patient for 24 hours. The device records esophageal pH continuously. Patients are instructed to maintain a diary of their meals, sleep periods, and any symptoms they experience, pressing an event marker on the logger when symptoms occur.
-
Key Parameters Analyzed:
-
Symptom Correlation: The temporal relationship between patient-reported symptoms and documented acid reflux events is analyzed to calculate a Symptom Index (SI) or Symptom Association Probability (SAP), determining if symptoms are reflux-related.
Safety and Tolerability
Both this compound and PPIs are generally considered safe and well-tolerated for short-term use.[11][26] The GOOD trial reported that tolerance and safety were good and comparable in both treatment groups.[13] A systematic review also concluded that the risk of adverse events with alginates is no greater than that of placebo or PPIs.[16][17][18] Long-term use of PPIs has been associated with potential risks, which is a consideration in chronic disease management.
Conclusion
This compound and Proton Pump Inhibitors represent two distinct and valuable therapeutic options for managing GERD, operating through fundamentally different mechanisms.
-
This compound provides rapid symptom relief through a non-systemic, physical-barrier mechanism. It is a relevant and effective alternative for the short-term treatment of moderate, episodic heartburn, demonstrating non-inferiority to omeprazole in the initial onset of relief.[12][26]
-
Proton Pump Inhibitors offer profound and sustained acid suppression through irreversible inhibition of the gastric proton pump. This makes them more effective for achieving a greater number of symptom-free days and is the cornerstone therapy for healing erosive esophagitis.[4][11]
The choice between these agents depends on the clinical context. For patients with infrequent, moderate symptoms requiring rapid, on-demand relief, this compound is an excellent option. For those with more persistent symptoms or esophageal inflammation, PPIs remain the standard of care. Furthermore, alginates can serve as a useful add-on therapy for patients with incomplete symptom control on PPIs, although evidence for this indication is mixed. Future research should continue to explore the synergistic potential of these two approaches and refine patient selection for optimal therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound.com.au [this compound.com.au]
- 3. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Raft Formation of Sodium Alginate in the Stomach [jnmjournal.org]
- 6. Raft Formation of Sodium Alginate in the Stomach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Pharmacokinetics and Pharmacodynamics of the Proton Pump Inhibitors [jnmjournal.org]
- 9. ClinPGx [clinpgx.org]
- 10. drkumardiscovery.com [drkumardiscovery.com]
- 11. This compound® vs. omeprazole in symptomatic treatment of moderate gastroesophageal reflux. a direct comparative randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. This compound® vs. omeprazole in symptomatic treatment of moderate gastroesophageal reflux. a direct comparative randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound vs Omeprazole in the Treatment of Moderate GERD [medscape.com]
- 15. Alginate therapy is effective treatment for GERD symptoms: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. europeanreview.org [europeanreview.org]
- 17. researchgate.net [researchgate.net]
- 18. cpdcentre.co.za [cpdcentre.co.za]
- 19. Randomised clinical trial: addition of alginate-antacid (this compound Double Action) to proton pump inhibitor therapy in patients with breakthrough symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Randomised clinical trial: alginate (this compound Advance) vs. placebo as add-on therapy in reflux patients with inadequate response to a once daily proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. michaelclarkesurgeon.co.uk [michaelclarkesurgeon.co.uk]
- 23. Advances in the Diagnosis of GERD Using the Esophageal pH Monitoring, Gastro-Esophageal Impedance-pH Monitoring, And Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pH monitoring: Is it the gold standard for the detection of gastroesophageal reflux disease? | Semantic Scholar [semanticscholar.org]
- 25. asge.org [asge.org]
- 26. [PDF] this compound® vs. omeprazole in symptomatic treatment of moderate gastroesophageal reflux. a direct comparative randomised trial | Semantic Scholar [semanticscholar.org]
Gaviscon Double Action vs. Standard Antacid Formulations: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the performance of Gaviscon Double Action against standard antacid formulations, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the mechanisms and efficacy of these common treatments for gastroesophageal reflux and indigestion.
Introduction: Mechanisms of Action
Standard antacids primarily work by neutralizing gastric acid.[1] They are typically composed of salts of aluminum, calcium, magnesium, or sodium.[1] The alkaline ions in these formulations chemically neutralize the hydrochloric acid in the stomach, thereby increasing the gastric pH and providing rapid relief from the symptoms of heartburn and indigestion.[2][3]
This compound Double Action, in contrast, employs a dual mechanism. It contains antacid components, specifically calcium carbonate and sodium bicarbonate, which neutralize excess stomach acid for fast relief.[4][5][6] In addition to this, its key component, sodium alginate, reacts with gastric acid to form a viscous, near-neutral pH gel layer, or "raft".[4][7] This raft floats on top of the stomach contents, acting as a physical barrier that impedes gastroesophageal reflux.[4][7] In severe cases, the raft itself may be refluxed into the esophagus, providing a demulcent effect.[4]
Comparative Performance Data
The following tables summarize quantitative data from various studies comparing the performance of this compound Double Action and standard antacid formulations.
Table 1: Formulation and Acid Neutralizing Capacity
| Formulation | Active Ingredients | Acid Neutralizing Capacity (ANC) |
| This compound Double Action Liquid (per 10 mL) | Sodium Alginate (500mg), Sodium Bicarbonate (213mg), Calcium Carbonate (325mg)[6] | Approximately 10 mEqH+[4] |
| Standard Antacid (Example: CVS brand Antacid Liquid Supreme) | Calcium Carbonate (400mg/5mL), Magnesium Hydroxide (135mg/5mL)[8] | Approximately 18 mmol/L (for a 7.5 mL dose)[8] |
Table 2: Clinical Efficacy in Controlling Postprandial Esophageal Acid Exposure
| Parameter | This compound Double Action Liquid | Standard Antacid | Key Findings |
| Distal Esophageal Acid Exposure | Significantly less | Higher | This compound was more effective in controlling postprandial esophageal acid exposure.[8] |
| Nadir pH of Refluxate (30-150 min postprandial) | Significantly greater | Lower | The refluxate was less acidic with this compound.[8] |
| Number of Reflux Events (acid or weakly acidic) | No significant difference | No significant difference | The number of reflux events was similar for both treatments.[8] |
| Proximal Extent of Reflux | No significant difference | No significant difference | The spatial distribution of reflux within the esophagus was similar.[8] |
Table 3: Raft Formation and Properties
| Parameter | This compound Double Action Liquid | Standard Antacids (without alginate) | Key Findings |
| Raft Formation | Forms a viscous gel raft in the presence of gastric acid | Do not form a raft | The alginate component is essential for raft formation. |
| Raft Strength | Similar to or improved compared to other alginate formulations | Not applicable | Calcium carbonate contributes to the raft's strength. |
| Raft Resilience | Improved compared to some other alginate formulations | Not applicable | Demonstrates good stability of the physical barrier. |
Experimental Protocols
In Vivo Evaluation of Postprandial Esophageal Acid Exposure
Objective: To compare the effectiveness of this compound Double Action Liquid to a standard antacid in controlling postprandial acid reflux in patients with Gastroesophageal Reflux Disease (GERD).
Methodology: A double-blind, randomized, crossover study design is employed.[8]
-
Patient Selection: Patients with a confirmed diagnosis of GERD are recruited.
-
Instrumentation: High-resolution manometry combined with pH-impedance monitoring is used to record esophageal motility and reflux events.[8]
-
Procedure:
-
Each patient undergoes two separate study periods.
-
In each period, a standardized meal is consumed to induce postprandial reflux.
-
Following the meal, patients receive a dose of either this compound Double Action Liquid or an equivalent strength standard antacid.[8]
-
Esophageal pH and impedance are monitored for a period of 3.5 hours post-ingestion.
-
-
Data Analysis: The primary outcome measured is the total time the distal esophagus is exposed to a pH < 4. Secondary outcomes include the number of reflux events, the proximal extent of reflux, and the nadir pH of the refluxate.[8]
In Vitro Measurement of Acid Neutralizing Capacity (ANC)
Objective: To determine the capacity of an antacid to neutralize a known amount of acid.
Methodology: A back-titration method is commonly used.
-
Sample Preparation: A known quantity of the antacid formulation is accurately weighed and crushed if in tablet form.
-
Reaction with Acid: The sample is added to a precise volume of a standardized hydrochloric acid (HCl) solution of known concentration (e.g., 0.1 M HCl), which is in excess of the antacid's neutralizing capacity.
-
Incubation: The mixture is stirred and maintained at a constant temperature (e.g., 37°C) for a specified period (e.g., 1 hour) to allow for the neutralization reaction to complete.[8]
-
Titration: The unreacted (excess) HCl is then titrated with a standardized solution of a strong base, typically sodium hydroxide (NaOH), of known concentration. A pH indicator (e.g., phenolphthalein) is used to determine the endpoint of the titration.
-
Calculation: The amount of HCl neutralized by the antacid is calculated by subtracting the amount of HCl that reacted with the NaOH from the initial amount of HCl added.
In Vitro Assessment of Raft Formation and Strength
Objective: To evaluate the formation and physical properties of the alginate raft.
Methodology:
-
Raft Formation:
-
A specified volume of the alginate-containing formulation (e.g., this compound Double Action) is added to a beaker containing a solution of 0.1 M hydrochloric acid, simulating gastric acid.
-
The beaker is maintained at 37°C in a water bath to mimic physiological conditions.
-
The raft is allowed to form and mature for a set period (e.g., 30 minutes).
-
-
Raft Strength Measurement:
-
A texture analyzer or a modified balance is used to measure the force required to break through the formed raft. An L-shaped probe is typically used to pull upwards through the raft, and the peak force is recorded as the raft strength.
-
-
Raft Resilience Measurement: The ability of the raft to maintain its integrity over time and under gentle agitation can be visually assessed or quantified by measuring changes in raft strength over time.
Visualizations
Caption: Gastric acid secretion by parietal cells is stimulated by acetylcholine, gastrin, and histamine.
Caption: Workflow for comparing this compound Double Action and standard antacids.
Conclusion
This compound Double Action offers a dual mechanism of action that distinguishes it from standard antacid formulations. While both provide rapid acid neutralization, the formation of a physical alginate raft by this compound Double Action provides an additional mechanism to control gastroesophageal reflux.[4][7] Experimental data indicates that this dual action translates to superior control of postprandial esophageal acid exposure compared to standard antacids of equivalent neutralizing capacity, even though the total number of reflux events may not differ.[8] The primary benefit of the alginate component appears to be the displacement and neutralization of the postprandial acid pocket, rendering the refluxate less acidic.[8] For researchers and drug development professionals, the formulation of this compound Double Action represents a targeted approach to managing reflux symptoms that goes beyond simple acid neutralization.
References
- 1. In vitro Antacid Screening of the Aqueous and Ethanolic Leaf Extracts of Ixora Coccinea (Linn). and Mimosa Pudica (Linn.) – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Parietal Cell: Mechanism of Acid Secretion [vivo.colostate.edu]
- 5. [In vitro determination of the neutralizing capacity of antacids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
head-to-head comparison of Gaviscon Advance and Gaviscon Original
For Immediate Release
A Scientific Analysis of Two Leading Alginate-Based Reflux Suppressants
This guide provides a detailed, data-driven comparison of Gaviscon Advance and this compound Original, two prominent alginate-based formulations designed for the management of gastroesophageal reflux disease (GERD). This analysis is intended for researchers, scientists, and drug development professionals, offering an objective look at the products' formulations, mechanisms of action, and performance based on available experimental data.
Formulation and Composition
The fundamental difference between this compound Advance and this compound Original lies in their active ingredient composition, which directly impacts their therapeutic action. This compound Advance is formulated with a higher concentration of sodium alginate and utilizes potassium bicarbonate as its gas-forming agent. In contrast, this compound Original contains a lower dose of sodium alginate and a combination of sodium bicarbonate and calcium carbonate.
Table 1: Active Ingredient Composition per 10 mL of Liquid Suspension
| Active Ingredient | This compound Advance | This compound Original |
| Sodium Alginate | 1000 mg[1] | 500 mg[2][3][4][5][6] |
| Potassium Bicarbonate | 200 mg[1] | - |
| Sodium Bicarbonate | - | 267 mg[2][3][4][6] |
| Calcium Carbonate | - | 160 mg[2][3][4][6] |
Mechanism of Action: The Alginate Raft
Both formulations operate via a physical mechanism of action. Upon contact with gastric acid, the sodium alginate transforms into a low-density, viscous gel of alginic acid. The bicarbonate component simultaneously reacts with stomach acid to produce carbon dioxide gas, which becomes entrapped within the gel matrix. This process forms a buoyant, cohesive "raft" that floats on top of the stomach contents, acting as a physical barrier to impede the reflux of gastric contents into the esophagus.
This compound Advance, with its double concentration of sodium alginate, is engineered to form a stronger and more resilient raft compared to this compound Original.[1] This enhanced raft integrity is a key differentiator in its formulation strategy.
Performance Metrics: A Quantitative Comparison
The efficacy of alginate-based reflux suppressants is primarily evaluated by their ability to form a robust physical barrier (raft strength) and their capacity to neutralize gastric acid.
Raft Strength
Raft strength is a measure of the mechanical integrity and coherence of the alginate gel. A stronger raft is more resistant to disruption by gastric motility and provides a more effective barrier against reflux. In-vitro studies have quantified the raft strength of both this compound formulations.
Table 2: Head-to-Head Comparison of Raft Strength
| Product | Mean Raft Strength (g) |
| This compound Advance | 16.5[7] |
| This compound Original (Liquid) | 12.9[7] |
The data indicates that this compound Advance forms a significantly stronger raft than this compound Original, a direct consequence of its higher sodium alginate concentration.[7]
Acid Neutralizing Capacity (ANC)
ANC measures the amount of acid that a single dose of an antacid can neutralize. While this compound Original contains traditional antacids (sodium bicarbonate and calcium carbonate), this compound Advance's formulation prioritizes raft formation. Products with a lower ANC and a calcium source tend to form the strongest rafts.[8]
Table 3: Acid Neutralizing Capacity
| Product | Acid Neutralizing Capacity (mEq/10 mL) |
| This compound Advance | Lower (Prioritizes raft formation) |
| This compound Original (Liquid) | 7.25[9] |
This compound Original offers a moderate ANC due to its inclusion of calcium carbonate and sodium bicarbonate.[9] this compound Advance, conversely, has a lower ANC, as its therapeutic effect is predominantly reliant on the strength and integrity of the alginate raft rather than acid neutralization.[8][10]
Experimental Protocols
Measurement of Raft Strength
The raft strength is determined using a method adapted from the British Pharmacopoeia, employing a texture analyzer.
-
Apparatus: A texture analyzer equipped with a 5kg load cell and a specialized L-shaped stainless steel wire probe.
-
Procedure:
-
150 mL of 0.1M Hydrochloric acid (HCl) is placed in a 250 mL beaker and equilibrated to 37°C in a water bath.
-
The L-shaped probe is suspended in the center of the beaker.
-
A standard dose of the this compound formulation is added to the acid. The alginate raft is allowed to form and mature around the probe for 30 minutes.
-
The texture analyzer's arm is attached to the probe and pulls it vertically upwards at a constant speed (e.g., 5 mm/s).
-
The force required to pull the probe through the raft is measured. The peak force recorded in grams (g) is defined as the raft strength.
-
Measurement of Acid Neutralizing Capacity (ANC)
The ANC is determined using a back-titration method as described in the United States Pharmacopeia (USP) chapter <301>.
-
Principle: A known excess of acid is added to the antacid sample. The mixture is allowed to react, and the remaining acid is then titrated with a standardized base to a specific pH endpoint.
-
Procedure:
-
A precise quantity of the this compound liquid is weighed and transferred to a beaker.
-
A specific volume of standardized 1.0 M HCl is added to the sample.
-
The mixture is stirred for 15 minutes to ensure complete reaction.
-
The excess HCl is immediately titrated with standardized 0.5 M Sodium Hydroxide (NaOH).
-
The titration continues until a stable pH of 3.5 is reached.
-
The amount of HCl neutralized by the product is calculated, and the ANC is expressed as milliequivalents (mEq) of HCl neutralized per dose.
-
Clinical Implications and Summary
The distinct formulations of this compound Advance and this compound Original translate to different therapeutic strategies for managing GERD.
-
This compound Advance: Its primary therapeutic benefit is derived from the formation of a superiorly strong and resilient physical barrier.[1] This makes it particularly suitable for patients with moderate to severe reflux, including non-acid reflux, where a robust barrier is paramount. Its lower sodium content also makes it a preferred option for pregnant women and patients on sodium-restricted diets.
-
This compound Original: This formulation offers a dual approach: a moderately strong physical barrier combined with the rapid acid-neutralizing effects of sodium bicarbonate and calcium carbonate. This may be advantageous for patients experiencing mild to moderate heartburn and indigestion where both acid neutralization and reflux suppression are desired.
References
- 1. differencebetween.com [differencebetween.com]
- 2. This compound.co.uk [this compound.co.uk]
- 3. ayp.healthcare [ayp.healthcare]
- 4. ocado.com [ocado.com]
- 5. iwellnessfirst.com [iwellnessfirst.com]
- 6. This compound.com.ng [this compound.com.ng]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. refluxgate.com [refluxgate.com]
Gaviscon's Barrier Function: An In-Vitro and In-Vivo Correlation and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the barrier function of Gaviscon, an alginate-based reflux suppressant, with other alternatives, supported by experimental data. It delves into the correlation between in-vitro properties and in-vivo efficacy, offering detailed experimental protocols for key evaluation methods.
Mechanism of Action: The Alginate Raft
This compound's efficacy in managing gastroesophageal reflux disease (GERD) stems from its unique mechanism of action: the formation of a physical barrier, or "raft," on top of gastric contents.[1][2][3] This process is initiated when sodium alginate, a key component, comes into contact with gastric acid. In the acidic environment of the stomach, the sodium alginate is converted to insoluble alginic acid, forming a gel.[1][4]
Most this compound formulations also contain sodium or potassium bicarbonate.[1][2] In the presence of gastric acid, the bicarbonate produces carbon dioxide gas, which becomes entrapped within the alginic acid gel. This process transforms the gel into a buoyant, foam-like raft that floats on the surface of the stomach's contents.[1][2] This raft acts as a physical barrier, preventing the reflux of acidic gastric contents into the esophagus.[1] Some studies suggest the raft can preferentially move into the esophagus during reflux episodes, protecting the esophageal mucosa.[1]
The strength and stability of this raft are crucial for its therapeutic effect and are influenced by several factors, including the molecular properties of the alginate, the amount of carbon dioxide generated, and the presence of divalent cations like calcium, often from calcium carbonate in the formulation, which cross-link the alginate chains to strengthen the gel.[1][4][5]
In-Vitro vs. In-Vivo Performance: A Comparative Overview
Numerous studies have demonstrated a correlation between the in-vitro characteristics of the alginate raft and the in-vivo clinical efficacy of the product.[6][7] Formulations that produce stronger, more resilient rafts in laboratory tests have been shown to provide effective and lasting reflux suppression in clinical settings.[5][7]
In-vivo imaging techniques such as gamma scintigraphy and magnetic resonance imaging (MRI) have been used to visualize the formation and location of the this compound raft in the human stomach, confirming that it forms a layer on top of stomach contents as predicted by in-vitro models.[7][8][9] These studies have also shown that the raft is retained in the stomach for several hours, providing a prolonged barrier effect.[1][10]
While a direct point-to-point in-vitro-in-vivo correlation (IVIVC) in the formal regulatory sense has not been extensively published for this compound's barrier function, the collective evidence strongly supports that robust in-vitro raft formation is a key predictor of in-vivo performance.[11]
Comparative Data on Raft Properties
The following tables summarize quantitative data from various studies comparing the in-vitro properties of this compound formulations with other alginate-based products.
Table 1: Comparison of In-Vitro Raft Strength
| Product | Mean Raft Strength (g) | Study Reference |
| This compound Double Action Liquid | Similar to this compound Liquid | Hampson et al., 2010[12] |
| This compound Liquid | 11.71 (SD ±1.4) | Strugala et al., 2012[10] |
| This compound Direct Powder | 8.30 (SD ±2.7) | Strugala et al., 2012[10] |
| Digeraft Plus® | ~20.5 | Maji et al., 2021[6] |
| This compound Advance | Stronger than this compound Liquid | Hampson et al., 2003[5] |
Note: Raft strength can vary based on the specific formulation and testing methodology.
Table 2: Comparison of Acid Neutralization Properties
| Product | Total Duration of Acid Neutralization (mins) | Raft Acid Neutralizing Capacity (ANC) | Study Reference |
| Digeraft Plus® | 72 ± 5.33 | - | Maji et al., 2021[6] |
| Other Raft/Non-Raft Antacids | 40 to 60 | - | Maji et al., 2021[6] |
| This compound Double Action | - | 7.9 | Dettmar et al., 2017[13] |
| Rennie Duo | - | 12.8 | Dettmar et al., 2017[13] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In-Vitro Raft Strength Measurement (British Pharmacopoeia Method)
This method quantifies the force required to break through the alginate raft, providing a measure of its strength and integrity.[3][14]
-
Apparatus: A texture analyzer equipped with a 5.0 kg load cell and a specific raft probe (e.g., TA-RT probe or Alginate Raft Hook).[3][14]
-
Sample Preparation:
-
Introduce 150 mL of 0.1M Hydrochloric acid into a 250 mL beaker (60-70 mm internal diameter).[14]
-
Equilibrate the beaker in a water bath to 36.5-37.5°C.[14]
-
Add the specified dose of the alginate product to the acid.
-
For the British Pharmacopoeia method, an L-shaped stainless steel wire probe is held upright in the beaker as the raft forms around it.[3]
-
-
Measurement:
In-Vivo Raft Visualization using Gamma Scintigraphy
This technique allows for the non-invasive visualization of the alginate raft within the stomach.
-
Radiolabeling: The alginate formulation is radiolabeled with a gamma-emitting isotope, typically Technetium-99m (⁹⁹ᵐTc).
-
Administration: Healthy volunteers or patients ingest a standardized meal followed by the radiolabeled alginate formulation.[10]
-
Imaging: A gamma camera is used to acquire sequential images of the stomach region. The images show the distribution of the radiolabeled alginate over time.
-
Analysis: The images are analyzed to determine the location, size, and retention time of the raft in relation to the stomach contents. This method has been used to confirm that the raft floats on top of the meal and empties from the stomach after the meal has passed.[10]
Visualizing the Process
The following diagrams illustrate the mechanism of action and experimental workflows.
Caption: Mechanism of this compound raft formation in the stomach.
Caption: In-vitro raft strength measurement workflow.
Caption: In-vivo raft visualization workflow using gamma scintigraphy.
References
- 1. Review article: alginate-raft formulations in the treatment of heartburn and acid reflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. stablemicrosystems.com [stablemicrosystems.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Post-prandial reflux suppression by a raft-forming alginate (this compound Advance) compared to a simple antacid documented by magnetic resonance imaging and pH-impedance monitoring: mechanistic assessment in healthy volunteers and randomised, controlled, double-blind study in reflux patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of an Innovative Over-the-Counter Treatment for Symptoms of Reflux Disease: Quick-Dissolving Alginate Granules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Alginate–antacid combinations: raft formation and gastric retention studies | Semantic Scholar [semanticscholar.org]
- 13. peptest.co.uk [peptest.co.uk]
- 14. brookfieldengineering.com [brookfieldengineering.com]
A Comparative Analysis of Gaviscon and Other Alginate-Based Formulations for the Management of Gastroesophageal Reflux
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gaviscon with other commercially available alginate-based products for the treatment of gastroesophageal reflux disease (GERD). The information presented is collated from in-vitro studies and clinical trials, focusing on key performance indicators such as alginate raft formation, acid neutralization capacity, and symptomatic relief. Detailed experimental methodologies are provided to facilitate replication and further research in the field.
Mechanism of Action: The Alginate Raft
Alginate-based formulations provide a unique, non-systemic mechanism for the relief of reflux symptoms.[1] In the acidic environment of the stomach, sodium alginate reacts to form a viscous gel of alginic acid.[1][2] Concurrently, the sodium or potassium bicarbonate present in the formulation reacts with gastric acid to produce carbon dioxide gas.[1][2] This gas becomes entrapped within the gel matrix, converting it into a buoyant, foam-like raft that floats on top of the stomach contents.[1][2][3] This physical barrier effectively displaces the postprandial acid pocket and prevents the reflux of gastric contents into the esophagus.[4][5] Some formulations also contain antacids, such as calcium carbonate, which contribute to the raft's structure and provide additional acid neutralization.[2][6]
Comparative Performance of Alginate Formulations
The efficacy of an alginate-based product is largely determined by the properties of the raft it forms. Key parameters for comparison include the alginate content within the raft, the raft's acid neutralization capacity (ANC), and the duration of neutralization.
A comparative study on various alginate antacid raft-forming products revealed significant differences in these parameters. This compound Double Action, for instance, demonstrated a significantly higher alginate content within its raft compared to other tested products like this compound Original, Peptac, Algycon, Maalox RefluRAPID, and Rennie Duo.[2][6] While Rennie Duo exhibited a high initial raft ANC, this was at the expense of its raft-forming ability.[2][6] this compound Double Action, however, maintained a porous structure that allowed for a longer duration of acid neutralization.[6]
Table 1: Comparison of Raft Properties of Various Alginate-Based Products
| Product | Mean Alginate Content in Raft (mg/mL) | Raft Acid Neutralization Capacity (ANC) (mmol/dose) | Duration of Neutralization (minutes) |
| This compound Double Action | Significantly superior to competitors[6] | 7.9[6] | 93[6] |
| This compound Original | Lower than this compound Double Action[6] | Not specified | 61[6] |
| Rennie Duo | Not a primary raft former[6] | 12.8[6] | 27[6] |
| Peptac | Lower than this compound Double Action[6] | Low[6] | Low[6] |
| Algycon | Lower than this compound Double Action[6] | Failed to neutralize acid[6] | 0[6] |
| Maalox RefluRAPID | Lower than this compound Double Action[6] | Low[6] | Low[6] |
| Mylan | Lower than this compound Double Action[6] | Low[6] | Low[6] |
Note: Data extracted from a 2017 comparative study.[6] The term "significantly superior" is used as reported in the study, which provides detailed statistical analysis.
Clinical Efficacy
Clinical trials have consistently demonstrated the superiority of alginate-based therapies over placebo and traditional antacids in providing relief from GERD symptoms.[1][7] A meta-analysis of 14 randomized controlled trials showed that alginate-based therapies significantly increased the odds of symptom resolution compared to placebo or antacids.[8]
When compared to proton pump inhibitors (PPIs) and H2 receptor antagonists (H2RAs), alginates generally appear less effective for complete symptom resolution, though the difference is not always statistically significant.[8] However, alginates offer a faster onset of action, providing rapid relief, which is a key advantage for on-demand treatment.[1] Furthermore, studies have shown that this compound can be superior to non-alginate antacids in suppressing the post-supper acid pocket, particularly in obese individuals.[9][10]
Experimental Protocols
In-Vitro Raft Formation and Property Analysis
Objective: To evaluate and compare the physical and chemical properties of alginate rafts formed by different formulations.
1. Raft Formation:
-
Add the manufacturer's maximum recommended dose of the alginate product to 70 mL of 0.1M hydrochloric acid (HCl) at a pH of 1.0, pre-equilibrated to 37°C in a 250 mL glass beaker.[6]
-
Allow the raft to mature for 30 minutes at this temperature.[6]
2. Alginate Content within the Raft:
-
After maturation, wash the raft with deionized water.[6]
-
Analyze the alginate content using a validated High-Performance Liquid Chromatography (HPLC) method.[6]
3. Raft Acid Neutralization Capacity (ANC):
-
Incubate flasks containing deionized water and 1.0M HCl at 37°C for 20 minutes.[6]
-
Form the raft as described in step 1.
-
After 30 minutes of maturation, wash the raft with deionized water and transfer it to a centrifuge tube.[6]
-
Centrifuge with 4°C deionized water at 4000 rpm for 3 minutes.[6]
-
The ANC of the whole raft is then determined by titrating the raft with a standardized solution of sodium hydroxide (NaOH).[6]
4. Duration of Neutralization:
-
Form the raft as described in step 1.
-
Collect the filtrate and record the pH.[6]
-
Repeat this process consecutively until the pH of the filtrate is no longer neutralized (pH < 4.0) by the raft.[6]
5. Raft Strength Measurement (Texture Analysis):
-
Prepare the raft in 150 mL of 0.1M HCl in a 250 mL beaker, equilibrated to 37°C.[11]
-
After a 30-minute maturation period, use a texture analyzer equipped with a specific probe (e.g., TA-RT probe) to measure the force required to break through the raft.[11]
Visualizing the Process
The following diagrams illustrate the key processes involved in the action and evaluation of alginate-based products.
Caption: Mechanism of Alginate Raft Formation.
Caption: Experimental Workflow for Raft Analysis.
References
- 1. Review article: alginate-raft formulations in the treatment of heartburn and acid reflux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptest.co.uk [peptest.co.uk]
- 3. celebricious.com [celebricious.com]
- 4. Alginates: From the ocean to gastroesophageal reflux disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjmp.com.ro [rjmp.com.ro]
- 6. peptest.co.uk [peptest.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Randomised clinical trial: the effectiveness of this compound Advance vs non‐alginate antacid in suppression of acid pocket and post‐prandial reflux in obese individuals after late‐night supper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. brookfieldengineering.com [brookfieldengineering.com]
Gaviscon as an Adjunct Therapy in Gastroesophageal Reflux Disease: A Comparative Clinical Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the clinical efficacy of Gaviscon as an add-on therapy for gastroesophageal reflux disease (GERD), particularly in patients with persistent symptoms despite treatment with proton pump inhibitors (PPIs). The following sections present a detailed comparison with alternative therapeutic strategies, supported by quantitative data from clinical trials and detailed experimental protocols.
Mechanism of Action
This compound's therapeutic effect is primarily mechanical and does not depend on systemic absorption.[1] Upon ingestion, the sodium alginate in this compound reacts with gastric acid to form a viscous gel, or "raft," with a near-neutral pH. This raft floats on top of the stomach contents, acting as a physical barrier that impedes the reflux of gastric contents into the esophagus.[1][2] In severe cases, the raft itself may be refluxed, providing a demulcent effect on the esophageal mucosa.[1] This mechanism is complementary to the acid-suppressing action of PPIs.[3] this compound formulations often include antacids, such as calcium carbonate and sodium bicarbonate, which neutralize excess stomach acid, providing rapid symptom relief.[1][2]
Clinical Efficacy as Add-On Therapy
Multiple randomized controlled trials have evaluated the efficacy of this compound as an add-on therapy for GERD patients who experience breakthrough symptoms despite once-daily PPI treatment. The primary comparator in these studies has been a placebo.
A meta-analysis of six randomized controlled trials involving 659 patients with GERD demonstrated that the addition of an alginate/antacid to PPI therapy significantly improved reflux symptoms compared to PPI therapy alone.[4]
A key study investigated the effect of this compound Advance as an add-on to once-daily PPI therapy in patients with persistent reflux symptoms.[5] The study found a statistically significant improvement in the Heartburn Reflux Dyspepsia Questionnaire (HRDQ) score for the this compound group compared to the placebo group.[5]
Table 1: Comparison of this compound Advance Add-On Therapy vs. Placebo in Patients on Once-Daily PPIs [5]
| Outcome Measure | This compound Advance + PPI | Placebo + PPI | LS Mean Difference (95% CI) | P-value |
| Change in HRDQ Reflux Score | -5.0 (s.d. 4.7) | -3.5 (s.d. 5.5) | 1.6 (-3.1 to -0.1) | 0.03 |
| Reduction in Number of Nights with Symptoms | From 3.9 to 2.2 (s.d. 2.7) | From 3.6 to 3.0 (s.d. 3.0) | -0.9 (-1.6 to -0.2) | < 0.01 |
Another set of studies, an exploratory and a confirmatory trial, assessed this compound Double Action as an add-on to PPIs.[6][7] The exploratory study showed a significant reduction in HRDQ scores for this compound compared to placebo.[6][7] However, the larger confirmatory study did not find a significant difference in the primary endpoint of "response," although symptomatic improvement was observed in the this compound group.[6][7]
Table 2: Efficacy of this compound Double Action as Add-On to PPI Therapy [6][7]
| Study | Outcome Measure | This compound + PPI | Placebo + PPI | Result | P-value |
| Exploratory (n=52) | Change in HRDQ Score | - | - | LS Mean Difference: -2.10 (-3.71 to -0.48) | 0.012 |
| Exploratory (n=52) | % Responders (≥3 fewer "bad" days) | 75% | 36% | - | 0.005 |
| Confirmatory (n=262) | % Responders (≥3 fewer "bad" days) | 51% | 48% | OR: 1.15 (0.69-1.91) | 0.5939 |
Comparison with Antacid Monotherapy
A double-blind crossover study compared the effectiveness of this compound Double Action Liquid (alginate and antacid) to an equally potent antacid without alginate in controlling postprandial acid reflux in GERD patients.[8] The study found that this compound was significantly more effective at reducing distal esophageal acid exposure.[8][9] This suggests that the raft-forming property of the alginate provides a therapeutic advantage over simple acid neutralization.[8][9]
Table 3: this compound Double Action vs. Antacid for Postprandial Reflux Control [8][9]
| Outcome Measure | This compound Double Action | Antacid | P-value |
| Distal Esophageal Acid Exposure | Significantly Less | - | Significant |
| Nadir pH of Refluxate | Greater | - | Significant |
| Number of Reflux Events | No Difference | No Difference | Not Significant |
Use in Laryngopharyngeal Reflux (LPR)
In the context of laryngopharyngeal reflux (LPR), a study comparing this compound® Advance alone versus a co-prescription with a high-dose PPI found no additional benefit from adding the PPI.[10] this compound® Advance monotherapy was effective in treating LPR symptoms, with no significant difference in the reduction of the Reflux Symptom Index (RSI) between the two groups.[10]
Table 4: this compound® Advance Monotherapy vs. Combination with PPI for LPR [10]
| Group | Mean Pre-treatment RSI (95% CI) | Mean 3-month Post-treatment RSI (95% CI) | Mean Change in RSI (95% CI) |
| A: this compound® Advance only (n=39) | 19.2 (± 2.4) | 9.9 (± 2.8) | 9.3 (± 3.0) |
| B: this compound® Advance + PPI (n=33) | 21.3 (± 3.2) | 12.6 (± 4.2) | 8.7 (± 2.9) |
No significant difference was observed between the groups in post-treatment RSI scores (p=0.82) or change in RSI scores (p=0.75).[10]
Experimental Protocols
Protocol for this compound Advance Add-On Therapy Trial[5]
-
Study Design: Multicenter, randomized, placebo-controlled, 7-day double-blind trial with a preceding 7-day run-in period.[5]
-
Participants: 136 patients with persistent reflux symptoms despite once-daily PPI therapy.[5]
-
Intervention: Patients were randomized to receive either this compound Advance (10 mL four times a day) or a placebo, in addition to their ongoing once-daily PPI.[5]
-
Primary Endpoint: The primary outcome was the change in the Heartburn Reflux Dyspepsia Questionnaire (HRDQ) score from baseline to post-treatment.[5]
Protocol for this compound Double Action Add-On Therapy Trials[6][7]
-
Study Design: Two randomized, double-blind studies (an exploratory and a confirmatory trial).[6][7]
-
Participants: Patients taking a standard-dose PPI who experienced breakthrough symptoms, assessed by the HRDQ.[6][7]
-
Intervention: Patients were randomized to receive either this compound Double Action (20 mL after meals and at bedtime) or a placebo as add-on therapy.[6][7]
-
Primary Endpoints:
References
- 1. mims.com:443 [mims.com:443]
- 2. This compound.com.au [this compound.com.au]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Randomised clinical trial: alginate (this compound Advance) vs. placebo as add-on therapy in reflux patients with inadequate response to a once daily proton pump inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Randomised clinical trial: addition of alginate-antacid (this compound Double Action) to proton pump inhibitor therapy in patients with breakthrough symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure-portal.regsj.dk [pure-portal.regsj.dk]
- 8. This compound Double Action Liquid (antacid & alginate) is more effective than antacid in controlling postprandial esophageal acid exposure in GERD patients; a double-blind crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Double Action Liquid (antacid & alginate) is more effective than antacid in controlling post-prandial oesophageal acid exposure in GERD patients: a double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound® Advance alone versus co-prescription of this compound® Advance and proton pump inhibitors in the treatment of laryngopharyngeal reflux - PubMed [pubmed.ncbi.nlm.nih.gov]
Gaviscon's Therapeutic Effect: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gaviscon's performance with other common treatments for Gastroesophageal Reflux Disease (GERD), supported by experimental data. We delve into the validation of key biomarkers that can be utilized to quantify the therapeutic effects of this compound and its alternatives, offering detailed experimental protocols for their measurement.
This compound's Mechanism of Action: A Physical Barrier to Reflux
This compound's primary therapeutic effect stems from its unique mode of action. Upon contact with gastric acid, the alginate component of this compound forms a viscous, low-density gel, or "raft," that floats on top of the stomach contents.[1][2][3] This raft acts as a physical barrier, preventing the reflux of gastric acid and other noxious substances, such as pepsin, into the esophagus.[1] Some formulations also contain antacids that neutralize stomach acid, providing rapid symptom relief.[4]
Key Biomarkers for Assessing Therapeutic Efficacy
The validation of biomarkers is crucial for objectively measuring the therapeutic effects of anti-reflux treatments. Two promising biomarkers for assessing the efficacy of this compound and its alternatives are salivary pepsin and transepithelial electrical resistance (TER).
-
Salivary Pepsin: Pepsin is an enzyme produced in the stomach.[5] Its presence in saliva is a direct indicator of gastric reflux into the laryngopharyngeal region.[6][7][8] Non-invasive tests, such as the Peptest®, can quantify salivary pepsin concentration, offering a patient-friendly method to assess the frequency and severity of reflux episodes.[5][7][9]
-
Transepithelial Electrical Resistance (TER): TER is a measure of the integrity of the esophageal mucosal barrier. Chronic exposure to gastric reflux can damage this barrier, leading to decreased TER. An increase in TER following treatment indicates a restoration of the esophageal mucosal defense. This can be measured ex vivo using an Ussing chamber.
Comparative Efficacy of this compound and Alternatives
While direct comparative clinical trials using salivary pepsin and TER as primary endpoints are limited, existing studies provide valuable insights into the relative efficacy of this compound, Proton Pump Inhibitors (PPIs), and antacids.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies comparing the effects of this compound, PPIs, and antacids on relevant clinical and physiological parameters.
Table 1: Comparison of this compound vs. Antacids
| Parameter | This compound | Antacid | Study Details |
| Postprandial Distal Esophageal Acid Exposure (% time pH < 4) | Significantly less than antacid | Higher than this compound | A double-blind, crossover study in GERD patients (n=10) showed this compound Double Action Liquid was more effective than an antacid without alginate in controlling postprandial esophageal acid exposure.[10] |
| Nadir pH of Refluxate | Significantly greater than antacid | Lower than this compound | Same study as above.[10] |
| Number of Reflux Events | No significant difference | No significant difference | Same study as above.[10] |
| Suppression of Post-Supper Acid Pocket (Median pH) | Superior to non-alginate antacid | Less effective than this compound Advance | A randomized controlled trial in obese individuals (n=26) demonstrated that this compound Advance was superior to a non-alginate antacid in suppressing the acid pocket after a late-night supper.[4][11] |
| Heartburn Symptom Reduction | Equally effective as standard antacid | Equally effective as this compound | A multicentric, randomized clinical trial found this compound tablets and a standard antacid to be equally effective in reducing the number of heartburn attacks.[12] |
Table 2: Comparison of this compound vs. Proton Pump Inhibitors (PPIs)
| Parameter | This compound | PPI (Omeprazole) | Study Details |
| Time to First 24-h Heartburn-Free Period | Not inferior to omeprazole 20 mg/day | Similar to this compound | A randomized, double-blind trial showed this compound (4 x 10 mL/day) was not inferior to omeprazole 20 mg/day in achieving the first 24-hour heartburn-free period.[13] |
| Mean Number of Heartburn-Free Days (by Day 7) | 3.1 ± 2.1 days | 3.7 ± 2.3 days (Significantly greater than this compound) | Same study as above.[13] |
| Symptom Reduction (Heartburn/Regurgitation) as Add-on to PPI | Significantly greater reduction in an exploratory study | Placebo | In patients with breakthrough symptoms on PPIs, adding this compound Double Action showed a significantly greater reduction in symptom scores in an exploratory study (n=52).[14] A larger confirmatory study (n=262) did not show a significant difference compared to placebo.[14] |
Table 3: Effect of this compound on Esophageal Barrier Function (ex vivo)
| Parameter | Pre-treatment with this compound Double Action | Control (No this compound) | Study Details |
| Transepithelial Electrical Resistance (TER) after Acid Exposure | Prevents the drop in TER | Significant drop in TER | Pre-treatment with this compound Double Action on human esophageal mucosal biopsies ex vivo prevented the acid-induced drop in TER.[15] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Measurement of Salivary Pepsin using Peptest®
Objective: To quantify the concentration of pepsin in saliva as a biomarker for gastroesophageal reflux.
Protocol:
-
Sample Collection:
-
Patients are provided with saliva collection tubes containing 0.5 mL of 0.01 mol/L citric acid.[9][16]
-
Patients are instructed to collect saliva samples at specific time points, typically upon waking and after meals or symptom events.[5]
-
The collected saliva is mixed with the citric acid by swirling the tube.[1]
-
-
Sample Preparation:
-
Pepsin Detection:
-
80 µL of the prepared sample is applied to the circular well of the Peptest® lateral flow device.[1]
-
The result is read within 15 minutes.[1]
-
The presence of two lines (test and control) indicates a positive result for pepsin.[1]
-
The concentration of pepsin can be quantified using a dedicated reader.[17]
-
Measurement of Transepithelial Electrical Resistance (TER) using an Ussing Chamber
Objective: To assess the integrity of the esophageal mucosal barrier by measuring its electrical resistance.
Protocol:
-
Tissue Preparation:
-
Esophageal mucosal biopsies are obtained from patients.
-
The biopsies are immediately placed in an ice-cold, oxygenated physiological buffer (e.g., Ringer's solution) to maintain viability.[18]
-
-
Ussing Chamber Setup:
-
TER Measurement:
-
The system is allowed to equilibrate.[18]
-
A voltage-clamp amplifier is used to pass a small, brief current pulse across the tissue.[6][8]
-
The resulting change in voltage is measured, and TER is calculated using Ohm's law (R = V/I).[8]
-
Baseline TER is recorded before any experimental manipulation.[18]
-
-
Experimental Procedure:
-
To simulate reflux, the buffer on the mucosal (luminal) side is replaced with an acidic solution.
-
TER is measured at regular intervals to assess the effect of the acidic challenge on mucosal integrity.
-
To test the protective effect of this compound, the tissue can be pre-incubated with a this compound solution before the acidic challenge.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of esophageal damage in GERD and the workflow for biomarker validation.
Diagram 1: Signaling pathway of esophageal damage in GERD.
References
- 1. youtube.com [youtube.com]
- 2. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 3. Randomised clinical trial: the clinical efficacy and safety of an alginate‐antacid (this compound Double Action) versus placebo, for decreasing upper gastrointestinal symptoms in symptomatic gastroesophageal reflux disease (GERD) in China - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Randomised clinical trial: the effectiveness of this compound Advance vs non‐alginate antacid in suppression of acid pocket and post‐prandial reflux in obese individuals after late‐night supper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. melbswallow.com.au [melbswallow.com.au]
- 6. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ISRCTN [isrctn.com]
- 8. physiologicinstruments.com [physiologicinstruments.com]
- 9. peptest.co.uk [peptest.co.uk]
- 10. This compound Double Action Liquid (antacid & alginate) is more effective than antacid in controlling postprandial esophageal acid exposure in GERD patients; a double-blind crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Randomised clinical trial: the effectiveness of this compound Advance vs non-alginate antacid in suppression of acid pocket and post-prandial reflux in obese individuals after late-night supper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A multicentric, randomized clinical trial of this compound in reflux esophagitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Randomised clinical trial: addition of alginate-antacid (this compound Double Action) to proton pump inhibitor therapy in patients with breakthrough symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Diagnostic performance of salivary pepsin for gastroesophageal reflux disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Salivary pepsin as an independent predictor of treatment response for laryngopharyngeal reflux: prospective cohort study with multivariate analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. physiologicinstruments.com [physiologicinstruments.com]
A Meta-Analysis of Clinical Trial Data on Gaviscon Formulations for Gastroesophageal Reflux Disease (GERD)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gaviscon formulations against other therapeutic alternatives for the management of gastroesophageal reflux disease (GERD), based on available meta-analyses and clinical trial data.
Executive Summary
This compound, a combination of an alginate and antacids, has demonstrated significant efficacy in the relief of GERD symptoms, including heartburn and regurgitation. Meta-analyses of clinical trials show that this compound is superior to placebo and antacids in achieving symptom resolution.[1][2] Its unique physical mechanism of action, forming a neutral floating gel barrier, or "raft," on top of stomach contents, effectively impedes gastroesophageal reflux. While proton pump inhibitors (PPIs) and H2-receptor antagonists (H2RAs) are potent acid-suppressing agents, this compound offers a non-systemic therapeutic option with a rapid onset of action.
Comparative Efficacy of this compound Formulations
The following tables summarize the quantitative data from various clinical trials and meta-analyses, comparing the efficacy of this compound formulations with placebos, antacids, and acid-suppressive therapies.
Table 1: this compound vs. Placebo in Symptomatic GERD
| Outcome Measure | This compound Formulation | Result | Statistical Significance | Source |
| Subjective Symptom Improvement | This compound (Alginate-Antacid) | More likely to report improvement than placebo (NNT=4) | p<0.0001 | [1] |
| Symptomatic Improvement of Heartburn (within 15 mins) | This compound (Alginate-Antacid) | More likely to report improvement than placebo | p<0.05 | [1] |
| Reduction in RDQ GERD Dimension Score | This compound Double Action | Significantly greater proportion of patients with ≥1.5 point reduction (47.8% vs 33.2%) | p=0.0031 | [3][4][5] |
| Overall Treatment Evaluation | This compound Double Action | Greater overall treatment response rating (Mean: 3.2 vs 2.2) | p<0.001 | [3][4][5] |
| Reduction in RDQ GERD and Dyspepsia Scores | This compound Double Action | Statistically superior in reducing scores | p<0.0001 (GERD), p=0.0004 (Dyspepsia) | [6][7] |
NNT: Number Needed to Treat; RDQ: Reflux Disease Questionnaire
Table 2: this compound vs. Antacids and Acid-Suppressive Therapies
| Comparison | Outcome Measure | Result | Statistical Significance | Source |
| This compound vs. Placebo or Antacids | Resolution of GERD Symptoms (Odds Ratio) | OR: 4.42 (Favors this compound) | 95% CI: 2.45–7.97 | [2] |
| This compound vs. PPIs or H2RAs | Resolution of GERD Symptoms (Odds Ratio) | OR: 0.58 (Favors PPIs/H2RAs) | Not Statistically Significant (95% CI: 0.27–1.22) | [2] |
| This compound Advance vs. Non-alginate Antacid | Suppression of Acid Pocket pH (post-supper) | Higher median pH with this compound Advance at 20-60 mins | p<0.04 | [8] |
| This compound Advance vs. Non-alginate Antacid | Reduction in % time pH < 4 in lower esophagus | Significant reduction with this compound Advance | p=0.04 | [8] |
| Liquid this compound vs. Magnesium-Aluminium Antacid Gel | Good Symptom Relief | 84% with this compound vs. 23% with antacid | Not specified | [9] |
| Liquid this compound vs. Magnesium-Aluminium Antacid Gel | Symptom Relief within 15 minutes | 68% with this compound vs. 9% with antacid | Not specified | [9] |
OR: Odds Ratio; CI: Confidence Interval; PPIs: Proton Pump Inhibitors; H2RAs: H2-Receptor Antagonists
Mechanism of Action
The therapeutic effect of this compound is primarily physical and does not depend on systemic absorption.[10] Upon contact with gastric acid, the sodium alginate in this compound reacts to form a viscous gel. The bicarbonate component simultaneously releases carbon dioxide, which gets entrapped within the gel matrix, causing it to float and form a neutral pH raft on top of the stomach contents.[10][11] This raft acts as a physical barrier, preventing the reflux of gastric contents into the esophagus.[12][13] In severe cases, the raft itself may be refluxed, exerting a demulcent effect on the esophageal mucosa.[10]
Experimental Protocols
The clinical trials cited in this guide generally follow a randomized, double-blind, placebo-controlled design. Below is a generalized workflow representing the methodology of these studies.
Key Methodological Components:
-
Study Design: Multicenter, randomized, double-blind, parallel-group, placebo-controlled trials are common.[3][4]
-
Participants: Adult patients with a clinical diagnosis of GERD, often based on symptom frequency and severity, are recruited.[3] The Reflux Disease Questionnaire (RDQ) is a frequently used tool for baseline assessment and to measure changes in symptoms.[3][6]
-
Intervention: The investigational product (e.g., this compound Double Action tablets) is administered at a specified dosage and frequency (e.g., two tablets four times daily) for a defined treatment period, typically 7 days.[6][7] The control group receives a matched placebo.[3][4]
-
Primary Endpoint: A common primary endpoint is the proportion of patients achieving a clinically significant reduction in the RDQ GERD dimension score (a composite of heartburn and regurgitation symptoms) from baseline to the end of treatment.[3][4]
-
Secondary Endpoints: These often include changes in individual RDQ dimension scores (heartburn, regurgitation, dyspepsia), Overall Treatment Evaluation (OTE) scores, and the incidence of adverse events.[3][6]
Conclusion
The available evidence from meta-analyses and randomized controlled trials strongly supports the efficacy and safety of alginate-antacid formulations like this compound for the symptomatic relief of GERD. This compound provides a rapid onset of action and is demonstrably superior to placebo and traditional antacids. Its physical mode of action presents a valuable therapeutic alternative or add-on to systemic acid-suppressive therapies. For drug development professionals, the raft-forming technology offers a unique platform for further innovation in the management of gastric reflux.
References
- 1. Meta-analysis: the efficacy of over-the-counter gastro-oesophageal reflux disease therapies - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Randomized clinical trial: a double-blind, placebo-controlled study to assess the clinical efficacy and safety of alginate-antacid (this compound Double Action) chewable tablets in patients with gastro-oesophageal reflux disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpdcentre.co.za [cpdcentre.co.za]
- 5. researchgate.net [researchgate.net]
- 6. Randomised clinical trial: the clinical efficacy and safety of an alginate‐antacid (this compound Double Action) versus placebo, for decreasing upper gastrointestinal symptoms in symptomatic gastroesophageal reflux disease (GERD) in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Randomised clinical trial: the effectiveness of this compound Advance vs non‐alginate antacid in suppression of acid pocket and post‐prandial reflux in obese individuals after late‐night supper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mims.com:443 [mims.com:443]
- 11. This compound.com.au [this compound.com.au]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
Safety Operating Guide
Navigating the Safe Disposal of Gaviscon in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of laboratory materials is a cornerstone of operational safety and environmental responsibility. This guide provides a comprehensive overview of the procedures for the safe and compliant disposal of Gaviscon, a widely used antacid. Adherence to these protocols is essential for minimizing environmental impact and ensuring a safe laboratory environment.
Understanding this compound's Composition
This compound's primary active ingredients are sodium alginate, sodium bicarbonate, and calcium carbonate. The disposal procedures for this compound are largely determined by the nature of these components and whether the product has been contaminated with other laboratory reagents.
Disposal Procedures for Unused or Expired this compound
In a professional laboratory setting, this compound, like all pharmaceutical products, should be managed as a form of chemical waste. The following steps outline the recommended disposal procedure:
-
Segregation : Unused or expired this compound should be segregated from other waste streams. It should not be disposed of in regular trash or down the drain.
-
Containerization : Place the this compound, in its original packaging if possible, into a clearly labeled, sealed container designated for non-hazardous pharmaceutical waste.[1] For liquid this compound, ensure the container is leak-proof.
-
Labeling : The waste container must be clearly labeled as "Non-Hazardous Pharmaceutical Waste" and should include the name "this compound."
-
Licensed Disposal : Arrange for the collection and disposal of the container by a licensed waste disposal contractor.[2][3] These contractors are equipped to handle pharmaceutical waste in accordance with environmental regulations.
Disposal of this compound Contaminated with Hazardous Materials
If this compound has been used in an experimental protocol and is potentially contaminated with hazardous substances, it must be treated as hazardous waste.
-
Hazard Assessment : Determine the nature of the contaminants. The disposal route will depend on the specific hazards (e.g., flammable, corrosive, toxic).
-
Segregation and Containerization : Place the contaminated this compound into a designated hazardous waste container that is compatible with the chemical contaminants. The container must be securely sealed.
-
Labeling : The container must be labeled as "Hazardous Waste" and include the name "this compound" along with the names of all hazardous contaminants.
-
Licensed Hazardous Waste Disposal : The waste must be disposed of through a licensed hazardous waste disposal service.[4]
Environmental and Safety Considerations
While the active ingredients in this compound are generally considered to be of low toxicity, their improper disposal in large quantities can have environmental consequences.[4]
-
Sodium Bicarbonate and Calcium Carbonate : Large amounts of these alkaline compounds can alter the pH of soil and water, potentially harming local ecosystems.[4]
Quantitative Data on this compound Components
| Ingredient | CAS Number | Occupational Exposure Limits (TWA) | Environmental Fate |
| Sodium Alginate | 9005-38-3 | Not established | Biodegradable[5][6] |
| Sodium Bicarbonate | 144-55-8 | Not established (Generally Recognized as Safe) | Can alter pH in large quantities[4] |
| Calcium Carbonate | 471-34-1 | 10 mg/m³ (Total dust) | Can alter pH in large quantities |
TWA (Time-Weighted Average) values are for an 8-hour workday.
Experimental Protocol: Decontamination of Glassware after this compound Use
This protocol details the steps for cleaning laboratory glassware that has been in contact with this compound, assuming no contamination with hazardous materials.
Materials:
-
Glassware contaminated with this compound residue
-
Deionized water
-
Standard laboratory detergent
-
Scrub brushes
-
Drying oven or rack
Procedure:
-
Initial Rinse : Rinse the glassware thoroughly with tap water to remove the bulk of the this compound residue.
-
Soaking : Prepare a warm solution of laboratory detergent and deionized water. Submerge the glassware in this solution and allow it to soak for at least 30 minutes.
-
Scrubbing : Use appropriate scrub brushes to physically remove all remaining residue from the interior and exterior surfaces of the glassware.
-
Rinsing : Rinse the glassware multiple times with tap water, followed by a final rinse with deionized water to remove any detergent residue.
-
Drying : Allow the glassware to air dry on a rack or place it in a drying oven.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
Caption: Glassware decontamination workflow.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
